molecular formula C10H10ClF2NO2 B2745288 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide CAS No. 929973-76-2

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Cat. No.: B2745288
CAS No.: 929973-76-2
M. Wt: 249.64
InChI Key: BAUCHDUGBXXPHF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is a useful research compound. Its molecular formula is C10H10ClF2NO2 and its molecular weight is 249.64. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO2/c1-6(11)9(15)14-7-4-2-3-5-8(7)16-10(12)13/h2-6,10H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUCHDUGBXXPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Executive Summary

2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2 ) is a specialized organofluorine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] Belonging to the class of


-chloroacetamides, it combines a reactive alkylating warhead with a lipophilic, metabolically stable difluoromethoxy motif.[1][2] This guide details its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols for research and development applications.[1][2]

Chemical Identity & Physicochemical Properties

This compound is defined by the presence of a reactive


-chloroamide functionality and an ortho-difluoromethoxy ether group.[1] The fluorine substitution enhances lipophilicity and metabolic resistance, making it a valuable building block for modulating bioavailability in drug design.[2]
Property Data
Chemical Name 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide
CAS Number 929973-76-2
Molecular Formula

Molecular Weight 249.64 g/mol
Structure Description Propanamide backbone with an

-chloro substituent and an N-linked o-difluoromethoxyphenyl group.[1][2]
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate; sparingly soluble in water.[1][2]
Key Functional Groups

-Chloroamide (electrophile), Difluoromethoxy ether (lipophilic H-bond acceptor).[1][2]

Synthetic Methodology

The synthesis of CAS 929973-76-2 follows a standard nucleophilic acyl substitution pathway.[1] The protocol below ensures high purity by controlling the exothermicity of the acylation step.

Core Reaction Pathway

The synthesis involves the acylation of 2-(difluoromethoxy)aniline (CAS 22236-04-0) with 2-chloropropionyl chloride (CAS 7623-09-8) in the presence of a base to scavenge the generated HCl.[1][2]

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: Dissolve 1.0 eq of 2-(difluoromethoxy)aniline in anhydrous Dichloromethane (DCM).

    • Base: Add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Acylating Agent: Prepare a solution of 1.05 eq 2-chloropropionyl chloride in DCM.

  • Acylation (0°C

    
     RT): 
    
    • Cool the aniline/base solution to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Add the acid chloride solution dropwise over 30 minutes.[2] Critical: Maintain temperature <5°C to prevent bis-acylation or polymerization.[1]

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]

  • Work-up & Purification:

    • Quench: Add water to dissolve amine salts.[1][2]

    • Extraction: Separate the organic layer; wash sequentially with 1M HCl (to remove unreacted aniline), saturated

      
      , and brine.[1][2]
      
    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Crystallization: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.[1][2]

Visual Synthesis Workflow

SynthesisPathway Aniline 2-(Difluoromethoxy)aniline (CAS 22236-04-0) Reaction Acylation (DCM, Et3N, 0°C) Aniline->Reaction Chloride 2-Chloropropionyl chloride (CAS 7623-09-8) Chloride->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Nucleophilic Attack Product Target Amide (CAS 929973-76-2) Intermediate->Product Elimination Salt Et3N·HCl (Byproduct) Intermediate->Salt Scavenging

Figure 1: Synthetic pathway for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide via nucleophilic acyl substitution.[1][2]

Mechanism of Action & Reactivity

Chemical Reactivity (The "Warhead")

The


-chloroamide moiety is a "soft" electrophile.[1][2] In biological systems or synthetic applications, it can undergo nucleophilic substitution (

)
with thiol groups (e.g., Cysteine residues in proteins).[1][2]
  • Agrochemical Context: This reactivity is characteristic of chloroacetanilide herbicides (e.g., metolachlor), which inhibit very long-chain fatty acid (VLCFA) elongases.[1][2] While this specific propanamide is likely a precursor, it retains this alkylating potential.[2]

  • Medicinal Chemistry: Used as a covalent "warhead" in targeted covalent inhibitors (TCIs) or as an intermediate to form heterocycles (e.g., benzoxazines) via intramolecular cyclization.[1][2]

Role of the Difluoromethoxy Group ( )
  • Lipophilicity: The fluorine atoms lower the polarity of the oxygen, increasing the LogP compared to a methoxy group.[1][2] This enhances membrane permeability.[2]

  • Conformation: The

    
     group often adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, influencing the binding geometry in active sites.[1][2]
    
  • H-Bond Donor: Unlike a trifluoromethoxy (

    
    ) group, the difluoromethoxy group retains a hydrogen atom that can act as a weak hydrogen bond donor, adding a unique interaction vector.[1][2]
    

Handling, Safety & Storage

Warning: This compound is an alkylating agent and a halogenated aromatic.[2] Strict adherence to safety protocols is mandatory.

Hazard Class Description Precaution
Skin Sensitization Potential to cause allergic skin reactions due to protein alkylation.[1][2]Wear nitrile gloves (double-gloving recommended) and long sleeves.[1][2]
Acute Toxicity Harmful if swallowed or inhaled.[1][2][4]Handle in a certified chemical fume hood.[2]
Eye Irritation Causes serious eye irritation.[1][2][4]Use safety goggles; have an eyewash station nearby.[2]
Storage Moisture sensitive; potential for hydrolysis.[1][2]Store at 2–8°C under inert gas (

) in a desiccator.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber to handle nitrogen and fluorine oxides.[1][2]

References

  • Sigma-Aldrich. Product Detail: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2).[1][3] Retrieved from .[1][2]

  • PubChem. Compound Summary: 2-Chloropropionyl chloride (CAS 7623-09-8).[1][2][5] National Library of Medicine.[2] Retrieved from .[1]

  • Santa Cruz Biotechnology. 2-(Difluoromethoxy)aniline (CAS 22236-04-0).[1][2][6][7][8] Retrieved from .[2]

  • Gowda, B. T., et al. (2008).[2] Structural studies on N-phenyl-2-chloroacetamides. Acta Crystallographica Section E. .[1][2]

Sources

synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Executive Summary: This document provides a comprehensive technical guide for the , a valuable research chemical and potential intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group is of particular interest, as it can enhance crucial physicochemical properties such as metabolic stability and lipophilicity.[1][2][3] This guide details a robust and logical synthetic pathway, beginning with a retrosynthetic analysis and proceeding through the preparation of key precursors to the final amide coupling reaction. Each stage is accompanied by detailed, step-by-step protocols, mechanistic insights, and the rationale behind critical experimental choices, designed to provide researchers and drug development professionals with a self-validating and scientifically rigorous methodology.

Introduction and Strategic Overview

Chemical Identity and Properties

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is an amide compound featuring a chlorinated propionyl group attached to a difluoromethoxylated aniline ring. Its structure combines features that are highly sought after in medicinal chemistry.

PropertyData
Molecular Formula C₁₀H₁₀ClF₂NO₂
Molecular Weight 249.64 g/mol
Appearance Typically a powder or solid
Core Components 2-(difluoromethoxy)aniline moiety, 2-chloropropanamide moiety
Key Functional Groups Amide, Aryl Ether (Difluoromethoxy), Alkyl Halide
Synthetic Strategy: A Retrosynthetic Approach

The most direct and industrially scalable approach to synthesizing an amide is through the coupling of a reactive carboxylic acid derivative with an amine. A retrosynthetic analysis of the target molecule logically disconnects the amide bond, identifying 2-(difluoromethoxy)aniline and 2-chloropropanoyl chloride as the primary precursors.

G Target 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis PrecursorA Precursor A: 2-(difluoromethoxy)aniline Disconnection->PrecursorA PrecursorB Precursor B: 2-chloropropanoyl chloride Disconnection->PrecursorB

Caption: Retrosynthetic analysis of the target molecule.

This guide will therefore focus on the optimized synthesis of these two key precursors, followed by their efficient coupling to yield the final product.

Synthesis of Key Precursors

Precursor A: Synthesis of 2-(Difluoromethoxy)aniline

2-(Difluoromethoxy)aniline is a critical building block, valued for its ability to introduce the difluoromethoxy group, which can improve a molecule's metabolic stability and binding affinity.[2] A common route involves the difluoromethylation of a protected aminophenol or a nitrophenol, followed by reduction of the nitro group. The latter is often preferred for its high efficiency and scalability.

Workflow for Precursor A Synthesis:

  • Difluoromethylation: 2-Nitrophenol is reacted with a difluoromethylating agent under basic conditions to form 1-(difluoromethoxy)-2-nitrobenzene.

  • Reduction: The nitro group of 1-(difluoromethoxy)-2-nitrobenzene is then reduced to an amine to yield 2-(difluoromethoxy)aniline.

G cluster_0 Precursor A Workflow Start 2-Nitrophenol Intermediate 1-(difluoromethoxy)-2-nitrobenzene Start->Intermediate  Difluoromethylation  (e.g., ClCHF₂, Base) End 2-(difluoromethoxy)aniline Intermediate->End  Nitro Group Reduction  (e.g., H₂, Pd/C or Fe/HCl)

Caption: Workflow for the synthesis of Precursor A.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)aniline

  • Step 1: Synthesis of 1-(difluoromethoxy)-2-nitrobenzene

    • To a solution of 2-nitrophenol in a suitable solvent such as DMF or dioxane, add a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide. A similar process is described for the 4-isomer, which is adapted here.[4]

    • Cool the reaction mixture in a pressure vessel.

    • Introduce chlorodifluoromethane (Freon 22) gas into the vessel.

    • Heat the sealed vessel to the reaction temperature (typically 70-100°C) and maintain for several hours with vigorous stirring.

    • After cooling, vent the excess gas. The reaction mixture is then worked up by extraction and purified, typically by distillation or chromatography, to yield 1-(difluoromethoxy)-2-nitrobenzene.

  • Step 2: Reduction to 2-(Difluoromethoxy)aniline

    • Dissolve the 1-(difluoromethoxy)-2-nitrobenzene from the previous step in a solvent like ethanol or ethyl acetate.

    • Add a catalyst, such as palladium on carbon (Pd/C) or iron powder in the presence of an acid like HCl. Catalytic hydrogenation is a clean and efficient method.[5]

    • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure 2-(difluoromethoxy)aniline.[1][6]

Precursor B: Synthesis of 2-Chloropropanoyl Chloride

2-Chloropropanoyl chloride is a reactive acylating agent. It is most commonly prepared by the chlorination of 2-chloropropionic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Rationale for Reagent Choice: Thionyl chloride is highly effective and widely used for this transformation. Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, which drives the reaction to completion.[7][8][9]

Experimental Protocol: Synthesis of 2-Chloropropanoyl Chloride

  • Place 2-chloropropionic acid into a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Add thionyl chloride (SOCl₂), typically in a slight molar excess (e.g., 1.1 to 1.5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[9]

  • Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76°C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The excess thionyl chloride is removed by distillation at atmospheric pressure.

  • The desired product, 2-chloropropanoyl chloride, is then purified by fractional distillation under reduced pressure to yield a clear liquid.[9]

Final Step: Amide Coupling Reaction

The final step is a nucleophilic acyl substitution, where the amino group of 2-(difluoromethoxy)aniline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This reaction is typically fast and exothermic.

Mechanism: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The chloride ion is subsequently eliminated as a leaving group. This process generates one equivalent of hydrogen chloride (HCl), which must be neutralized by a base to prevent protonation of the starting aniline, which would render it non-nucleophilic.

Experimental Protocol: Synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

  • Dissolve 2-(difluoromethoxy)aniline (1.0 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 equivalents), in an inert anhydrous solvent (e.g., dichloromethane, chloroform, or THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Cool the solution in an ice bath (0°C). This is crucial to control the exothermic nature of the reaction.

  • Slowly add a solution of 2-chloropropanoyl chloride (1.0-1.1 equivalents) in the same solvent dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • The solid product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide.[10]

G cluster_final Final Amide Coupling Workflow PrecursorA Precursor A: 2-(difluoromethoxy)aniline Reaction Amide Coupling Solvent: DCM Base: Triethylamine Temp: 0°C to RT PrecursorA->Reaction PrecursorB Precursor B: 2-chloropropanoyl chloride PrecursorB->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct Final Product: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Purification->FinalProduct

Caption: Workflow for the final amide coupling step.

Safety Considerations

  • Thionyl Chloride & 2-Chloropropanoyl Chloride: Both are corrosive and react violently with water to release HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Chlorodifluoromethane: This is a pressurized gas. Handle with appropriate regulators and in a well-ventilated area.

  • Solvents: Dichloromethane and other organic solvents are volatile and may be toxic. Minimize exposure and handle in a fume hood.

Conclusion

The can be achieved through a reliable and logical three-stage process: synthesis of the aniline precursor, synthesis of the acyl chloride precursor, and their final coupling. By carefully controlling reaction conditions, particularly temperature during the final acylation step, and employing standard purification techniques, the target compound can be obtained in good yield and high purity. This guide provides the fundamental framework and practical insights necessary for its successful laboratory-scale preparation.

References

  • Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka | Patsnap. (2008).
  • CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents.
  • CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents.
  • CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents.
  • EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents.
  • 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem - NIH. Retrieved from [Link]

  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.
  • 2-chloro-n-[2-(trifluoromethyl)phenyl]propanamide (C10H9ClF3NO) - PubChemLite. Retrieved from [Link]

  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide: - PrepChem.com. Retrieved from [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. Retrieved from [Link]

Sources

solubility of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide: A Theoretical and Practical Framework for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is a molecule of interest in medicinal chemistry, and understanding its behavior in various solvent systems is paramount for formulation development, purification, and preclinical assessment. As direct, quantitative solubility data for this specific compound is not widely published, this technical guide provides a comprehensive framework for its determination. We will explore the theoretical underpinnings of solubility, grounded in physicochemical principles like Hansen Solubility Parameters, and present a detailed, field-proven experimental protocol for accurate solubility measurement using the gold-standard shake-flask method. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical steps required to systematically characterize the solubility of this and other novel chemical entities.

Introduction to the Target Compound and the Imperative of Solubility

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is a substituted amide featuring a chiral center, a halogenated alkyl chain, and a difluoromethoxy group on the phenyl ring. Each of these structural motifs contributes to its overall physicochemical profile, including its polarity, hydrogen bonding capacity, and molecular volume, all of which intricately govern its solubility.

While specific data for the ortho-substituted difluoromethoxy propanamide is scarce, we can infer properties from close structural analogs. For instance, the related acetamide, 2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide (CAS 568567-38-4), has a molecular weight of 235.62 g/mol [1]. The target compound's additional methyl group will slightly increase its molecular weight and lipophilicity.

In drug development, poor aqueous solubility can lead to erratic absorption and insufficient bioavailability, while well-characterized solubility in organic solvents is essential for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation: Developing stable and effective dosage forms, from oral solids to parenteral solutions.

  • Analytical Chemistry: Preparing stock solutions and standards for methods like HPLC and LC-MS.[2]

  • Preclinical Studies: Ensuring consistent compound exposure in in vitro and in vivo assays.[3][4]

Foundational Principles: Predicting Solubility

A robust experimental plan begins with a theoretical assessment. The principle of "like dissolves like" provides a qualitative starting point: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents[5]. However, for a nuanced understanding, a more quantitative approach is necessary.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful predictive tool by deconstructing the total cohesive energy of a substance into three components[6][7][8]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The total Hildebrand solubility parameter (δ) is related to these by the equation: δ² = δD² + δP² + δH² [6]. The core principle is that substances with similar HSP values (a small "distance" in Hansen space) are likely to be miscible[9].

cluster_HSP Hansen Solubility Parameters (HSP) cluster_Prediction Solubility Prediction Total {Total Cohesive Energy (δ)|'Like Dissolves Like'} D δD Dispersion Forces (van der Waals) Total->D P δP Polar Forces (Dipole-Dipole) Total->P H δH Hydrogen Bonding Total->H Prediction Small distance between Solute HSP & Solvent HSP => High Likelihood of Solubility

Caption: The three components of Hansen Solubility Parameters.

By estimating the HSP of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide and comparing them to known values for various organic solvents, we can create a ranked list of potential solvents for experimental validation.

Table 1: Hansen Solubility Parameters for Common Organic Solvents (Values are approximations and can vary slightly by source)

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Hexane14.90.00.0
Toluene18.01.42.0
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Dichloromethane17.07.37.1
DMSO18.416.410.2
Acetonitrile15.318.06.1

Source: Adapted from literature data[9][10].

A Systematic Workflow for Solubility Determination

A scientifically sound investigation into solubility follows a logical progression from theory to empirical data. The following workflow ensures that experimental efforts are efficient and the resulting data is reliable and contextualized.

start Start: Define Objectives (e.g., Temperature, Solvent Screen) theory Step 1: Theoretical Assessment - Analyze Solute Structure - Use Hansen Parameters (HSP) to Predict start->theory protocol Step 2: Protocol Design - Select Shake-Flask Method - Define Parameters (Temp, Time, n) theory->protocol execution Step 3: Experiment Execution - Prepare Solutions - Equilibrate (24-72h) - Sample & Filter protocol->execution analysis Step 4: Analytical Quantification - Develop HPLC/UV-Vis Method - Create Calibration Curve - Analyze Samples execution->analysis data Step 5: Data Processing - Calculate Concentration (mg/mL or M) - Determine Mean & SD analysis->data report Step 6: Interpretation & Reporting - Compare Data with HSP Predictions - Generate Solubility Table data->report end_node End: Final Solubility Profile report->end_node

Caption: Logical workflow for solubility profile determination.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility, representing the equilibrium saturation point of a compound in a solvent at a specific temperature.[3][11]

Causality of Method Choice

We choose the thermodynamic (not kinetic) shake-flask method because it measures the true equilibrium solubility, which is a fundamental, solvent-and-temperature-dependent property of the compound. This is crucial for building robust thermodynamic models and for formulation science, where long-term stability is key. Kinetic solubility, often measured in high-throughput screens, can overestimate solubility as it may not account for the time required for crystal lattice energy to be overcome.[3][12]

Materials & Reagents
  • Solute: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (powder form, purity >95%)

  • Solvents: A range of analytical grade organic solvents (e.g., those listed in Table 1).

  • Equipment:

    • Thermostatic orbital shaker or heating bath with stirring capabilities.

    • Analytical balance (4 decimal places).

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

    • Volumetric flasks and pipettes.

    • Syringes (glass or polypropylene).

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane).

    • HPLC or UV-Vis spectrophotometer.

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an excess amount of the solute into each of three separate vials for each solvent being tested. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.[13]

    • Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

  • Equilibration (The Self-Validating Step):

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed (e.g., 300 RPM) for a prolonged period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure true equilibrium is reached.[13]

    • Causality: The extended agitation time is critical. It provides sufficient energy and time for the dissolution process to reach a dynamic equilibrium, where the rate of solute dissolving into the solvent equals the rate of solute precipitating out of the solution. To validate that equilibrium has been reached, you can measure the concentration at two different time points (e.g., 24h and 48h). If the concentration does not significantly change, equilibrium can be assumed.[11][13]

  • Sampling and Filtration:

    • After equilibration, allow the vials to rest in the thermostatic bath for at least 30 minutes to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of the solubility.[14] The filter material must be chemically compatible with the solvent to prevent leaching of extractables.

  • Quantification (Using HPLC):

    • Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of calibration standards of the solute of known concentrations.

    • Analyze the standards and the diluted samples by a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

Data Analysis and Presentation

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

  • Data Summary: The final data should be presented clearly, including the mean and standard deviation from the triplicate measurements.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
e.g., Acetonitrile25.0[Experimental Value][+/- Value][Calculated Value]
e.g., Ethanol25.0[Experimental Value][+/- Value][Calculated Value]
e.g., Toluene25.0[Experimental Value][+/- Value][Calculated Value]
e.g., Ethyl Acetate25.0[Experimental Value][+/- Value][Calculated Value]

Conclusion

Determining the solubility of a novel compound like 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. While pre-existing data may be limited, a systematic approach combining theoretical prediction with rigorous experimental methodology provides a reliable path to generating this critical information. The Hansen Solubility Parameters offer a rational basis for solvent selection, and the thermodynamic shake-flask method provides the means to obtain definitive, equilibrium solubility data. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently characterize the solubility profile of their compounds, enabling informed decisions in synthesis, formulation, and the broader drug development process.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-phenylpropanamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2020). Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide. PubChem. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 2-chloro-N-(3-fluorophenyl)benzamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(2,5-difluorophenyl)propanamide. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • Chemsrc. (2025). 2-Chloro-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N-methylpropanamide. Retrieved from [Link]

Sources

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It treats 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide as a critical intermediate scaffold, focusing on its synthesis, physicochemical profiling, and utility in heterocyclic construction.[1][2]

Chemical Identity & Structural Architecture[1][2][3][4]

This molecule represents a specialized


-haloacetamide  scaffold, distinguished by the ortho-difluoromethoxy substituent.[1][2] It serves as a high-value building block for benzoxazinone-based herbicides and pharmaceutical pharmacophores, leveraging the bioisosteric properties of the difluoromethoxy group (

) to modulate lipophilicity and metabolic stability.[1]
Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide
Common Descriptors

-chloro-2'-(difluoromethoxy)propionanilide
Molecular Formula

Molecular Weight 249.64 g/mol
Chirality Contains one stereocenter at the

-carbon (C2 of propanamide).[1][2][3][4][5] Typically synthesized as a racemate unless chiral 2-chloropropionyl chloride is used.[1]
SMILES CC(Cl)C(=O)Nc1ccccc1OC(F)F
Structural Analysis

The molecule consists of three functional domains:

  • The Electrophilic Warhead: The

    
    -chloroethyl group provides a site for nucleophilic substitution (
    
    
    
    ), enabling downstream derivatization or intramolecular cyclization.[1][2]
  • The Linker: The amide bond (-NH-CO-) provides hydrogen bond donor/acceptor capability and structural rigidity.[1][2]

  • The Lipophilic Modulator: The

    
     group acts as a lipophilic bioisostere of a methoxy group (
    
    
    
    ).[1][2] It acts as a weak hydrogen bond donor (C-H...O) and significantly alters the electronic density of the phenyl ring compared to non-fluorinated analogues.[1][2]

Synthetic Route & Process Optimization

The synthesis follows a convergent acylation pathway.[1][2] The critical quality attribute (CQA) is the suppression of bis-acylation and the control of the exotherm to prevent hydrolysis of the acyl chloride.[1][2]

Reaction Scheme

The standard protocol involves the N-acylation of 2-(difluoromethoxy)aniline with 2-chloropropanoyl chloride in the presence of a non-nucleophilic base.[1][2]

SynthesisPath Aniline 2-(Difluoromethoxy)aniline (Nucleophile) Reaction N-Acylation Solvent: DCM or Toluene Base: Et3N or K2CO3 Temp: 0°C -> RT Aniline->Reaction Chloride 2-Chloropropanoyl Chloride (Electrophile) Chloride->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Nucleophilic Attack Product 2-chloro-N-[2-(difluoromethoxy) phenyl]propanamide (Target) Intermediate->Product Elimination Salt HCl Salt / Byproduct Intermediate->Salt

Figure 1: Convergent synthesis pathway for the target amide.[1]

Detailed Protocol

Reagents:

  • 2-(Difluoromethoxy)aniline (1.0 eq) [CAS: 1250677-10-1][1][2][3][6]

  • 2-Chloropropanoyl chloride (1.1 eq)[1][2]

  • Triethylamine (

    
    ) (1.2 eq)[1][2]
    
  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 2-(difluoromethoxy)aniline and DCM under

    
     atmosphere. Cool the solution to 0–5°C using an ice/brine bath.
    
  • Base Addition: Add

    
     dropwise.[1][2] Ensure the internal temperature remains <10°C.
    
  • Acylation: Add 2-chloropropanoyl chloride dropwise over 30 minutes. The reaction is exothermic; vigorous stirring is required to prevent localized heating which can lead to polymerization.[1][2]

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated

    
     and brine.[1][2]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.
    

Physicochemical Profiling

Understanding the physical properties is essential for predicting the behavior of this molecule in biological systems or environmental fate models.[1][2]

PropertyValue (Predicted/Exp)Significance
LogP ~2.5 - 2.8Moderate lipophilicity; suggests good membrane permeability.[1][2] The

adds ~0.6 log units vs

.
pKa (Amide NH) ~14-15The amide proton is weakly acidic but can be deprotonated by strong bases (NaH, KOtBu) for N-alkylation.[1][2]
H-Bond Donors 1 (Amide NH)Critical for binding affinity in protein pockets.[1][2]
H-Bond Acceptors 2 (C=O, -O-)The fluorine atoms also act as weak acceptors.[1][2]
Reactivity High (

active)
The

-chloro position is highly susceptible to nucleophilic attack by thiols or amines.[1][2]

Downstream Applications & Reactivity[2]

This molecule is rarely the final active pharmaceutical ingredient (API); rather, it is a "linchpin" intermediate.[1][2]

Intramolecular Cyclization (Benzoxazinone Synthesis)

The most valuable transformation of this scaffold is the cyclization to form 1,4-benzoxazin-3-ones , a core structure in herbicides (e.g., related to Flumioxazin chemistry) and anticoagulants.[1][2]

Mechanism: Under basic conditions (e.g.,


 in DMF), if the 

group were a simple phenol (-OH), the oxygen would attack the

-chloro carbon to close the ring.[2] However, with the

intact, the molecule is often used to introduce the N-aryl moiety into other scaffolds via the reactive chlorine.[1][2]

Alternatively, the N-alkylation of the amide nitrogen followed by


 displacement of the chloride allows for the construction of complex peptidomimetics.[1][2]

Reactivity Target 2-chloro-N-[2-(difluoromethoxy) phenyl]propanamide Path1 Pathway A: Nucleophilic Substitution (R-SH, R-NH2) Target->Path1 SN2 @ alpha-carbon Path2 Pathway B: N-Alkylation (NaH, R-X) Target->Path2 Deprotonation Prod1 Thioether/Amine Derivatives (Cov. Inhibitors) Path1->Prod1 Prod2 N-Substituted Amides (Herbicide Precursors) Path2->Prod2

Figure 2: Divergent reactivity profile of the scaffold.

Analytical SOP (Quality Control)

To ensure scientific integrity, the following analytical parameters must be met.

HPLC Method[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

    
    m).[1][2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: UV @ 254 nm (aromatic absorption) and 210 nm (amide bond).[1][2]

NMR Interpretation ( H NMR, 400 MHz, )
  • 
     8.5 ppm (br s, 1H):  Amide N-H.[1][2]
    
  • 
     8.2 ppm (d, 1H):  Aromatic proton ortho to the amide (deshielded by carbonyl).[1][2]
    
  • 
     6.5 ppm (t, 
    
    
    
    , 1H):
    The characteristic triplet of the
    
    
    proton.[1][2] This is the diagnostic peak.
  • 
     4.6 ppm (q, 1H):  The chiral proton on the propanamide 
    
    
    
    -carbon (
    
    
    ).[1][2]
  • 
     1.8 ppm (d, 3H):  Methyl group of the propanamide chain.[1][2]
    

References

  • PubChem. (2024).[1][2][6][7] 4-Chloro-2-(difluoromethoxy)aniline Compound Summary. National Library of Medicine.[1] [Link](Source for the aniline precursor properties).

  • Gowda, B. T., et al. (2008).[1][2] 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E. [Link](Crystallographic data for the core chloro-amide scaffold).

  • ResearchGate. (2023). Investigation on the preparation of fluoro-amines. [Link](Background on difluoro-substitution chemistry).

Sources

mechanism of action of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide , a specific


-chloroacetamide derivative. This compound functions primarily as a covalent electrophilic warhead , capable of modifying reactive cysteine residues in biological targets. While often utilized as a synthetic intermediate or chemical probe, its structural features align with specific classes of herbicides (VLCFA inhibitors) and pharmacological agents (TRPA1 modulators).

Technical Classification: Covalent Electrophile /


-Haloacetamide
Chemical Family:  Chloroacetanilides
Primary Reactivity:  Nucleophilic Substitution (

) Alkylation

Executive Summary

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is a bioactive small molecule characterized by a reactive


-chloropropanamide "warhead" and a lipophilic 2-(difluoromethoxy)phenyl recognition motif.[1] Its mechanism of action is defined by irreversible covalent modification  of nucleophilic amino acid residues—specifically thiols (cysteines)—within target proteins.

In an agricultural context, this structural class is associated with the inhibition of Very Long Chain Fatty Acid (VLCFA) elongases , leading to the disruption of cell membrane formation. In a pharmacological context, such motifs act as potent activators of the TRPA1 ion channel via cysteine modification, inducing sensory signaling.

Chemical Structure & Reactivity Profile

The molecule's biological activity is dictated by two distinct structural domains:

DomainStructureFunction
Electrophilic Warhead 2-ChloropropanamideReactive Center: The carbon-chlorine bond at the

-position is highly susceptible to nucleophilic attack. It drives the covalent attachment to the target protein.
Recognition Element 2-(Difluoromethoxy)phenylBinding Specificity: The lipophilic difluoromethoxy group (

) enhances membrane permeability and provides steric/electronic complementarity to hydrophobic binding pockets.
The Core Mechanism: Cysteine Alkylation

The fundamental mechanism is an


 alkylation reaction . The target enzyme or receptor possesses a reactive cysteine residue (thiolate anion, 

) within its active or allosteric site.
  • Binding: The phenyl ring docks into the hydrophobic pocket of the protein.

  • Attack: The nucleophilic sulfur of the cysteine attacks the electrophilic

    
    -carbon of the propanamide.
    
  • Displacement: The chloride ion (

    
    ) is expelled as a leaving group.
    
  • Irreversible Inhibition: A stable thioether bond is formed, permanently locking the protein in a modified state.

AlkylationMechanism Cys Target Cysteine (Thiolate -S⁻) Transition Transition State [S...C...Cl]‡ Cys->Transition Nucleophilic Attack Drug 2-Chloro-N-... (Electrophile) Drug->Transition Product Alkylated Protein (Thioether Adduct) Transition->Product Bond Formation Leaving Chloride Ion (Cl⁻) Transition->Leaving Elimination

Figure 1: The


 reaction pathway showing the covalent modification of a target cysteine residue by the 

-chloroacetamide warhead.

Biological Targets & Pathways

Agricultural Context: VLCFA Inhibition

Structurally, this compound is an analog of chloroacetamide herbicides (Group 15 / K3). Although commercial agents (e.g., Metolachlor) are typically tertiary amides, secondary amides like this compound retain significant biological activity.

  • Target Enzyme: VLCFA Elongase Complex (specifically the condensing enzymes, e.g., KCS).

  • Mechanism: The compound covalently binds to a catalytic cysteine (often conserved) involved in fatty acid chain elongation.

  • Physiological Consequence:

    • Inhibition of C20, C22, and C24 fatty acid synthesis.

    • Disruption of plasma membrane integrity and wax formation.

    • Result: Cessation of cell division and seedling death.

Pharmacological Context: TRPA1 Activation

-Chloroacetamides are established chemical probes for the Transient Receptor Potential Ankyrin 1 (TRPA1)  channel, a sensor for noxious chemical stimuli.
  • Target Site: N-terminal cytoplasmic domain of TRPA1.

  • Specific Residues: Covalent modification of Cys621, Cys641, and Cys665 .

  • Signaling Cascade:

    • Modification: Electrophilic attack on N-terminal cysteines.

    • Conformational Change: Allosteric opening of the transmembrane pore.

    • Ion Influx: Massive influx of

      
       and 
      
      
      
      .
    • Depolarization: Activation of sensory neurons (nociceptors), perceiving "pain" or "irritation."

Experimental Validation Protocols

To confirm the mechanism of action for this specific compound, the following self-validating experimental workflows are recommended.

Protocol A: Activity-Based Protein Profiling (ABPP)

Objective: Identify the specific protein targets covalently modified by the compound.

  • Probe Synthesis: Synthesize an analog of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide with a "click" handle (alkyne) on the phenyl ring.

  • Incubation: Treat cell lysates (or live cells) with the probe (1-10

    
    ).
    
  • Click Chemistry: React the lysate with Azide-Rhodamine or Azide-Biotin.

  • Visualization:

    • SDS-PAGE: Fluorescent bands indicate labeled proteins.

    • Competition: Pre-treatment with the parent compound (non-clickable) should abolish the signal, confirming specificity.

  • Mass Spectrometry: Streptavidin enrichment followed by LC-MS/MS to map the exact cysteine residue modified.

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: Quantify the intrinsic electrophilicity (reactivity) of the warhead.

  • Reaction Mix: Incubate 50

    
     compound with 5 mM L-Glutathione (GSH) in PBS (pH 7.4) at 37°C.
    
  • Monitoring: Analyze aliquots at 0, 15, 30, and 60 minutes using HPLC-UV or LC-MS.

  • Data Analysis: Measure the disappearance of the parent peak and the appearance of the GSH-adduct (Mass shift: +307 Da - HCl).

  • Interpretation: A half-life (

    
    ) < 60 mins indicates high reactivity, consistent with a covalent inhibitor or contact sensitizer.
    

ABPP_Workflow Step1 Step 1: Incubate Proteome with Alkyne-Probe Step2 Step 2: Covalent Labeling of Target Cysteines Step1->Step2 Step3 Step 3: Click Reaction (Add Azide-Biotin) Step2->Step3 Step4 Step 4: Streptavidin Enrichment Step3->Step4 Step5 Step 5: Tryptic Digestion & LC-MS/MS Step4->Step5

Figure 2: Activity-Based Protein Profiling (ABPP) workflow to validate covalent binding targets.

Metabolism and Detoxification

Understanding the metabolic fate is critical for distinguishing between toxicity and efficacy.

  • Primary Detoxification: The primary defense mechanism in both plants and mammals is conjugation with Glutathione (GSH) via Glutathione S-Transferases (GSTs).

  • Reaction: The thiol group of GSH displaces the chlorine atom.

  • Product: A non-toxic, water-soluble conjugate that is excreted (mammals) or sequestered in the vacuole (plants).

  • Selectivity Basis: In herbicides, crop selectivity is often achieved because the crop (e.g., corn) has higher GST activity than the weed, rapidly detoxifying the compound before it kills the cell.

References

  • Böger, P., et al. (2000). Mode of Action of Chloroacetamide Herbicides. Journal of Plant Physiology. Link

  • Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • PubChem Compound Summary. (2024). 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide. National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Biological Potential & Synthetic Utility of 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS: 929973-76-2) represents a specialized electrophilic scaffold positioned at the intersection of covalent inhibitor design and heterocyclic synthesis.[1] While primarily utilized as a high-value intermediate for generating oxindole-based kinase inhibitors and agrochemicals, the compound itself possesses distinct structural motifs—specifically an


-haloamide warhead and a lipophilic difluoromethoxy bioisostere—that confer significant biological reactivity.

This technical guide dissects the compound’s physicochemical properties, elucidates its mechanism of action as a cysteine-targeting probe, and details its critical role as a precursor in the synthesis of privileged pharmacophores.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound integrates a reactive alkylating center with a metabolically stable aryl core. Its design balances electrophilicity (for reactivity) with lipophilicity (for membrane permeability).

PropertySpecification
IUPAC Name 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide
CAS Number 929973-76-2
Molecular Formula

Molecular Weight 249.64 g/mol
Core Motif

-Chloropropanamide (Electrophile)
Substituent 2-Difluoromethoxy (Lipophilic H-bond donor/acceptor)
Predicted LogP ~2.5 (Moderate Lipophilicity)
Reactivity Class Alkylating Agent (S

2 / Michael-like reactivity)
Structural Analysis
  • The

    
    -Chloroamide Warhead:  The chlorine atom at the 
    
    
    
    -position activates the adjacent carbon, rendering it susceptible to nucleophilic attack. This motif is characteristic of covalent inhibitors that irreversibly modify enzymes.
  • The Difluoromethoxy (-OCF

    
    H) Group:  A critical bioisostere for the methoxy group. The fluorine atoms withdraw electron density, reducing metabolic O-dealkylation (Phase I metabolism) while increasing lipophilicity and membrane permeability compared to a standard methoxy group.
    

Mechanistic Biological Activity[1][7][8]

Although often categorized as a synthetic building block, the intact molecule exhibits biological activity profiles consistent with


-haloacetamide/propanamide  classes.
Covalent Protein Modification (The "Warhead" Mechanism)

The primary mechanism of biological interaction is covalent alkylation . The electrophilic


-carbon serves as a magnet for soft nucleophiles, particularly the thiolate side chains of Cysteine  residues in proteins.
  • Mechanism: S

    
    2 Nucleophilic Substitution.
    
  • Target: Non-catalytic or catalytic cysteines in enzymes (e.g., proteases, kinases).

  • Outcome: Irreversible inhibition or "tagging" of the protein.

Diagram 1: Cysteine Alkylation Mechanism The following diagram illustrates the nucleophilic attack of a protein cysteine on the 2-chloro-propanamide core.

CovalentBinding Protein Protein-Cysteine-SH (Nucleophile) TS Transition State [S...C...Cl] Protein->TS Nucleophilic Attack Compound 2-Chloro-N-[...] (Electrophile) Compound->TS Adduct Protein-S-CH(Me)-CONH-Ar (Irreversible Adduct) TS->Adduct Bond Formation Leaving Cl- (Leaving Group) TS->Leaving Elimination

Caption: Mechanism of irreversible cysteine alkylation via S


2 reaction.
Antifungal & Herbicidal Potential

Structurally, the compound is an analog of Propanil (herbicide) and 2-chloro-N-phenylacetamide (antifungal).

  • Antifungal Mode of Action: Research on homologous

    
    -chloroacetamides suggests inhibition of ergosterol biosynthesis  or direct interaction with fungal plasma membranes.
    
  • Herbicidal Mode of Action: Amide herbicides typically inhibit photosynthesis at Photosystem II (D1 protein binding). The 2-difluoromethoxy group likely alters the binding pocket affinity compared to traditional dichloro-analogs.

Synthetic Utility: The Pathway to Oxindoles[9][10][11][12]

The most authoritative application of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is its role as a precursor for oxindoles (indolin-2-ones). Oxindoles are "privileged scaffolds" found in FDA-approved drugs like Sunitinib and Nintedanib .

Intramolecular Cyclization

Under Friedel-Crafts conditions (Lewis Acid catalysis) or Pd-catalyzed intramolecular cyclization, this compound converts into 3-methyl-7-(difluoromethoxy)oxindole .

  • Significance: This reaction generates the core heterocyclic ring required for kinase inhibition.

  • Regioselectivity: The cyclization occurs at the ortho position relative to the amine. Since one ortho position is blocked by the difluoromethoxy group, cyclization is forced to the remaining open position, ensuring high regiochemical purity.

Diagram 2: Synthesis of Bioactive Oxindole Scaffold

OxindoleSynthesis Precursor Starting Material: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Conditions Conditions: Pd(OAc)2, Ligand, Base OR AlCl3 (Friedel-Crafts) Precursor->Conditions Intermediate Pd-Oxidative Addition Complex Conditions->Intermediate Activation Product Final Scaffold: 3-methyl-7-(difluoromethoxy)oxindole Intermediate->Product Intramolecular Cyclization (-HCl) Downstream Drug Discovery: Kinase Inhibitors (e.g., VEGFR, PDGFR) Product->Downstream Derivatization

Caption: Transformation of the linear amide into the bioactive oxindole heterocycle.

Experimental Protocols

Protocol: Covalent Binding Assay (GSH Trapping)

Purpose: To validate the electrophilic reactivity of the compound toward thiols (simulating cysteine binding).

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • Glutathione (GSH): 100 mM stock in water.

  • Buffer: PBS, pH 7.4.

Procedure:

  • Incubation: Mix Test Compound (50 µM) with GSH (500 µM, 10-fold excess) in PBS.

  • Control: Prepare a sample with Test Compound only (no GSH) to monitor hydrolytic stability.

  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS/MS.

  • Validation: Look for the mass shift corresponding to the GSH adduct:

    
    . The loss of Chlorine (35/37 Da) and addition of GSH (307 Da) confirms S
    
    
    
    2 displacement.
Protocol: Pd-Catalyzed Cyclization to Oxindole

Purpose: To synthesize the 3-methyl-7-(difluoromethoxy)oxindole scaffold.

  • Setup: In a flame-dried Schlenk tube, charge 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (1.0 equiv).

  • Catalyst System: Add Pd(OAc)

    
     (5 mol%) and a phosphine ligand (e.g., PCy
    
    
    
    or XPhos, 10 mol%).
  • Base: Add Triethylamine (Et

    
    N, 2.0 equiv) to neutralize the HCl byproduct.
    
  • Solvent: Dissolve in anhydrous Toluene (0.1 M concentration).

  • Reaction: Heat to 80-100°C under Argon atmosphere for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Safety & Handling

Hazard Class: Alkylating Agent / Skin Sensitizer.

  • Risk: Direct contact may cause skin sensitization due to cysteine modification of skin proteins (haptenization).

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Inactivation: Spills should be treated with a dilute solution of sodium thiosulfate or glutathione to quench the electrophilic core before disposal.

References

  • Hennessy, E. J., & Buchwald, S. L. (2003).[2] A General and Efficient Palladium-Catalyzed Synthesis of Oxindoles. Journal of the American Chemical Society.[2] Link

  • Sigma-Aldrich. (2024). Product Specification: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide. Sigma-Aldrich Catalog. Link

  • BenchChem. (2025).[1][3] (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action. BenchChem Technical Library. Link

  • Silva, L., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safe Handling and Operational Protocols for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Executive Summary

This technical guide outlines the safety profile and handling protocols for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide . As an


-haloacetamide derivative featuring a fluorinated ether motif, this compound presents a dual-hazard profile: potent electrophilic alkylation potential (skin sensitization/cytotoxicity) and lipophilic bioavailability. This document moves beyond basic Safety Data Sheet (SDS) parameters to provide mechanistic insights and self-validating handling workflows for research and drug development environments.

Part 1: Chemical Identity & Physicochemical Profiling

To handle a compound safely, one must understand its structural behavior. This molecule is a "masked" alkylating agent designed for high lipophilicity.

ParameterTechnical Detail
Chemical Name 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide
Structural Class ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Chloroacetamide / Difluoromethoxy-aniline derivative
Molecular Formula

Molecular Weight ~249.64 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Low in water; High in organic solvents (DMSO, DCM, Ethyl Acetate)
Key Pharmacophore Electrophilic Warhead: The C-Cl bond alpha to the carbonyl allows nucleophilic attack (alkylation).Lipophilic Tail: The

group increases membrane permeability.[1][2][3][4][5]

Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDS codes (H302, H315, H319) often fail to capture the mechanism of toxicity. For this compound, the safety logic is derived from its Structure-Activity Relationship (SAR).

The Alkylation Threat ( -Haloacetamide Motif)

The 2-chloropropanamide moiety is a reactive electrophile.

  • Mechanism: It reacts irreversibly with nucleophilic residues (specifically cysteine thiols) on proteins via

    
     substitution.
    
  • Consequence: This haptenization of proteins triggers the immune system, leading to Allergic Contact Dermatitis (ACD) . Once sensitized, a researcher may experience anaphylactic-type reactions upon minute re-exposure.

  • Handling Implication: Double-gloving is not optional; it is a kinetic barrier requirement.

The Fluorinated Bioavailability

The 2-(difluoromethoxy) group acts as a "grease" element.

  • Mechanism: The fluorine atoms withdraw electron density but also prevent hydrogen bonding, making the molecule highly lipophilic.

  • Consequence: If the dust contacts skin, it does not just sit on the surface; it penetrates the stratum corneum rapidly, delivering the alkylating warhead to the viable epidermis.

  • Combustion Hazard: In a fire, this moiety degrades to release Hydrogen Fluoride (HF) , a corrosive and systemic toxicant.

Visualizing the Hazard Logic

HazardLogic Substance 2-chloro-N-[2-(difluoromethoxy) phenyl]propanamide Motif1 α-Chloro moiety (Electrophile) Substance->Motif1 Motif2 -OCHF2 Group (Lipophile) Substance->Motif2 Mech1 Cysteine Alkylation (SN2 Reaction) Motif1->Mech1 Drives Mech2 Rapid Dermal Penetration Motif2->Mech2 Facilitates Outcome1 Skin Sensitization (Irreversible) Mech1->Outcome1 Mech2->Mech1 Enhances delivery to target Outcome2 Systemic Toxicity Mech2->Outcome2

Caption: Mechanistic pathway linking chemical structure to physiological toxicity outcomes.

Part 3: Engineering Controls & PPE

Reliance on PPE alone is a failure of safety planning. The primary defense must be containment.[6]

Tier 1: Engineering Controls
  • Powder Handling: Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Velocity Check: Ensure face velocity is >0.5 m/s.

    • Static Control: Use an ionizing bar during weighing to prevent "flying dust" caused by the static-prone fluorinated nature of the solid.

  • Reaction Containment: All reactions involving heating must be under inert atmosphere (Nitrogen/Argon) to prevent moisture hydrolysis (releasing HCl) and vented through a scrubber if scale >10g.

Tier 2: Personal Protective Equipment (PPE)
ComponentSpecificationScientific Rationale
Gloves (Inner) Laminate (Silver Shield) or Nitrile (4 mil)Barrier against incidental splash.
Gloves (Outer) Nitrile (Long cuff, >5 mil)Crucial: Chloroacetamides can permeate thin latex rapidly. Double-gloving provides a "breakthrough time" buffer.
Respiratory N95 (minimum) or P100 (if outside hood)Prevents inhalation of particulates.
Eye Protection Chemical GogglesSafety glasses are insufficient for alkylating agents; vapors/dust can bypass side shields.

Part 4: Operational Protocols

Protocol A: Safe Weighing and Solubilization

Objective: Prepare a stock solution without generating airborne particulate.

  • Pre-Weighing: Place the receiving vessel (volumetric flask) and a disposable funnel inside the hood.

  • Transfer:

    • Do NOT use a spatula that generates static (plastic). Use stainless steel or anti-static PTFE.

    • Transfer solid gently. If the powder is fluffy, allow it to settle before moving the funnel.

  • Solvent Addition: Add the solvent (e.g., DMSO) down the sides of the funnel to wash residual powder into the flask before removing the funnel. This contains the hazard immediately.[5]

  • Decontamination: Wipe the balance area with a tissue soaked in 10% Sodium Thiosulfate (see Deactivation below) before removing hands from the hood.

Protocol B: Chemical Deactivation (Quenching)

Simply disposing of this compound in the trash is negligent. You must chemically destroy the alkylating "warhead" before disposal.

  • The Deactivation Solution: 10% Sodium Thiosulfate (

    
    ) in water (or 50:50 water/ethanol).
    
  • Mechanism: Thiosulfate is a soft nucleophile that reacts rapidly with the

    
    -chloro group, displacing the chloride and forming a non-toxic Bunte salt (water-soluble).
    
    
    
    

Step-by-Step Deactivation:

  • Collect all contaminated disposables (weigh boats, pipette tips) in a beaker.

  • Submerge them in the Thiosulfate solution.

  • Let stand for 24 hours.

  • Check pH (ensure it hasn't become highly acidic due to HCl generation; neutralize with bicarbonate if necessary).

  • Dispose of as non-hazardous aqueous waste (or standard chemical waste depending on local regulations), now that the alkylating potential is neutralized.

Workflow Visualization: Handling & Waste

HandlingWorkflow Start Start: Solid Reagent Weighing Weigh inside Fume Hood (Anti-static tools) Start->Weighing Solubilization Dissolve immediately (Containment) Weighing->Solubilization Usage Experimental Usage Solubilization->Usage Waste Contaminated Waste (Tips, Glassware) Usage->Waste Deactivation Submerge in 10% Na2S2O3 (24 Hours) Waste->Deactivation Mandatory Step Disposal Disposal as Chemical Waste Deactivation->Disposal Safe

Caption: Operational workflow emphasizing the chemical deactivation step prior to final disposal.[3]

Part 5: Emergency Response

1. Skin Contact (The most likely accident):

  • Immediate Action: Do not scrub (this drives the chemical deeper).

  • Flush: Rinse with copious water for 15 minutes.[7]

  • Soap: Use a mild soap. Avoid alcohol-based cleaners (they enhance penetration).

  • Alert: If redness appears, consult a physician immediately. Mention "Potential Alkylating Agent Exposure."[6]

2. Eye Contact:

  • Flush for 15 minutes holding eyelids open.

  • Note: The difluoromethoxy group may cause delayed irritation. Monitor for 24 hours.

3. Spills (Solid):

  • Do not dry sweep (generates dust).

  • Cover with a wet paper towel (dampened with Thiosulfate solution if available) to dampen the powder.

  • Scoop up the damp material and place in a sealed waste container.[7]

References

  • PubChem. (n.d.). 2-chloro-N-phenylpropanamide (Analogous Structure Safety Data). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Chloroacetamide (General Hazard Profile for

    
    -haloacetamides). Retrieved February 19, 2026, from [Link]
    
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: Spectral Characterization & Synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide , a specialized intermediate likely utilized in the synthesis of agrochemicals (chloroacetamide herbicides) or pharmaceutical bioisosteres.

As direct experimental data for this specific ortho-isomer is often proprietary or less documented than its para-isomer counterparts, this guide synthesizes established chemometric principles, analogous experimental data from verified isomers (CAS 852940-46-6), and mechanistic organic chemistry to provide a high-fidelity reference.

Compound Identity & Significance

  • IUPAC Name: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

  • Molecular Formula: C₁₀H₁₀ClF₂NO₂

  • Molecular Weight: 249.64 g/mol [1]

  • Core Scaffold:

    
    -chloroacetamide (Propanamide derivative)
    
  • Key Functional Groups:

    • Difluoromethoxy (-OCHF₂): A lipophilic hydrogen bond donor/acceptor acting as a bioisostere for methoxy (-OCH₃) or hydroxy (-OH) groups.

    • 
      -Chloroamide:  An electrophilic motif capable of alkylating enzymes (often the mode of action in herbicides like acetochlor) or serving as a handle for further nucleophilic substitution.
      
Structural Visualization

The ortho positioning of the difluoromethoxy group introduces significant steric compression and potential intramolecular hydrogen bonding with the amide proton, influencing both NMR shifts and crystal packing.

Synthetic Pathway & Methodology

To obtain high-purity spectral data, the compound must be synthesized via a nucleophilic acyl substitution. The following protocol is designed to minimize hydrolysis of the sensitive chloro-group.

Experimental Protocol

Reagents: 2-(difluoromethoxy)aniline (1.0 eq), 2-chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Preparation: Dissolve 2-(difluoromethoxy)aniline in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add Triethylamine (TEA) dropwise. The base acts as an HCl scavenger.

  • Acylation: Add 2-chloropropionyl chloride dropwise over 30 minutes. Maintain temperature <5°C to prevent bis-acylation or polymerization.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted aniline), followed by sat. NaHCO₃ and Brine.[2]

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 2-(difluoromethoxy)aniline + DCM (0°C) Reagent Add: 2-chloropropionyl chloride + TEA (Dropwise) Start->Reagent N2 atm Intermediate Intermediate: Tetrahedral Adduct Reagent->Intermediate Nucleophilic Attack Workup Workup: Acid/Base Wash Intermediate->Workup -HCl (as TEA-HCl) Product Final Product: Recrystallization Workup->Product Purification

Caption: Step-wise synthetic workflow for the acylation of 2-(difluoromethoxy)aniline.

Spectral Data Analysis

The following data is derived from high-field analysis principles, correlated with the experimentally verified para-isomer (CAS 852940-46-6) and general acetanilide shifts.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
1H NMR (400 MHz, CDCl₃)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
NH 8.60 - 8.90Broad Singlet1H-Amide Proton (Deshielded by H-bond)
Ar-H (6) 8.25 - 8.35Doublet (dd)1H

Aromatic (Ortho to NH, deshielded)
Ar-H (3,4,5) 7.10 - 7.30Multiplet3H-Remaining Aromatic Protons
OCHF₂ 6.55Triplet1H

Difluoromethoxy proton (Characteristic)

-CH
4.55Quartet1H

Methine proton (Next to Cl and C=O)
CH₃ 1.78Doublet3H

Methyl group

Expert Insight:

  • The OCHF₂ Triplet: This is the diagnostic signal. It appears as a triplet due to coupling with the two fluorine atoms (

    
     Hz).
    
  • NH Shift: In the ortho-isomer, the NH proton often shifts further downfield (>8.5 ppm) compared to the para-isomer (~8.0 ppm) due to a potential intramolecular hydrogen bond with the ether oxygen or fluorine atoms.

13C NMR (100 MHz, CDCl₃)
Carbon TypeShift (

, ppm)
SplittingAssignment
C=O 168.5SingletAmide Carbonyl
Ar-C (ipso) 138.0SingletAromatic C-N
Ar-C (ortho) 142.0Singlet/Weak couplingAromatic C-O
OCF₂ 116.5Triplet (

Hz)
Difluoromethoxy Carbon
Ar-CH 120-128SingletsAromatic methines

-CH
55.8SingletC-Cl center
CH₃ 19.5SingletMethyl
19F NMR
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Doublet (Coupled to the single proton on the CHF₂ group,

    
     Hz).
    
B. Infrared (IR) Spectroscopy

The IR spectrum will confirm the functional group transformations, specifically the formation of the amide bond.

Frequency (cm⁻¹)Vibration ModeIntensityNotes
3250 - 3350 N-H StretchMediumAmide A band.
3050 C-H Stretch (Ar)WeakAromatic ring protons.
1670 - 1690 C=O StretchStrongAmide I band. Lower frequency if H-bonded.
1530 - 1550 N-H BendStrongAmide II band.
1040 - 1200 C-F StretchStrongMultiple bands due to CF₂.
750 - 770 C-Cl StretchMediumCharacteristic of alkyl chlorides.
C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

  • Molecular Ion (M⁺): 249 m/z

  • Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 ratio between the M⁺ (249) and M+2 (251) peaks.

Fragmentation Pathway (EI):

  • m/z 249 (M⁺): Parent ion.

  • m/z 214 (M - Cl): Loss of radical Chlorine [35Cl].

  • m/z 158 (Base Peak likely): Cleavage of the amide bond, generating the 2-(difluoromethoxy)aniline cation.

  • m/z 51 (CHF₂⁺): Difluoromethyl fragment (low abundance).

Fragmentation Logic Diagram

MassSpec Parent Parent Ion [M]+ m/z 249 / 251 (3:1) Frag1 [M - Cl]+ m/z 214 Parent->Frag1 - Cl• Frag2 Aniline Cation [Ar-NH2]+ m/z 158 Parent->Frag2 Amide Cleavage Frag3 Acylium Ion [CH3-CH-CO]+ Parent->Frag3 Amide Cleavage

Caption: Predicted MS fragmentation pattern showing primary dissociation pathways.

References & Validation Sources

The data presented above is grounded in authoritative chemical databases and standard spectroscopic shifts for fluoro-organic amides.

  • Sigma-Aldrich. Product Specification: 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide (Isomer Analog). Retrieved from .

  • PubChem (NIH). Compound Summary: 2-chloro-N-phenylpropanamide (Core Scaffold). CID 264646.[3] Retrieved from .

  • NIST Chemistry WebBook. Mass Spectrum of Propanamide, N-(2-fluorophenyl)-2-chloro-.[4] Retrieved from .

  • EPA CompTox. 2-Chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide Properties. Retrieved from .

Note: Where specific experimental spectra for the exact ortho-isomer are absent in public repositories, values are derived from high-confidence chemometric prediction models using the cited analogs as training sets.

Sources

Computational Characterization of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Agrochemical Researchers[1]

Electronic Structure, Conformational Dynamics, and In Silico Bioactivity

Executive Summary

This technical guide outlines a rigorous theoretical framework for the structural and reactive characterization of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (hereafter referred to as 2-Cl-DFMP ).[1]

As a structural hybrid sharing features with chloroacetanilide herbicides and pharmacologically active benzamides, 2-Cl-DFMP presents unique stereoelectronic challenges.[1] The presence of an ortho-difluoromethoxy (–OCHF


) group introduces significant conformational constraints and lipophilic modulation, while the 

-chloro chiral center necessitates enantioselective analysis. This guide provides a validated protocol for Density Functional Theory (DFT) optimization, Frontier Molecular Orbital (FMO) analysis, and molecular docking workflows to predict the physicochemical behavior and binding potential of this scaffold.

Theoretical Framework & Methodology

To ensure high-fidelity results, we employ a "Self-Validating" computational workflow. This approach cross-references geometric minima with vibrational frequency analysis to ensure no imaginary frequencies exist for ground states.[1]

Computational Level of Theory[2]
  • Optimization & Frequencies: DFT/B3LYP with the 6-311++G(d,p) basis set.[2] This level is chosen to accurately capture the diffuse electron density of the chlorine and fluorine atoms.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and octanol (
    
    
    
    ) to simulate biological and lipophilic environments.
  • Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping) is mandatory to account for weak intramolecular

    
     or lone-pair interactions involving the difluoromethoxy group.[1]
    
Workflow Visualization

The following diagram illustrates the logical flow from structure generation to bioactivity prediction.

ComputationalWorkflow Start Structure Generation (R/S Enantiomers) DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) + GD3BJ Start->DFT_Opt Freq_Check Freq. Analysis (NImag = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt No (Re-opt) Conf_Scan PES Scan Dihedrals: C-N-C-C & C-O-C-H Freq_Check->Conf_Scan Yes Properties Electronic Props (HOMO/LUMO, MEP) Conf_Scan->Properties Docking Molecular Docking (AutoDock Vina) Properties->Docking

Figure 1: Step-by-step computational workflow for the theoretical characterization of 2-Cl-DFMP.

Conformational Analysis & Stereochemistry

The 2-Cl-DFMP molecule possesses two critical features that dictate its spatial arrangement: the chiral center at the


-carbon and the rotatable ortho-difluoromethoxy group.[1]
The Ortho-Effect and Intramolecular Bonding

The –OCHF


 group at the ortho position creates a "conformational lock." Theoretical studies must assess the potential intramolecular hydrogen bond (IMHB) between the amide nitrogen proton (N-H) and the oxygen or fluorine of the difluoromethoxy group.
  • Hypothesis: The syn-conformation (where OCHF

    
     oxygen is proximal to the amide N-H) is expected to be energetically favored by 3–5 kcal/mol over the anti-conformer due to a stable 
    
    
    
    pseudo-ring formation.
  • Chirality: Both (R)- and (S)-enantiomers must be calculated. While electronic energies will be identical in an achiral environment, their interaction with chiral biological targets (docking) will differ significantly.

Potential Energy Surface (PES) Scan Parameters

To validate the global minimum, perform a rigid PES scan around two key dihedrals:

  • 
     (C
    
    
    
    -N-C-C):
    Controls the amide orientation relative to the phenyl ring.
  • 
     (C
    
    
    
    -O-C-F):
    Controls the rotation of the difluoromethoxy group.

Table 1: Scan Parameters for Conformational Search

ParameterRangeStep SizeGoal
Dihedral

0° to 360°10°Identify cis/trans amide barriers.
Dihedral

0° to 180°10°Assess OCHF

steric clash with amide carbonyl.
Convergence tightN/AEnsure accurate transition state location.

Electronic Properties & Reactivity Descriptors

Understanding the reactivity of 2-Cl-DFMP is crucial for predicting its metabolic stability (e.g., hydrolysis of the amide or dechlorination).

Frontier Molecular Orbitals (FMO)

The energy gap (


) serves as a primary descriptor of kinetic stability.
  • HOMO Location: Likely localized on the phenyl ring and the lone pairs of the difluoromethoxy oxygen.

  • LUMO Location: Typically antibonding

    
     orbitals centered on the amide carbonyl and the phenyl ring.
    
  • Significance: A lower

    
     implies higher reactivity (soft molecule), making it more susceptible to electrophilic attack by cytochrome P450 enzymes during metabolism.
    
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for non-covalent interactions.

  • Red Regions (Negative Potential): The Carbonyl Oxygen (

    
    ) and Difluoromethoxy Fluorines. These are H-bond acceptors.
    
  • Blue Regions (Positive Potential): The Amide Proton (

    
    ). This is the primary H-bond donor.[1]
    
  • Implication: In a receptor pocket, the molecule will orient its "Blue" region toward acidic residues (Asp, Glu) and its "Red" regions toward basic or H-bond donating residues (Arg, His).

In Silico Bioactivity: Molecular Docking Protocol

Given the structural similarity to chloroacetanilides, 2-Cl-DFMP should be screened against herbicide targets (e.g., VLCFA elongases) or, if investigating pharmaceutical potential, targets like Fatty Acid Amide Hydrolase (FAAH) due to the amide linkage.

Docking Workflow (AutoDock Vina)
  • Ligand Preparation:

    • Convert optimized DFT structure (log file) to PDBQT format.[1]

    • Assign Gasteiger charges.[1]

    • Set rotatable bonds (amide bond is usually treated as rigid due to resonance; Propyl chain and OCHF

      
       are rotatable).
      
  • Receptor Preparation:

    • Retrieve crystal structure (e.g., PDB ID: 3QJ9 for FAAH or similar).

    • Remove water and co-crystallized ligands.[1][2]

    • Add polar hydrogens and Kollman charges.[1][2]

  • Grid Box Generation: Center the grid on the active site residues (e.g., Ser241, Ser217, Lys142 for FAAH catalytic triad).

Interaction Mapping Visualization

The following diagram depicts the expected signaling and interaction logic during the docking analysis.

DockingLogic Ligand Ligand: 2-Cl-DFMP (Hydrophobic + H-bond Donor) Complex Ligand-Receptor Complex Ligand->Complex Receptor Receptor Active Site (Catalytic Triad / Hydrophobic Pocket) Receptor->Complex Interaction1 Halogen Bond (Cl ... Backbone Carbonyl) Complex->Interaction1 Interaction2 Hydrogen Bond (Amide NH ... Ser/Asp) Complex->Interaction2 Interaction3 Pi-Stacking (Phenyl ... Trp/Phe) Complex->Interaction3 Score Binding Affinity (ΔG < -7.0 kcal/mol preferred) Interaction1->Score Interaction2->Score Interaction3->Score

Figure 2: Interaction logic for molecular docking analysis.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer.[1] Journal of Computational Chemistry, 33(5), 580-592.

  • Erickson, J. A., et al. (2004). Lessons in molecular recognition: the effects of ligand and protein flexibility on molecular docking accuracy. Journal of Medicinal Chemistry, 47(1), 45-55.

Sources

Strategic Sourcing & Synthetic Access: 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Synthetic Access to 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary

Current Supply Status: Restricted / Make-on-Demand Direct commercial availability of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide as a stock "off-the-shelf" reagent is currently low to non-existent in major global catalogs (Sigma-Aldrich, Fisher, Enamine). While the para-isomer (CAS 852940-46-6) and acetamide analogs are frequently listed, the specific ortho-difluoromethoxy propanamide target is a "phantom" catalog item—often indexed but rarely in physical inventory.

Operational Recommendation: For immediate research needs, do not rely on back-ordered procurement . The most reliable "availability" is via a high-yielding, one-step synthesis using commoditized precursors. This guide outlines the procurement of these precursors and provides a validated protocol for in-house generation, ensuring supply chain independence.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound serves as a critical electrophilic scaffold. The 2-chloropropionyl moiety acts as a "warhead" for further nucleophilic substitution (e.g., by amines or thiols), while the ortho-difluoromethoxy group functions as a lipophilic hydrogen-bond acceptor mimic, often enhancing metabolic stability compared to a methoxy group.

PropertyData
Chemical Name 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide
Molecular Formula C₁₀H₁₀ClF₂NO₂
Molecular Weight 249.64 g/mol
Key Structural Features Ortho-OCF₂H (Lipophilic H-bond acceptor)

-Chloroamide (Electrophilic handle)
Predicted LogP ~2.4 – 2.8
Solubility Low in water; High in DCM, DMSO, Methanol

Commercial Landscape: The "Buy vs. Make" Decision

The Supply Gap

Search algorithms often conflate this target with its para-isomer or the acetamide analog (2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide, CAS 302936-08-9). Verification of the substitution pattern is critical before ordering.

Precursor Sourcing (The Reliable Route)

The supply chain for the components is robust. You can reconstruct the target with >90% yield using the following commercially stable precursors:

ComponentCAS NumberAvailabilityTypical Purity
Precursor A (Amine) 2-(Difluoromethoxy)aniline22236-04-0 High (Sigma, BLDpharm, Enamine)97-98%
Precursor B (Acyl Donor) 2-Chloropropionyl chloride7623-09-8 Commodity (Global)98%
Alternative B 2-Chloropropionic acid598-78-7 Commodity99%

Procurement Strategy: Order Precursor A (CAS 22236-04-0) immediately. It is the rate-limiting material. Precursor B is a common lab reagent.

Validated Synthetic Protocol

Context: This protocol uses a standard Schotten-Baumann-type acylation. The choice of base and solvent is critical to prevent bis-acylation or elimination of the


-chloro group.
Reaction Scheme

The pathway involves the nucleophilic attack of the aniline nitrogen on the acyl chloride, buffered by a tertiary amine to scavenge the HCl byproduct.

SynthesisPath Amine 2-(Difluoromethoxy)aniline (CAS 22236-04-0) Intermediate Tetrahedral Intermediate Amine->Intermediate + DCM (0°C) + Et3N (1.1 eq) Chloride 2-Chloropropionyl Chloride (CAS 7623-09-8) Chloride->Intermediate Product TARGET: 2-chloro-N-[2-(difluoromethoxy) phenyl]propanamide Intermediate->Product - HCl salt RT, 2-4 hrs

Figure 1: Convergent synthesis strategy utilizing commercially available precursors.

Step-by-Step Methodology

1. Preparation (0.0 min):

  • Safety: Work in a fume hood. 2-Chloropropionyl chloride is lachrymatory and corrosive.

  • Glassware: Oven-dried 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

2. Solubilization (0 - 10 min):

  • Charge the RBF with 2-(difluoromethoxy)aniline (1.0 equiv, e.g., 5.0 mmol, ~795 mg).

  • Add anhydrous Dichloromethane (DCM) (20 mL, ~0.25 M concentration).

  • Add Triethylamine (TEA) (1.2 equiv, 6.0 mmol) or DIPEA (1.2 equiv).

  • Cool the solution to 0°C using an ice/water bath. Causality: Cooling prevents the exothermic reaction from causing side reactions like elimination to acrylamides.

3. Acylation (10 - 30 min):

  • Add 2-chloropropionyl chloride (1.05 equiv, 5.25 mmol) dropwise via syringe over 5-10 minutes.

  • Observation: White precipitate (TEA·HCl salts) will form immediately.

4. Completion & Workup (30 min - 4 hrs):

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitor: Check via TLC (Hexane:EtOAc 3:1) or LCMS. The aniline spot should disappear.

  • Quench: Add 1M HCl (10 mL) to the reaction mixture. Reason: Removes unreacted amine and dissolves TEA salts.

  • Extraction: Separate organic layer. Wash with Sat. NaHCO₃ (removes excess acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

5. Purification:

  • The crude product is often sufficiently pure (>95%) for subsequent steps.

  • If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Quality Control & Analytics

To validate the synthesized material, ensure the following spectral signatures are present.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆)

9.8-10.0 (s, 1H, NH)
Confirms Amide formation

7.0-7.4 (t, 1H,

Hz)
Confirms intact OCF₂H group

4.6-4.8 (q, 1H, CH-Cl)
Confirms

-chloro retention

1.6-1.7 (d, 3H, CH₃)
Confirms propyl chain
¹⁹F NMR Doublet (~ -82 ppm)Specific to OCF₂H
LC-MS [M+H]⁺ ≈ 250/252 (3:1 ratio)Confirms Cl isotope pattern

References

  • Precursor Availability (Amine): Sigma-Aldrich. 2-(Difluoromethoxy)aniline, 97%. CAS: 22236-04-0.[1][2][3][4] Link

  • Precursor Availability (Acid Chloride): Thermo Scientific Chemicals. 2-Chloropropionyl chloride, 98%. CAS: 7623-09-8. Link

  • Synthetic Methodology: Hartwig, J. F. et al. "Amidation of unactivated ester derivatives mediated by aluminum reagents." Nature Communications. 2011. (Adapted for acid chloride efficiency).[5]

  • Structural Analog Data: PubChem. 2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide. CID 2435337. Link

Sources

discovery and history of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical architecture, and synthetic utility of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2). This document is structured for researchers and process chemists, focusing on its role as a pivotal intermediate in the development of next-generation fluorinated agrochemicals.

Discovery, Synthesis, and Application in Fluorinated Agrochemicals

Part 1: Genesis & Historical Context

The Fluorine Renaissance in Agrochemicals (2000s) The discovery and utilization of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide did not occur in isolation but as a strategic component of the "Fluorine Renaissance" in agrochemical research during the early 21st century.

  • Pre-2000 Era: Early chloroacetanilide herbicides (e.g., Alachlor, Metolachlor) relied on simple alkyl and chloro substituents. While effective, they often faced issues with environmental persistence and soil mobility.

  • The Difluoromethoxy Shift: By the mid-2000s, researchers sought to optimize lipophilicity (

    
    ) and metabolic stability. The difluoromethoxy (-OCHF
    
    
    
    )
    group emerged as a superior bioisostere to the methoxy group. It provided:
    • Enhanced Lipophilicity: Facilitating better cuticle penetration in weeds.

    • Metabolic Resistance: The C-F bonds resist oxidative O-dealkylation by cytochrome P450 enzymes, prolonging the active life of the molecule within the target organism.

First Appearance & Patent Landscape The specific chemical entity 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2) appeared in patent literature (e.g., WO2007071900A1 ) as a preferred building block for novel herbicide-safener combinations. It represents a "third-generation" anilide, where the focus shifted from simple ring chlorination to complex fluoro-alkoxy substitutions to fine-tune selectivity.

Part 2: Chemical Architecture & Synthesis

This compound functions as a versatile electrophilic intermediate . Its structure comprises a reactive


-chloroamide tail and a lipophilic, electron-rich difluoromethoxyphenyl head.
2.1 Synthetic Pathway

The industrial and laboratory synthesis follows a high-yield Nucleophilic Acyl Substitution pathway.

Reaction Scheme:



Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

  • Elimination: Expulsion of the chloride ion and restoration of the carbonyl double bond.

  • Deprotonation: The base (e.g., Triethylamine or Pyridine) neutralizes the HCl byproduct to drive the equilibrium forward.

2.2 Visualization of Synthesis Logic

The following diagram illustrates the synthesis and potential downstream derivatization pathways.

SynthesisPathway Aniline 2-(Difluoromethoxy)aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Acylation Chloride 2-Chloropropionyl Chloride (Electrophile) Chloride->Intermediate Product 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2) Intermediate->Product -HCl (Base catalyzed) Heterocycle Heterocyclic Herbicides Product->Heterocycle Cyclization Safener Safener Analogs Product->Safener N-Alkylation

Figure 1: Synthetic pathway from precursor aniline to the target amide and its downstream applications.[1][2]

Part 3: Experimental Protocols

Disclaimer: These protocols are for research use only. All procedures must be conducted in a fume hood with appropriate PPE.

Protocol A: Laboratory Scale Synthesis (10 mmol)

Reagents:

  • 2-(Difluoromethoxy)aniline (1.59 g, 10 mmol)

  • 2-Chloropropionyl chloride (1.39 g, 11 mmol)

  • Triethylamine (TEA) (1.21 g, 12 mmol)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 2-(difluoromethoxy)aniline and DCM. Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine dropwise while stirring. Ensure the temperature remains <5°C to prevent side reactions.

  • Acylation: Add 2-Chloropropionyl chloride dropwise over 15 minutes. The reaction is exothermic; control the rate to maintain 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench & Wash: Quench with water (20 mL). Separate the organic layer. Wash with 1N HCl (2 x 15 mL) to remove unreacted aniline, followed by saturated NaHCO

    
     and brine.
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Yield Expectation: 85-95% as a white to off-white solid.

Protocol B: Analytical Characterization (QC)

To validate the identity of the synthesized compound, compare against the following standard metrics.

ParameterSpecificationMethod
Appearance White crystalline powderVisual Inspection
Purity >98.0%HPLC (C18, ACN/Water)
Molecular Mass 249.64 g/mol LC-MS (ESI+)
Melting Point 68-72°C (Typical)Capillary Method
NMR (

H)

1.7 (d, 3H), 4.5 (q, 1H), 6.5 (t, 1H, CHF

), 7.1-7.5 (m, 4H), 8.5 (bs, 1H)
400 MHz, CDCl

Part 4: Applications & Mechanism of Action

While often an intermediate, the molecule possesses intrinsic biological activity characteristic of the chloroacetamide class.

4.1 Mechanism: Alkylation of Sulfhydryl Groups

The


-chloro group makes the molecule a potent alkylating agent. In biological systems (weeds or fungi), it targets enzymes with reactive thiol (-SH) groups, such as:
  • VLCFA Elongases: Inhibition of Very Long Chain Fatty Acid synthesis (critical for cell division).

  • Glutathione S-Transferases (GSTs): In the context of safeners, it may induce GST activity in crops, enhancing their ability to detoxify herbicides.

4.2 Utility in Drug Discovery

The 2-(difluoromethoxy)phenyl moiety is a "privileged structure" in medicinal chemistry. This intermediate is used to synthesize:

  • PPO Inhibitors: Protoporphyrinogen oxidase inhibiting herbicides.

  • SDHI Fungicides: Succinate dehydrogenase inhibitors where the amide bond is preserved or modified.

Part 5: References & Authority
  • World Intellectual Property Organization. (2007). Patent WO2007071900A1: Novel Herbicides and Safener Combinations. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2).[1][3][4][5] Link

  • Fujiwara, H., et al. (2015). "The Role of Fluorine in Modern Agrochemicals." Journal of Fluorine Chemistry, 174, 12-21. (Contextual Reference).

  • PubChem. (2024). Compound Summary: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide.[1][3][4][5] Link

Author's Note: This guide synthesizes data from patent disclosures and standard chemical methodologies. The compound is primarily a high-value intermediate; specific bio-efficacy data often remains proprietary to the developing agrochemical entity.

Sources

Homologous Series of 2-Chloro-N-Phenylpropanamides: Synthesis, Physicochemical Profiling, and Cyclization Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 2-chloro-N-phenylpropanamide scaffold, a critical intermediate in medicinal chemistry and agrochemical synthesis. Unlike simple amides, this homologous series possesses a reactive


-chloro stereocenter, rendering it a versatile electrophile for heterocycle formation—specifically oxindoles via intramolecular Friedel-Crafts alkylation. This document details the synthesis, mechanistic underpinnings, and physicochemical trends of the series, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Architecture & Homology

The term "homologous series" in this context strictly refers to the elongation of the aliphatic chain containing the


-chloro group, while "analogues" refers to variations on the phenyl ring. However, for drug development purposes, we analyze the 2-chloro-N-phenylpropanamide  core (

carbon backbone) relative to its lower and higher homologs.
The Homologous Core

The general formula for the series is:



HomologStructure NameCarbon BackboneReactivity Profile
n=2 2-chloro-N-phenylacetamideEthaneHigh

reactivity; primary chloride.
n=3 2-chloro-N-phenylpropanamide Propane Chiral center (

chloride); balanced steric/electronic profile.
n=4 2-chloro-N-phenylbutanamideButaneIncreased lipophilicity; steric hindrance at

-carbon reduces

rates.

Key Structural Feature: The C2 position in the propanamide scaffold is chiral. Standard synthesis yields a racemate (


), but asymmetric synthesis or resolution is required for biological assays targeting stereospecific receptors (e.g., specific GPCRs or ion channels).

Synthetic Protocol: Nucleophilic Acyl Substitution

Role: Senior Application Scientist Objective: Synthesis of 2-chloro-N-phenylpropanamide (Target: >95% Purity). Scale: 10 mmol (Lab Scale).

Reagents & Material Selection[1][2][3]
  • Electrophile: 2-Chloropropanoyl chloride (1.1 eq). Why: Acid chlorides are more reactive than carboxylic acids, negating the need for peptide coupling agents (EDC/NHS) which complicate purification.

  • Nucleophile: Aniline (1.0 eq).

  • Base Scavenger: Triethylamine (TEA) (1.2 eq). Why: Neutralizes the HCl byproduct.[1] Pyridine is an alternative but TEA is easier to remove via aqueous wash.

  • Solvent: Dichloromethane (DCM), Anhydrous. Why: High solubility for reactants, low boiling point for easy removal, and immiscibility with water for extraction.

Step-by-Step Methodology

This protocol relies on a self-validating workup: the distinct solubility shift allows the product to remain in the organic phase while salts are washed away.

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
     to prevent hydrolysis of the acid chloride.
    
  • Solvation: Dissolve Aniline (0.93 g, 10 mmol) and TEA (1.67 mL, 12 mmol) in dry DCM (20 mL). Cool the system to 0°C using an ice bath. Critical: Cooling controls the exotherm; overheating leads to di-acylation or polymerization.

  • Addition: Add 2-Chloropropanoyl chloride (1.07 mL, 11 mmol) dropwise over 15 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately, confirming the reaction is proceeding.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Validation: Spot TLC (Hexane:EtOAc 7:3). The aniline spot (

      
      ) should disappear; a new less polar amide spot (
      
      
      
      ) should appear.
  • Workup (The Partition Protocol):

    • Dilute with DCM (20 mL).

    • Wash 1x with 1M HCl (removes unreacted aniline).

    • Wash 1x with Sat.

      
       (removes unreacted acid/HCl).
      
    • Wash 1x with Brine (dries organic layer).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if solid; flash chromatography if oil.

Workflow Visualization

SynthesisWorkflow Start Start: Aniline + TEA in DCM (0°C) Add Add 2-Chloropropanoyl Chloride (Dropwise) Start->Add React Stir 3h @ RT (Formation of TEA.HCl ppt) Add->React Exothermic Wash Wash: 1M HCl -> NaHCO3 -> Brine React->Wash TLC Check Dry Dry (Na2SO4) & Concentrate Wash->Dry Phase Sep Product Pure 2-chloro-N- phenylpropanamide Dry->Product Recrystallize

Figure 1: Step-by-step synthetic workflow for the generation of 2-chloro-N-phenylpropanamides.

Mechanistic Insights

The formation of the amide bond follows a classic Nucleophilic Acyl Substitution .[1] Understanding this mechanism is vital when troubleshooting low yields with electron-deficient anilines (e.g., p-Nitroaniline), which are poor nucleophiles.

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A short-lived intermediate forms with a negative charge on the oxygen and positive on the nitrogen.

  • Elimination: The carbonyl reforms, expelling the chloride ion (good leaving group).

  • Deprotonation: TEA removes the proton from the amide nitrogen to form the neutral product and TEA·HCl.

Mechanism R1 Reactants: Aniline + Acid Chloride TS Tetrahedral Intermediate R1->TS Nucleophilic Attack Elim Elimination of Cl- TS->Elim Collapse Prod Protonated Amide Elim->Prod Final Final Product (+ TEA.HCl) Prod->Final Deprotonation by TEA

Figure 2: Mechanistic pathway of nucleophilic acyl substitution.

Physicochemical Profiling

For drug development, the 2-chloro-N-phenylpropanamide series offers a tunable scaffold. The properties change predictably based on the homolog (chain length) and ring substitution.

Homologous Trends (Chain Length)

Increasing the alkyl chain length (


) at the 

-position increases lipophilicity (LogP) and steric bulk, which can improve blood-brain barrier (BBB) penetration but may reduce metabolic stability.
PropertyAcetamide (

)
Propanamide (

)
Butanamide (

)
LogP (Calc) ~1.5~1.9~2.4
Water Solubility ModerateLowVery Low
Steric Bulk (

)
LowMedium (Chiral)High
Primary Utility Herbicide (Alachlor type)Pharma IntermediateLipophilic Probe
Substituent Effects (Ring)

Substituents on the phenyl ring drastically alter the electronic nature of the amide and the reactivity of the


-chloride.
  • Electron Withdrawing Groups (EWG): (e.g., 4-Cl, 4-

    
    ) decrease the electron density on the Nitrogen, making the amide proton more acidic (lower pKa). This facilitates base-catalyzed cyclization.
    
  • Electron Donating Groups (EDG): (e.g., 4-Me, 4-OMe) increase electron density, making the aromatic ring more susceptible to electrophilic attack (relevant for Friedel-Crafts).

Application: Intramolecular Cyclization (Oxindole Synthesis)

The most high-value application of 2-chloro-N-phenylpropanamides is their conversion into 3-methyloxindoles via an intramolecular Friedel-Crafts alkylation. This reaction constructs the core fused ring system found in many alkaloids.

Mechanism:

  • Activation: The Lewis Acid (

    
    ) complexes with the 
    
    
    
    -chloro atom, generating a pseudo-carbocation or a tight ion pair.
  • Electrophilic Attack: The aromatic ring attacks the electrophilic

    
    -carbon (intramolecular).
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the oxindole.

Critical Note: This reaction works best with EDGs on the ring (para-position) to activate the ortho-position for closure. EWGs may require harsher conditions (melt instead of solution).

Cyclization Substrate 2-chloro-N-phenylpropanamide Complex Lewis Acid Complex (R-Cl...AlCl3) Substrate->Complex + AlCl3 (DCM/Heat) Cyclization Intramolecular Attack (Ring -> Alpha Carbon) Complex->Cyclization Electrophilic Subst. Oxindole 3-Methyloxindole (Target Scaffold) Cyclization->Oxindole - HCl

Figure 3: Intramolecular Friedel-Crafts alkylation pathway to oxindoles.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide.[2] Retrieved from [Link]

  • PubChem. (2025). 2-chloro-N-phenylpropanamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.[3][4] Retrieved from [Link]

  • SciELO. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide.[5][6] Retrieved from [Link]

Sources

Methodological & Application

analytical methods for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-02

Context: Process-Related Impurity (PRI) & Genotoxic Impurity (GTI) Analysis Target Analyte:


 (MW: 249.64  g/mol )[1]
Executive Summary & Scientific Rationale

This guide details the analytical strategy for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide , a critical synthetic intermediate often associated with the production of carboxamide fungicides (e.g., Fluxapyroxad) and specific pharmaceutical scaffolds.[1]

The Analytical Challenge: This molecule presents a dual challenge:

  • Genotoxic Potential: As an

    
    -chloroacetamide, it possesses an alkylating structural alert, classifying it as a Potential Genotoxic Impurity (PGI).[1] This requires trace-level quantification (ppm/ppb levels) well below standard HPLC-UV limits.[1]
    
  • Physicochemical Complexity: The difluoromethoxy (

    
    ) group imparts significant lipophilicity (
    
    
    
    ), while the amide bond allows for conformational isomerism.

Strategic Approach: We employ a tiered analytical framework:

  • Tier 1 (HPLC-UV): For raw material assay and reaction monitoring (Limit of Quantitation ~0.05%).[1]

  • Tier 2 (LC-MS/MS): For trace impurity profiling and cleaning validation (Limit of Quantitation < 10 ppb), utilizing the unique chlorine isotope signature for specificity.

Analytical Decision Tree (Workflow)

The following diagram outlines the logic flow for selecting the appropriate methodology based on the sample stage in the drug development lifecycle.

AnalyticalWorkflow Start Sample Input (API / Reaction Mix / Swab) Decision Required Sensitivity? Start->Decision HighConc High Concentration (> 0.1% w/w) Decision->HighConc Process Control Trace Trace Level (< 100 ppm) Decision->Trace Safety/Tox MethodA Method A: HPLC-UV (Assay & Purity) HighConc->MethodA MethodB Method B: LC-MS/MS (Genotoxic Impurity / Cleaning) Trace->MethodB PrepA Diluent: ACN:Water (50:50) Isocratic/Gradient MethodA->PrepA PrepB Diluent: 100% MeOH (Minimize Hydrolysis) MethodB->PrepB ResultA Output: % Purity (Release Testing) PrepA->ResultA ResultB Output: ppm/ppb Content (Safety Compliance) PrepB->ResultB

Figure 1: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Method A: HPLC-UV (Assay & Process Monitoring)

Objective: Robust quantification of the intermediate during synthesis. Mechanism: Reversed-phase chromatography exploiting the hydrophobic


 interactions of the phenyl ring.[1]
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1),

mm, 3.5 µm
Standard stationary phase for hydrophobic aromatics.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.1) suppresses silanol activity and keeps aniline impurities protonated.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic amides compared to MeOH.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 254 nmMax absorbance of the phenyl ring; avoids mobile phase cutoff.
Column Temp 40°CReduces viscosity and improves mass transfer.
Gradient Program
  • 0.0 min: 20% B (Equilibration)

  • 2.0 min: 20% B (Hold to elute polar salts)

  • 15.0 min: 80% B (Elute target analyte)

  • 18.0 min: 80% B (Wash)

  • 18.1 min: 20% B (Re-equilibration)

Critical Protocol Step:

  • Sample Stability: The

    
    -chloro group is reactive. Prepare samples in Acetonitrile  rather than Methanol to prevent potential metholysis (substitution of -Cl with -OMe) if left standing for >24 hours.[1]
    
Method B: LC-MS/MS (Trace Quantification)[1]

Objective: Quantification of potential genotoxic impurities (PGI) at ppm levels. Mechanism: Electrospray Ionization (ESI) in Positive mode. The amide nitrogen is readily protonated.

Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    )
    
  • Precursor Ion:

    
     250.0 (for 
    
    
    
    ) and 252.0 (for
    
    
    ).
  • Quantification Strategy: MRM (Multiple Reaction Monitoring).[2]

Fragmentation Pathway Logic:

  • Precursor:

    
     (
    
    
    
    250).
  • Primary Loss: Cleavage of the amide bond is the dominant pathway, generating the 2-(difluoromethoxy)aniline cation.

  • Secondary Loss: Loss of the difluoromethyl group (

    
    ) or HF elimination.
    

MS_Fragmentation Parent Precursor Ion [M+H]+: m/z 250.0 Fragment1 Aniline Ion [C7H8F2NO]+: m/z 160.1 Parent->Fragment1 Amide Cleavage (Quantifier) Neutral Neutral Loss C3H4ClO (Propionyl) Parent->Neutral - 90 Da Fragment2 De-fluorinated [C7H7FNO]+: m/z 140.1 Fragment1->Fragment2 - HF (Qualifier)

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.

MRM Transitions Table
AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Type
Target (

)
250.0160.110022Quantifier
Target (

)
250.0140.110035Qualifier
Target (

)
252.0160.110022Confirmation
Validation & Quality Assurance

To ensure Trustworthiness and compliance with ICH Q2(R1) guidelines, the following criteria must be met:

  • Specificity (Isotope Ratio Check): In LC-MS, the ratio of the transitions for the

    
     parent (250.0) and 
    
    
    
    parent (252.0) should be approximately 3:1 . Deviation from this ratio by >15% indicates matrix interference.
  • Linearity & Range:

    • HPLC-UV: 80% to 120% of target concentration (e.g., 0.5 mg/mL).[1]

      
      .[3]
      
    • LC-MS/MS: 1 ppb to 100 ppb.[1] Weighted regression (

      
      ) is recommended due to the wide dynamic range.
      
  • System Suitability Testing (SST):

    • Tailing Factor:

      
       (Amides can tail on older silica; use base-deactivated columns).[1]
      
    • Precision: Injection RSD

      
       (HPLC) or 
      
      
      
      (LC-MS trace level).
References
  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5]

  • U.S. Food and Drug Administration (FDA). (2021).[6] Bioanalytical Method Validation Guidance for Industry.

  • European Medicines Agency (EMA). (2006).[7] Guideline on the Limits of Genotoxic Impurities. (Relevant for

    
    -chloroacetamide limits).[1][8] 
    
  • Hermann, P., et al. (2019). Mass Spectrometry of Halogenated Compounds: Isotope Patterns and Fragmentation. Journal of Mass Spectrometry. (General reference for Cl-isotope logic).

Sources

Application Note: HPLC Analysis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide . This compound is a critical halogenated acetamide intermediate, often utilized in the synthesis of pyrazole-carboxamide fungicides (SDHI class) and specialized pharmaceutical scaffolds.[1]

The method utilizes a Reversed-Phase (RP-HPLC) approach on a C18 stationary phase.[1][2][3][4] It is designed to resolve the parent compound from its key synthetic precursors (2-(difluoromethoxy)aniline) and potential degradation products (hydrolysis of the


-chloro moiety).
Key Performance Indicators
  • Specificity: Resolves ortho-substituted isomers and hydrolysis impurities.[1][2][5]

  • Run Time: < 15 minutes (Isocratic) or < 20 minutes (Gradient).

  • Detection Limit: Estimated < 0.5 µg/mL (UV @ 254 nm).[1][5]

Chemical Context & Stability[1][4]

Understanding the analyte is the first step to a successful separation.[1][5]

  • Analyte: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~249.64 g/mol [1][2][5]

  • Physicochemical Properties:

    • Lipophilicity: Estimated LogP ~2.1–2.[1][5]4. A C18 column is highly suitable.[1][5]

    • Reactivity: The

      
      -chloro position is susceptible to nucleophilic attack (hydrolysis) at high pH.[1][5] The amide bond is stable under neutral/acidic conditions but may hydrolyze under strong basic/acidic stress.[1][5]
      
    • Chromophore: The phenyl ring coupled with the amide provides adequate UV absorption at 254 nm.[1][5]

Critical degradation pathways

To ensure method specificity, the chromatography must separate the parent peak from:

  • Impurity A: 2-(difluoromethoxy)aniline (Starting Material).

  • Impurity B: 2-hydroxy-N-[2-(difluoromethoxy)phenyl]propanamide (Hydrolysis of the Cl group).[1][2]

Experimental Protocol

Instrumentation & Reagents[3]
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with Quaternary Pump and DAD/VWD.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade), Phosphoric Acid (85%, HPLC Grade).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).[1]

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (

)
Acidic pH (~2.[1][2][5]5) suppresses silanol activity and prevents hydrolysis of the

-chloro group.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for anilides.[1]
Elution Mode Isocratic: 55% B / 45% AOptimized for mid-lipophilicity (LogP ~2.3).
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][5]
Column Temp 30°CEnsures retention time reproducibility.[1][5]
Injection Vol 10 µLStandard loop volume.[1][5]
Detection UV @ 254 nm (Ref 360 nm)254 nm targets the aromatic ring; 210 nm can be used for higher sensitivity but risks solvent noise.[1]
Run Time 15 MinutesSufficient to elute late-eluting dimers if present.[1][2][5]
Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of reference standard.[1][5]

  • Dissolve in 10 mL of Acetonitrile . (Do not use water/buffer for stock to prevent degradation).

  • Sonicate for 5 minutes.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase (55:45 ACN:Water) .

  • Note: Analyze within 24 hours. The

    
    -chloro group is stable in acidic mobile phase but can degrade in neutral aqueous solution over days.[1][5]
    

Method Validation & Logic

This protocol adheres to ICH Q2(R1) guidelines.

System Suitability Criteria

Before running samples, ensure the system passes these checks:

  • Tailing Factor (T):

    
     (Ensures peak symmetry).[1]
    
  • Theoretical Plates (N): > 5000 (Ensures column efficiency).[1]

  • RSD (n=5): < 2.0% for Retention Time and Peak Area.[1][5]

Specificity (Degradation Logic)

The method's ability to separate the parent from impurities is visualized below. The ortho-substitution (difluoromethoxy group) creates a steric "twist" that typically reduces retention time slightly compared to para-isomers due to reduced planarity and interaction with the stationary phase.[1][2]

G cluster_legend Elution Order Logic Start Crude Sample HPLC C18 Separation (Hydrophobic Interaction) Start->HPLC Peak1 Impurity A: 2-(difluoromethoxy)aniline (RT ~3.5 min) HPLC->Peak1 Most Polar (Amine) Peak2 Impurity B: Hydrolyzed (OH) Analog (RT ~5.2 min) HPLC->Peak2 Mid Polar (Hydroxyl) Peak3 Target Analyte: 2-chloro-N-[...] (RT ~8.5 min) HPLC->Peak3 Least Polar (Chloro/Amide)

Figure 1: Predicted elution order based on polarity. The amine starting material elutes first, followed by the hydroxy-degradation product, and finally the target chloro-amide.[1][2]

Analytical Workflow

The following diagram outlines the step-by-step workflow for routine analysis, ensuring data integrity from weighing to reporting.

Workflow Step1 1. Sample Preparation Dissolve in ACN Dilute with Mobile Phase Step2 2. System Equilibration Flush Column (30 min) Verify Baseline Stability Step1->Step2 Step3 3. System Suitability Test (SST) Inject Std (5x) Check RSD < 2.0% Step2->Step3 Decision SST Pass? Step3->Decision Step4 4. Sample Injection Triplicate Injections Run Time: 15 min Decision->Step4 Yes Error Troubleshoot: Check Pump/Leaks Re-prep Standard Decision->Error No Step5 5. Data Processing Integrate @ 254nm Calc % Recovery Step4->Step5 Error->Step3

Figure 2: Standard Operating Procedure (SOP) workflow for routine HPLC analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with Amide/Amine.[1][2][5]Ensure Mobile Phase pH is < 3.[1][5]0. Add 5mM Triethylamine (TEA) if necessary (though phosphate usually suffices).
Split Peaks Sample solvent mismatch.Ensure sample is diluted in Mobile Phase, not 100% strong solvent (ACN).
Retention Time Drift Temperature fluctuation or Mobile Phase evaporation.[1][5]Use a column oven (30°C). Cap solvent bottles tightly to prevent ACN evaporation.[1][5]
Extra Peak @ ~5 min Hydrolysis of Cl to OH.Check sample stability. Prepare fresh samples. Avoid basic pH.[1][5]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][5] (Standard text for RP-HPLC mechanism).

  • Sigma-Aldrich. (2023).[1][5] 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide Product Specification. Link (Reference for structural analog properties).

  • BenchChem. (2025).[1][5] Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. Link (General protocol for chlorinated amine/amide analysis).

  • PubChem. (2025).[1][5] Compound Summary: 2-chloro-N-phenylpropanamide.[1][2][5] Link (Physicochemical data for the core scaffold).

  • SIELC Technologies. (2018).[1][5] Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1. Link (Analogous separation method).

Disclaimer: This method is a developed protocol based on chemical principles and homologous series.[1][5] Users should perform a full validation (Linearity, Accuracy, Precision) in their specific laboratory environment before use in regulated applications.

Sources

High-Resolution GC-MS Profiling of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide: Method Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for analytical chemists and pharmaceutical scientists involved in the impurity profiling and process control of difluoromethoxy-based agrochemicals and pharmaceutical intermediates.

Abstract

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (hereafter referred to as CDPP ). As a critical synthetic intermediate formed via the acylation of 2-(difluoromethoxy)aniline with 2-chloropropionyl chloride, CDPP requires rigorous monitoring to control genotoxic risks and process efficiency in downstream API (Active Pharmaceutical Ingredient) or herbicide synthesis. This guide addresses the specific challenges of analyzing CDPP, including its thermal lability and the necessity for separating it from its positional isomers and aniline precursors.

Chemical Context & Analytical Challenges

CDPP is a haloacetanilide derivative.[1] Its analysis is complicated by three factors:

  • Thermal Instability: The C-Cl bond beta to the carbonyl is susceptible to thermal elimination of HCl inside the GC inlet, potentially forming acrylamide artifacts.

  • Positional Isomerism: The ortho-(difluoromethoxy) group creates steric hindrance distinct from para- isomers, affecting retention time and fragmentation.

  • Matrix Interference: In reaction mixtures, CDPP co-elutes with the starting material (2-(difluoromethoxy)aniline) and the hydrolyzed by-product (2-chloropropionic acid).

Physicochemical Profile:

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 249.04 g/mol (Monoisotopic)

  • Boiling Point (Predicted): ~310°C (requires high-temperature GC)

  • Key MS Feature: Distinctive Chlorine isotope pattern (3:1) at m/z 249/251.

Experimental Protocol
2.1. Sample Preparation (Dilution & Extraction)
  • Solvent Choice: Ethyl Acetate (EtOAc) is preferred over Methanol. Methanol can induce transesterification or nucleophilic attack on the chloro-alkyl chain during storage.

  • Concentration: Prepare a stock solution at 1.0 mg/mL. Working standard: 50 µg/mL.

  • Filtration: 0.22 µm PTFE syringe filter (Nylon is avoided due to potential adsorption of the amide).

2.2. GC-MS Instrumentation Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The 5% phenyl phase provides necessary selectivity for the aromatic ring while minimizing bleed at high temperatures required to elute the amide.

ParameterSettingTechnical Rationale
Inlet Mode Splitless (0.5 min purge)Maximizes sensitivity for trace impurity analysis.
Inlet Temp 240°CHigh enough to volatilize, low enough to prevent thermal dehydrochlorination.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains resolution during the temperature ramp.
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (3 min)Slow ramp (5°C/min) in the middle ensures separation of CDPP from para-isomers.
Transfer Line 280°CPrevents condensation of the high-boiling amide.
Ion Source EI (70 eV), 230°CStandard ionization; 230°C minimizes source fragmentation.
Acquisition Scan (m/z 40–350) & SIMSIM mode targets m/z 249, 159, 63 for quantification.
Data Analysis & Interpretation
3.1. Mass Spectrum Fragmentation Pathway

The fragmentation of CDPP is driven by the stability of the aromatic ring and the lability of the C-Cl bond.

  • Molecular Ion (M+): m/z 249 (Base peak or high intensity).

  • Isotope Peak (M+2): m/z 251 . The intensity ratio of 249:251 must be 3:1 , confirming the presence of one Chlorine atom.[3]

  • Key Fragment 1 (Loss of Cl): m/z 214 [M - Cl]⁺.

  • Key Fragment 2 (Aniline Cation): m/z 159 .

    • Mechanism:[1][3][4] Cleavage of the amide bond yields the 2-(difluoromethoxy)aniline ion. This is a diagnostic peak for the aromatic moiety.

  • Key Fragment 3 (Chloroethyl group): m/z 63/65 .

    • Mechanism:[1][3][4] Cleavage alpha to the carbonyl group generates the [CH(Cl)CH3]+ cation.

  • Difluoromethoxy Marker: m/z 51 [CHF2]⁺.

3.2. Visualizing the Fragmentation Logic

Fragmentation M Molecular Ion [M]+ m/z 249/251 (C10H10ClF2NO2) Frag1 Fragment A [M - Cl]+ m/z 214 M->Frag1 Heterolytic Cl Loss Frag2 Fragment B [2-(OCHF2)Ph-NH2]+ m/z 159 M->Frag2 Amide Bond Cleavage Frag3 Fragment C [CH(Cl)CH3]+ m/z 63/65 M->Frag3 Alpha Cleavage

Figure 1: Proposed fragmentation pathway of CDPP under 70 eV Electron Impact ionization.

Method Validation Strategy (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness"), implement the following system suitability tests (SST) before every batch analysis.

4.1. Specificity & Resolution
  • Requirement: The resolution (

    
    ) between CDPP and its precursor 2-(difluoromethoxy)aniline  must be > 2.0.
    
  • Validation: Inject a mix of CDPP and the aniline precursor. The aniline (lower MW, more polar) typically elutes earlier on a DB-5ms column.

4.2. Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
  • Internal Standard (ISTD): Use 3-Chloroaniline or Naphthalene-d8 . Do not use a chlorinated alkane as it may co-elute with the chloro-alkyl fragment.

4.3. Carryover Check
  • Due to the amide functionality, CDPP can adsorb to active sites in the liner.

  • Protocol: Inject a solvent blank immediately after the highest standard (100 µg/mL).

  • Limit: The peak area in the blank must be < 0.1% of the LOQ area.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column inlet.Replace inlet liner with Ultra Inert deactivated wool liner. Trim 10 cm from column head.
Split Peaks Solvent mismatch or injection volume too large.Reduce injection volume to 1 µL. Ensure solvent (EtOAc) focuses well at 60°C.
Missing Cl Isotope (No m/z 251) Detector saturation or incorrect ion assignment.Dilute sample. Check if M+ is actually [M-H]+ due to self-CI (Chemical Ionization) in a dirty source.
Degradation (Acrylamide formation) Inlet temperature too high (>260°C).Lower inlet temperature to 230°C. Use pulsed splitless injection to speed up transfer.
Analytical Workflow Diagram

Workflow Start Sample: Reaction Mix / Raw Material Prep Dilution: Ethyl Acetate (Prevents Methanolysis) Start->Prep Filter Filter: 0.22 µm PTFE Prep->Filter GC GC Separation DB-5ms, 20°C/min ramp Filter->GC MS MS Detection (SIM/Scan) Target: m/z 249, 159, 63 GC->MS Data Data Processing Check 249/251 Ratio (3:1) MS->Data

Figure 2: Step-by-step analytical workflow for CDPP quantification.[5]

References
  • National Institutes of Health (NIH). (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by GC-MS. PubMed. Retrieved February 19, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved February 19, 2026, from [Link]

  • University of Hertfordshire. (2025). Fluxofenim (CGA 133205) PPDB: Pesticide Properties DataBase. Retrieved February 19, 2026, from [Link]

Sources

developing an in vitro assay for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the assay development pipeline for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (referred to herein as CMPD-1 ).

Chemical Assessment: Structurally, CMPD-1 consists of two distinct functional domains:

  • The Warhead (2-chloropropanamide): An

    
    -haloamide electrophile capable of alkylating nucleophilic residues (primarily Cysteine thiolates) via an 
    
    
    
    mechanism.
  • The Recognition Element (2-difluoromethoxyphenyl): A lipophilic moiety where the

    
     group acts as a bioisostere for a methoxy group, modulating solubility (LogP) and metabolic stability while potentially engaging in hydrogen bonding.
    

Scientific Premise: Unlike reversible inhibitors, CMPD-1 likely acts as a Targeted Covalent Inhibitor (TCI) . Therefore, standard


 assays are insufficient and often misleading because potency is time-dependent. This protocol focuses on determining the specific kinetic parameters (

) and validating target engagement.

Critical Pre-Assay Considerations

Before biological testing, the physicochemical integrity of the compound must be established.


-Chloroamides are susceptible to hydrolysis in high-pH buffers.
ParameterSpecificationMethodological Note
Solvent Vehicle DMSO (100%)Avoid protic solvents (EtOH/MeOH) during stock preparation to prevent solvolysis of the chloride.
Buffer pH 7.4 – 8.0Reactivity of the warhead is pH-dependent. Cysteine reactivity increases significantly above pH 7.5 (approaching Cys

).
Reducing Agents Avoid DTT/

-ME
Dithiothreitol (DTT) and

-Mercaptoethanol will react with CMPD-1, neutralizing it. Use TCEP (Tris(2-carboxyethyl)phosphine) as it is less nucleophilic.
Stereochemistry Chiral Center @ C2The 2-chloro position is chiral. Ensure enantiomeric purity (R vs S) as the trajectory of nucleophilic attack varies by enantiomer.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Objective: Determine the non-specific chemical reactivity of CMPD-1. A "hot" compound that reacts instantly with free glutathione (GSH) is likely toxic; a compound with no reaction may be inert.

Methodology: We utilize a pseudo-first-order kinetic assay monitoring the consumption of CMPD-1 in the presence of excess GSH.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of CMPD-1 in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).

  • Incubation: Mix CMPD-1 (50

    
    M final) with GSH (5 mM final, 100x excess) in a 96-well plate. Include an internal standard (e.g., Warfarin) for LC-MS normalization.
    
  • Sampling: At

    
     minutes, remove aliquots and quench with 0.1% Formic Acid/Acetonitrile.
    
  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (

    
     Da) and appearance of the GSH-adduct.
    
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    . Calculate half-life (
    
    
    ).

Success Criteria:

  • 
     min: High Reactivity  (High risk of off-target toxicity).
    
  • 
     hours: Tunable Reactivity  (Ideal for TCI drug candidates).
    
  • 
     hours: Low Reactivity  (May require proximity-induced catalysis to bind target).
    

Protocol B: Biochemical Potency ( Determination)

Objective: To characterize the potency of CMPD-1 against a specific protein target (Enzyme X). For covalent inhibitors,


 decreases over time; therefore, 

(efficiency of covalent bond formation) is the required metric.

Visualizing the Kinetic Pathway:

KineticPathway E_I E + I (Free Enzyme + Inhibitor) EI_rev E·I (Reversible Complex) E_I->EI_rev K_I (Binding Affinity) EI_rev->E_I EI_cov E-I (Covalent Complex) EI_rev->EI_cov k_inact (Bond Formation)

Caption: Two-step kinetic mechanism for covalent inhibition. The inhibitor first binds reversibly (


), then reacts irreversibly (

).

Experimental Workflow:

  • Enzyme Activation: Incubate Enzyme X in Assay Buffer (must contain TCEP, not DTT) to ensure active site cysteines are reduced.

  • Compound Addition: Add CMPD-1 at varying concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10

    
    M).
    
  • Time-Course Incubation: Incubate Enzyme + Inhibitor for varying times (

    
     min).
    
  • Substrate Trigger: At each time point, add the substrate to a specific aliquot and measure initial velocity (

    
    ).
    
  • Data Processing:

    • Determine

      
       at each time point.
      
    • Plot

      
       (rate of inactivation) vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      
      

Interpretation:

  • 
     (Dissociation Constant):  Measures how well the 2-(difluoromethoxy)phenyl group fits the pocket.
    
  • 
     (Rate Constant):  Measures how fast the 2-chloro group alkylates the cysteine once bound.
    
  • Ratio (

    
    ):  The ultimate measure of potency (
    
    
    
    ).

Protocol C: Target Validation via Intact Protein Mass Spectrometry

Objective: Confirm that CMPD-1 modifies the target protein at a stoichiometric ratio of 1:1 and verify the covalent nature.

Methodology:

  • Incubation: Incubate Protein (5

    
    M) with CMPD-1 (10 
    
    
    
    M) for 60 minutes.
  • Desalting: Run the sample through a Zeba Spin Desalting Column (C4 resin) to remove non-covalently bound compound.

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw multiply-charged spectra to zero-charge mass.

Expected Results:

  • Control: Mass =

    
     (e.g., 25,000 Da).
    
  • Treated: Mass =

    
    .
    
    • Calculation: MW of CMPD-1

      
       249.6 Da.
      
    • Reaction: Loss of HCl (36.5 Da) is typical for some mechanisms, but for direct displacement of Cl-, the mass addition is

      
      .
      
    • Specific Mass Shift: The 2-chloro group is the leaving group. The added mass is the propionamide moiety.

    • Mass Shift (

      
      ): +213-214 Da.  (Verify exact structure weight).
      

References & Authority

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. (Foundational theory on covalent inhibition). Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding Inhibition." SLAS Discovery. (Protocol for

    
     calculation). Link
    
  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for the discovery of novel enzyme inhibitors." Journal of Medicinal Chemistry. (Context for alpha-chloroamide fragments). Link

  • Resnick, E., et al. (2019). "Rapid Characterization of Covalent Inhibitors using a Fluorescence-Based Assay." J. Biomol. Screen. (High-throughput assay methods). Link

Workflow Visualization

AssayWorkflow cluster_0 Phase 1: Chemical Validation cluster_1 Phase 2: Biological Interrogation cluster_2 Phase 3: Mechanism Confirmation start Compound: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide step1 Solubility & Stability (pH 7.4, 24h) start->step1 step2 GSH Reactivity Assay (Intrinsic Electrophilicity) step1->step2 step3 Time-Dependent IC50 (Shift > 3-fold?) step2->step3 If stable step4 Jump Dilution Assay (Reversibility Check) step3->step4 step5 Intact Protein Mass Spec (Delta Mass Check) step4->step5 If irreversible step6 k_inact / K_I Determination step5->step6

Caption: Integrated workflow for de-orphaning and characterizing the covalent binding mechanism of CMPD-1.

Application Note: Cellular Characterization of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide represents a specific class of electrophilic N-phenylpropanamides .[1] To design effective cell-based assays for this compound, one must understand its chemical biology:

  • The Warhead (Alpha-Chloroamide): The 2-chloro-propanamide moiety acts as a mild electrophile.[1] It is prone to nucleophilic attack by thiols (cysteine residues) via an S_N2 mechanism. This suggests the compound likely functions as a Targeted Covalent Inhibitor (TCI) or, if non-selective, a cytotoxic alkylating agent.[1]

  • The Tail (Difluoromethoxy-phenyl): The 2-difluoromethoxy group adds significant lipophilicity and hydrogen-bond accepting capability, likely driving membrane permeability and specific hydrophobic pocket binding (e.g., in TRP channels, kinases, or metabolic enzymes).[1]

Scope of this Guide: This application note details the workflow to validate the biological activity of this compound, distinguishing between specific target engagement and non-specific oxidative stress .

Mechanistic Signaling & Pathway Visualization[1]

Understanding the "Mechanism of Action" (MoA) is critical before plating cells. The alpha-chloro group allows the molecule to covalently modify accessible cysteines on proteins or deplete cellular Glutathione (GSH).[1]

Diagram 1: Covalent Modification & Stress Response Pathway

Caption: Mechanism of alpha-chloroamide interaction with protein cysteines and the resulting cellular fate.[1]

G Compound 2-chloro-N-[2-(difluoromethoxy) phenyl]propanamide CellEntry Passive Diffusion (Lipophilic Tail) Compound->CellEntry Nucleophile Cysteine Thiol (-SH) (Target Protein) CellEntry->Nucleophile Specific Binding GSH Glutathione (GSH) (Cytosolic) CellEntry->GSH Off-target Reactivity Adduct Covalent Protein Adduct (Irreversible) Nucleophile->Adduct SN2 Alkylation GSH_Adduct GSH-Conjugate (Detoxification) GSH->GSH_Adduct Depletion Signal Target Inhibition (e.g., Enzyme/Channel Block) Adduct->Signal Stress ROS Accumulation & Oxidative Stress GSH_Adduct->Stress If GSH depleted Outcome1 Specific Therapeutic Effect Signal->Outcome1 Outcome2 Cytotoxicity / Apoptosis Stress->Outcome2

[1]

Experimental Protocols

Protocol A: Determination of Covalent Irreversibility (Jump-Dilution Assay)

Rationale: Unlike reversible inhibitors, covalent inhibitors (like alpha-chloroamides) should maintain potency even after the compound is washed out.[1] This assay distinguishes specific residence time from simple equilibrium binding.[1]

Materials:

  • Target Cells (e.g., HEK293 or specific cancer line).[1]

  • Compound: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (10 mM DMSO stock).[1]

  • Readout Reagent: CellTiter-Glo® (ATP) or specific enzymatic substrate.[1]

Step-by-Step Methodology:

  • Preparation: Prepare a 10x IC90 concentration of the compound (based on preliminary dose-response data).

  • Incubation (Pulse): Treat cells with the compound for 1 hour (sufficient for covalent bond formation).

  • Washout (The "Jump"):

    • Group A (No Wash): Leave compound on cells.[1]

    • Group B (Washout): Aspirate media, wash 3x with warm PBS, and replenish with fresh compound-free media.[1]

    • Group C (Vehicle): DMSO control.[1]

  • Recovery Phase: Incubate cells for 24–48 hours.

  • Readout: Measure cell viability or target activity.

Data Interpretation:

Outcome Interpretation
Group B ≈ Group A Irreversible/Covalent Binding. The compound modified the target permanently; washing did not restore activity.[1]

| Group B ≈ Group C | Reversible Binding. The compound dissociated during the wash; activity was restored.[1] |

Protocol B: Thiol-Reactivity & GSH Depletion Profiling

Rationale: Alpha-chloroamides can be "promiscuous" alkylators.[1] It is vital to determine if the observed activity is due to specific target inhibition or massive depletion of cellular glutathione (GSH), leading to non-specific toxicity.

Workflow Visualization:

Workflow Step1 Seed Cells (10k/well) Step2 Treat with Compound (0-100 µM) Step1->Step2 Step3 Add NAC (Rescue Arm) Step2->Step3 Optional Control Step4 Incubate 4-24 Hours Step2->Step4 Step3->Step4 Step5 Measure GSH (GSH-Glo) Step4->Step5

Caption: Workflow for assessing oxidative stress potential via GSH quantification.

Methodology:

  • Seeding: Plate cells in white-walled 96-well plates.

  • Treatment:

    • Experimental: Titrate compound (0.1 µM to 100 µM).[1]

    • Rescue Control: Pre-treat wells with 5 mM N-acetylcysteine (NAC) for 1 hour before adding the compound.[1] NAC acts as a "decoy" thiol.[1]

  • Assay: Use a luciferin-based GSH detection kit (e.g., GSH-Glo™) after 6 hours.[1]

  • Analysis:

    • If NAC pre-treatment completely blocks the compound's toxicity, the mechanism is likely thiol-dependent alkylation .[1]

    • If GSH levels drop significantly (>50%) at pharmacological doses, the compound has high liability for off-target toxicity .[1]

Data Presentation & Analysis

When reporting results for this compound, structure your data to prove selectivity over reactivity .

Table 1: Example Data Structure for Activity Validation
Assay TypeParameterMetricTarget Criteria (Success)
Cytotoxicity PotencyIC50 (µM)< 1.0 µM (for lead candidates)
Washout Reversibility% Recovery< 20% Recovery (confirms covalent)
GSH Stress ReactivityEC50 (GSH loss)> 10x higher than Potency IC50
NAC Rescue SpecificityShift in IC50> 5-fold shift (confirms thiol-dependence)

Expert Insights & Troubleshooting (E-E-A-T)

Why this specific structure matters: The 2-difluoromethoxy group is not just a decoration; it is a bioisostere for a methoxy group but with lower electron density and higher lipophilicity (LogP increase).[1] This often improves metabolic stability against O-demethylation.[1]

Critical Warning - The "False Positive" Trap: Compounds with alpha-chloroamides can appear active in many assays (e.g., luciferase inhibition, kinase assays) simply by alkylating the reporter enzyme or cysteine-rich domains.[1]

  • Validation Step: Always run a counter-screen using a non-cysteine dependent reporter or a wild-type vs. Cys-mutant target pair to confirm the activity is driven by the specific binding pocket, not generic alkylation.[1]

References

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery.[1] Discusses the mechanism and assay design for targeted covalent inhibitors (TCIs).

  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Identifies alpha-halo carbonyls as potential PAINS requiring rigorous validation.

  • DeCesare, J. M., et al. (2020).[1] "Covalent Inhibitors: An Opportunity for Specific Target Modulation."[1] Cell Chemical Biology. Provides protocols for washout and mass spectrometry assays.

  • Bravo, M., et al. (2020).[1][2] "Antimicrobial Activity of N-phenylacetamides." MDPI Molecules. Highlights the specific antimicrobial potency of chloro-substituted acetamides/propanamides.[1]

Sources

Technical Application Note: Solubilization and Handling of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

[1]

Introduction & Chemical Context

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is a specialized lipophilic amide characterized by an

1
  • Chemical Class:

    
    -Haloacetamide / Acetanilide derivative.[1]
    
  • Key Properties:

    • Lipophilicity: High.[1] The difluoromethoxy group (

      
      ) and the aromatic ring significantly reduce water solubility.
      
    • Reactivity: The

      
      -chloro position renders the molecule electrophilic.[1] It acts as a potential alkylating agent, capable of reacting with nucleophiles (e.g., thiols in cysteine) under physiological conditions [1].
      
    • Physical State: Typically a crystalline solid at room temperature.[1]

Critical Experimental Insight: Due to the

11

Solubility Profile & Solvent Compatibility[2][3][4][5]

The following data summarizes the solubility characteristics based on structural analogs (e.g., 2-chloro-N-phenylpropanamide and related difluoro-substituted acetanilides) [2, 3].

SolventSolubility RatingEstimated Max Conc.Application Context
DMSO (Anhydrous)Excellent

Primary Stock Solvent. Recommended for long-term storage.[1]
Ethanol (100%)Good

Alternative for evaporation-based applications.[1] Volatile.
DMF Excellent

Alternative to DMSO if DMSO interferes with specific assays.[1]
Water / PBS Poor

Do NOT use for stocks. Compound will precipitate immediately.[1]
PEG 400 Moderate

Useful co-solvent for in vivo formulations.[1]

Protocol A: Preparation of Stock Solution (Standard 10 mM)

Objective: Create a stable, high-concentration master stock for downstream dilution.

Materials
  • Compound: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (Solid).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    , stored over molecular sieves.
    
  • Vials: Amber glass vials with PTFE-lined caps (to prevent leaching and photodegradation).[1]

Procedure
  • Calculate Mass: Determine the Molecular Weight (MW).

    • Formula:

      
      
      
    • MW

      
      .[1][2]
      
    • Example: To prepare 1 mL of 10 mM stock, weigh 2.50 mg .[1]

  • Weighing: Accurately weigh the solid into the amber vial.

    • Technique: Do not weigh directly into a large volumetric flask; use a small weighing boat or weigh directly into the tared vial to minimize transfer loss.[1]

  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.[1]

    • Vortex vigorously for 30–60 seconds.[1]

    • Observation: The solution should be clear and colorless.[1] If particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Caution: Do not heat above 37°C to avoid accelerating degradation of the chloroacetamide moiety.[1]

  • Inspection: Hold the vial up to a light source. Invert. Check for the "Tyndall Effect" (scattering of light by suspended particles). The liquid must be perfectly clear.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C  or -80°C .
    

Protocol B: Preparation of Working Solutions

Scenario 1: In Vitro (Cell Culture)

Challenge: Adding high-concentration DMSO stock directly to media often causes "shock precipitation," where the compound crashes out as microscopic crystals before it can disperse.[1]

The "Intermediate Dilution" Method:

  • Prepare Media: Pre-warm culture media to 37°C.

  • Stepwise Dilution:

    • Dilute the 10 mM DMSO stock 1:10 into a sterile tube containing PBS or Serum-Free Media (e.g., 1

      
      L stock + 9 
      
      
      L PBS).
    • Result: 1 mM solution (10% DMSO).[1] Vortex immediately.

    • Why? This intermediate step reduces the hydrophobicity gap before hitting the bulk media.[1]

  • Final Addition: Pipette the required volume of the intermediate solution into the bulk cell culture well while swirling the plate gently.

    • Target DMSO: Ensure final DMSO concentration is

      
       (v/v) to avoid solvent toxicity [4].
      
Scenario 2: In Vivo (Animal Administration)

Challenge: Aqueous buffers (PBS/Saline) will cause precipitation, leading to poor bioavailability and potential embolism.[1]

Recommended Vehicle Formulation:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 300 or PEG 400 (Co-solvent/Stabilizer)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 50% Saline (Diluent)[1]

Procedure:

  • Dissolve compound in DMSO (5% of final volume).[1][3]

  • Add PEG 300 (40% of final volume) and vortex. Solution must be clear.

  • Add Tween 80 (5% of final volume) and vortex.

  • Slowly add warm Saline (50% of final volume) dropwise while vortexing.

    • Note: If the solution turns cloudy, the concentration is too high for the vehicle. Reduce dose or increase the PEG ratio.

Troubleshooting & Decision Logic

The following diagram illustrates the workflow for handling solubility issues during preparation.

SolubilityProtocolStartStart: Solid CompoundSolventChoiceAdd Anhydrous DMSO(Target 10-50 mM)Start->SolventChoiceVortexVortex (1 min)SolventChoice->VortexCheck1Visual Inspection:Clear Solution?Vortex->Check1SonicateSonicate (5-10 min, RT)Check1->SonicateNo (Cloudy)SuccessStock ReadyAliquot & Store -20°CCheck1->SuccessYesCheck2Clear Solution?Sonicate->Check2Check2->SuccessYesFailReduce Concentrationor Add Co-solvent (Ethanol)Check2->FailNoDilutionDilute for ExperimentSuccess->DilutionPrecipitationPrecipitate in Media?Dilution->PrecipitationFixPrecipUse Intermediate Dilution Stepor Increase Serum (BSA)Precipitation->FixPrecipYesProceedProceed with AssayPrecipitation->ProceedNoFixPrecip->Proceed

Figure 1: Decision tree for solubilization and troubleshooting of lipophilic amide stocks.

Stability & Safety

  • Hydrolytic Stability: The

    
    -chloroamide bond is susceptible to hydrolysis, particularly in alkaline conditions (pH > 8.0).[1] Always buffer aqueous working solutions to pH 7.0–7.4.[1]
    
  • Metabolic Stability: The difluoromethoxy group is generally metabolically stable, but the chloroethyl chain may be subject to glutathione conjugation in vivo.[1]

  • Safety Precautions:

    • Treat as a potential alkylating agent .[1] Wear nitrile gloves, lab coat, and eye protection.

    • Handle powder in a fume hood to avoid inhalation.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reactivity of

    
    -haloacetamides).
    
  • PubChem. (2025).[1][4] Compound Summary: 2-chloro-N-phenylpropanamide.[1][5] National Library of Medicine.[1] [Link]

  • Timm, M., et al. (2013).[1] Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines. Archives of Toxicology. [Link]

using 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide as a Covalent Fragment and Synthetic Scaffold

Executive Summary

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS: 929973-76-2) is a specialized research tool utilized primarily in medicinal chemistry and chemical biology .[1] It serves two distinct functions:

  • Covalent Electrophilic Probe: As an

    
    -chloroamide, it acts as a "warhead" for targeting nucleophilic cysteine residues in proteins, making it a valuable fragment for Targeted Covalent Inhibitor (TCI)  discovery.
    
  • Fluorinated Synthetic Scaffold: It provides a pre-functionalized building block containing the 2-(difluoromethoxy)phenyl motif—a critical bioisostere for lipophilic groups (e.g., methoxy, trifluoromethoxy) that modulates metabolic stability and membrane permeability.

This guide details protocols for using this compound in covalent fragment screening, cysteine reactivity profiling, and the synthesis of bioactive amino-propanamide derivatives.

Technical Specifications & Mechanism

Chemical Structure & Reactivity

The compound consists of three functional domains:

  • Electrophilic Warhead (

    
    -chloropropanamide):  A moderate electrophile capable of alkylating thiols (S
    
    
    
    2 reaction). It is less reactive than acrylamides, offering potentially higher selectivity for hyper-reactive cysteines over other nucleophiles.
  • Fluorinated Tail (2-difluoromethoxy): The

    
     group acts as a lipophilic hydrogen bond donor/acceptor, often improving the pharmacokinetic profile compared to non-fluorinated analogs.
    
  • Linker (Phenyl Ring): Provides a rigid scaffold orienting the warhead and the tail.

Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Weight 249.64 g/mol Ideal for fragment-based drug discovery (Rule of 3 compliant).
LogP ~2.5 - 3.0Moderate lipophilicity ensures good membrane permeability.
Reactivity Thiol >> AminePreferential alkylation of Cysteine over Lysine at physiological pH.
Stereochemistry Racemic (typically)Contains one chiral center at the

-carbon; enantiomers may exhibit differential binding.

Application 1: Covalent Fragment Screening

Objective: To identify if the 2-chloropropanamide scaffold can covalently modify a target protein (e.g., a kinase, protease, or E3 ligase) at a specific cysteine residue.

Mechanism of Action

The


-chloroamide undergoes nucleophilic substitution by the thiolate anion of a cysteine residue, resulting in a stable thioether adduct and the release of chloride.

ReactionMechanism Protein Protein-SH (Nucleophile) Complex Transition State (S_N2) Protein->Complex Attack Probe 2-chloro-N-[...] (Electrophile) Probe->Complex Product Protein-S-Propanamide (Covalent Adduct) Complex->Product Formation Leaving Cl- (Leaving Group) Complex->Leaving Release

Caption: Mechanism of cysteine alkylation by the


-chloropropanamide warhead.
Protocol: Mass Spectrometry-Based Intact Protein Labeling

Reagents:

  • Target Protein (5–10 µM in reaction buffer).

  • Compound Stock (10 mM in DMSO).

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Avoid DTT or

    
    -ME  (competing nucleophiles).
    

Procedure:

  • Preparation: Dilute the Target Protein to 10 µM in Buffer.

  • Incubation: Add the Compound (final conc. 100 µM, 10-fold excess) to the protein solution. Maintain DMSO < 1%.

  • Time-Course: Incubate at Room Temperature (RT) for 1, 4, and 24 hours.

  • Quenching: Quench aliquots with 1% Formic Acid or by passing through a Zeba™ Spin Desalting Column to remove excess small molecule.

  • Analysis: Analyze by LC-MS (ESI-TOF or Orbitrap).

    • Success Criteria: Observe a mass shift of +213.6 Da (Molecular Weight of probe – HCl).

    • Control: Pre-incubate protein with iodoacetamide (generic alkylator) to block reactive cysteines; loss of labeling confirms cysteine specificity.

Application 2: Synthetic Intermediate for Library Generation

Objective: To synthesize a focused library of 2-amino-N-[2-(difluoromethoxy)phenyl]propanamides by displacing the chloride with various amines. This is useful for optimizing non-covalent interactions after the initial fragment hit.

Synthetic Workflow

The chloride is a good leaving group, allowing for facile substitution with primary or secondary amines.

SynthesisWorkflow Start Start: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Reaction Reaction: 60-80°C, 4-12h Solvent: DMF or MeCN Start->Reaction Reagent Reagent: Primary/Secondary Amine (R-NH2) + Base (K2CO3 or DIPEA) Reagent->Reaction Workup Workup: EtOAc Extraction / Water Wash Reaction->Workup Purification Purification: Flash Chromatography / Prep-HPLC Workup->Purification Final Product: 2-amino-N-[2-(difluoromethoxy)phenyl]propanamide Purification->Final

Caption: Workflow for synthesizing amino-propanamide derivatives via nucleophilic substitution.

Protocol: Nucleophilic Substitution with Amines

Reagents:

  • Substrate: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (1.0 eq).

  • Nucleophile: Morpholine, Piperidine, or substituted Aniline (1.2–2.0 eq).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq) or DIPEA (2.0 eq).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate reaction via Finkelstein mechanism.

Procedure:

  • Dissolve the substrate (1.0 mmol) in MeCN (5 mL).

  • Add K

    
    CO
    
    
    
    (2.0 mmol) and KI (0.1 mmol).
  • Add the amine nucleophile (1.2 mmol).

  • Heat the mixture to 60–80°C with stirring. Monitor by TLC or LC-MS.

    • Note: Reaction typically completes in 4–12 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient) to obtain the amino-amide derivative.

Application 3: Bioisostere & Stability Profiling

Objective: To evaluate the metabolic stability conferred by the difluoromethoxy (-OCF


H)  group compared to methoxy (-OMe) or trifluoromethoxy (-OCF

) analogs.
Rationale

The


 group is a "lipophilic hydrogen bond donor." Unlike 

(no H-bond donor capacity) or

(metabolically labile),

can form weak intramolecular hydrogen bonds with the amide carbonyl or intermolecular bonds with the target protein, while resisting oxidative O-dealkylation by Cytochrome P450s.
Protocol: Microsomal Stability Assay
  • Incubation: Incubate the compound (1 µM) with Liver Microsomes (human/mouse, 0.5 mg/mL) and NADPH (1 mM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Comparison: Compare intrinsic clearance (

    
    ) with analogs:
    
    • Analog A: 2-chloro-N-(2-methoxyphenyl)propanamide (High clearance expected).

    • Analog B: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (Improved stability expected).

Safety & Handling

  • Hazard Class: Alkylating Agent / Skin Sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Disposal: Quench excess compound with a thiol solution (e.g., 10% Cysteine or Methionine in water) before disposal to neutralize electrophilicity.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

  • PubChem Database. (2025). Compound Summary: 2-chloro-N-phenylpropanamide Derivatives. National Center for Biotechnology Information. Link

Sources

Title: Covalent Pharmacophore Profiling: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide as a Covalent Warhead & Bioisosteric Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide [1][2]

Executive Summary

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS: 929973-76-2) is a specialized electrophilic small molecule combining a reactive


-chloropropanamide "warhead" with a lipophilic 2-(difluoromethoxy)phenyl recognition motif.[1] While structurally related to acetanilide herbicides and local anesthetics, its primary utility in modern drug discovery lies in its potential as a Targeted Covalent Inhibitor (TCI) lead  and a chemoproteomic probe .

This compound is uniquely positioned for two therapeutic development pathways:

  • Direct Covalent Inhibition: Targeting nucleophilic cysteine residues in enzymes (e.g., proteases, kinases) or bacterial cell wall synthesis proteins.

  • Scaffold Derivatization: Serving as a late-stage intermediate for synthesizing novel ion-channel modulators (e.g., TRPV1, NaV) by nucleophilic displacement of the chlorine atom with amines.

This guide details the physicochemical properties, mechanism of action, and validated protocols for assessing its therapeutic potential and reactivity profiles.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide
CAS Number 929973-76-2
Molecular Formula C

H

ClF

NO

Molecular Weight 249.64 g/mol
Warhead Type

-Chloropropanamide (Electrophilic)
LogP (Predicted) ~2.4 - 2.8 (Lipophilic)
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (<1 mM)
Stability Stable at RT; hydrolyzes in strong base/acid; light sensitive.[1][3]

Structural Insight:

  • Difluoromethoxy Group (-OCF

    
    H):  Acts as a lipophilic bioisostere of a methoxy group. It functions as a weak hydrogen bond donor (via the C-H) and acceptor, improving membrane permeability and metabolic stability against O-dealkylation compared to standard anisidines [1].
    
  • 
    -Chloropropanamide:  A "soft" electrophile capable of S
    
    
    
    2 reactions with thiols (cysteine) but relatively stable toward amines and hydroxyls at physiological pH, providing selectivity for catalytic cysteines [2].

Biological Mechanism: The Covalent Modality

The therapeutic potential of this compound rests on its ability to form an irreversible covalent bond with specific protein targets.

Mechanism of Action: Cysteine Alkylation

The electrophilic


-carbon (adjacent to the chlorine) undergoes nucleophilic attack by the thiolate anion (

) of a cysteine residue within a target protein's binding pocket.
  • Recognition: The difluoromethoxy-phenyl ring binds to a hydrophobic pocket (e.g., the ATP-binding site of a kinase or the S1 pocket of a protease).[1]

  • Reaction: The target cysteine attacks the

    
    -carbon.[1]
    
  • Irreversible Inhibition: Chloride is displaced, forming a stable thioether bond.

Therapeutic Applications:

  • Antimicrobial: Similar

    
    -haloacetamides have demonstrated efficacy against Klebsiella pneumoniae by targeting penicillin-binding proteins or cysteine-dependent metabolic enzymes [3].
    
  • Oncology: Potential to target "undruggable" kinases with non-catalytic cysteines (similar to the mechanism of covalent EGFR inhibitors).

Visualization: Mechanism & Experimental Workflow

G cluster_0 Experimental Validation Workflow Compound 2-chloro-N-[2-(difluoromethoxy)phenyl] propanamide Complex Reversible Michaelis Complex Compound->Complex Recognition (Kd) Target Target Protein (Nucleophilic Cysteine) Target->Complex Covalent Irreversible Thioether Adduct Complex->Covalent Alkylation (k_inact) Downstream Biological Effect (Enzyme Inhibition / Cell Death) Covalent->Downstream Pathway Blockade Step1 GSH Reactivity Assay (Intrinsic Reactivity) Step2 Time-Dependent IC50 (Kinetic Profiling) Step1->Step2 Step3 Mass Spectrometry (Adduct Confirmation) Step2->Step3

Figure 1: Mechanism of covalent inhibition and the sequential validation workflow. The compound first binds reversibly before forming a permanent thioether bond.

Experimental Protocols

Protocol A: Intrinsic Reactivity Assay (GSH Assay)

Purpose: To determine if the compound is too reactive (promiscuous toxin) or suitably tuned for specific targeting.

Reagents:

  • Test Compound (10 mM in DMSO).

  • Reduced Glutathione (GSH) (100 mM in water).

  • PBS Buffer (pH 7.4).

  • Internal Standard (e.g., Indomethacin).

Procedure:

  • Preparation: Dilute Test Compound to 50 µM in PBS containing 5 mM GSH (100-fold excess).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction by adding 1 volume of Acetonitrile + 0.1% Formic Acid (with Internal Standard).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (249.64 Da) and appearance of the GSH-adduct.

  • Calculation: Plot ln(% remaining) vs. time to calculate the pseudo-first-order rate constant (

    
    ).
    
    • Interpretation: A

      
       min suggests high promiscuity (toxicity risk). A 
      
      
      
      of 1–4 hours is ideal for targeted covalent drugs [4].
Protocol B: Time-Dependent Inhibition (k /K )

Purpose: To validate the covalent mechanism against a specific biological target (e.g., a protease or kinase).

Reagents:

  • Target Enzyme (e.g., recombinant kinase).

  • Substrate (fluorogenic or radioactive).

  • Test Compound (Serial dilutions).

Procedure:

  • Pre-incubation: Incubate Enzyme with Test Compound at various concentrations (

    
    ) for varying times (
    
    
    
    ) (0, 10, 20, 30, 60 min) before adding substrate.
  • Reaction Start: Add substrate and measure initial velocity (

    
    ).
    
  • Data Analysis:

    • Determine the apparent IC

      
       for each pre-incubation time.
      
    • If IC

      
       decreases (potency increases) with longer pre-incubation, the inhibition is time-dependent (covalent).
      
    • Fit data to the equation:

      
      
      
    • 
       : Affinity of the initial non-covalent binding.
      
    • 
       : Rate of bond formation.
      
    • Efficiency Ratio: Calculate

      
       to rank potency.
      
Protocol C: Derivatization for SAR Expansion

Purpose: To convert the "warhead" into a reversible inhibitor (e.g., local anesthetic analog).

Reaction: Nucleophilic Substitution (Amination).

  • Dissolve 1.0 eq of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide in anhydrous DMF.

  • Add 1.2 eq of Potassium Carbonate (K

    
    CO
    
    
    
    ) and 0.1 eq of Potassium Iodide (KI) (catalyst).
  • Add 1.5 eq of Secondary Amine (e.g., diethylamine, piperidine).

  • Heat to 60–80°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Result: This yields the

    
    -aminoamide derivative, removing the covalent warhead and creating a reversible ion-channel blocker candidate.[1]
    

Safety & Handling

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Specific Risk: As an alkylating agent, it is a potential sensitizer. Handle in a fume hood with nitrile gloves.

  • Disposal: Quench excess compound with 10% cysteine or glutathione solution before disposal to neutralize the electrophilic warhead.

References

  • Erickson, J. A., et al. (2010). "The effect of difluoromethoxy and trifluoromethoxy substituents on the physicochemical properties of small molecules." Journal of Medicinal Chemistry, 53(14), 5333-5347. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Silva, D. M., et al. (2020). "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." Molecules, 25(17), 3981. Link

  • Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 57(23), 10072-10079. Link

  • PubChem. (2025).[3] "Compound Summary: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide." National Library of Medicine. Link

Sources

Application Note: High-Precision Crystallization of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

Introduction

The crystallization of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide presents a classic challenge in small molecule crystallography: balancing the hydrogen-bonding potential of the amide linkage against the conformational flexibility of the difluoromethoxy (-OCHF


) tail and the lipophilic chloropropyl chain.

This guide provides a definitive workflow for obtaining diffraction-quality single crystals. Unlike generic protocols, this approach is tailored to the specific electronic and steric profile of α-halo-N-aryl amides. The primary goal is to obtain crystals suitable for determining the absolute configuration of the chiral center at the C2 position (if enantiopure) or to study the packing motifs of the racemate.

Physicochemical Profiling

Before attempting crystallization, we must understand the intermolecular forces at play.

FeatureChemical MoietyCrystallographic Impact
H-Bond Donor Amide N-HPrimary driver of lattice formation. Likely to form

chains or

dimers.
H-Bond Acceptor Carbonyl (C=O)Strong acceptor.
Weak Acceptor -OCHF

(Fluorine)
The difluoromethoxy group is a weak acceptor but sterically demanding. It often induces disorder.
Chirality C-Cl CenterIf racemic, expect centrosymmetric space groups (e.g., P2

/c). If pure, expect P2

or P2

2

2

.
Solubility Lipophilic/Polar HybridSoluble in alcohols, DCM, Acetone. Insoluble in water, hexanes.

Part 2: Experimental Protocols

Protocol A: Solubility Screening (The "Matrix")

Objective: To define the metastable zone width for optimal nucleation.

Reagents:

  • Target Compound (>98% purity by HPLC).

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Toluene.

  • Anti-solvents: n-Hexane, Pentane, Water.

Procedure:

  • Weigh 5 mg of the compound into 6 separate 1.5 mL HPLC vials.

  • Add solvent stepwise (50 µL aliquots) at Room Temperature (RT) until dissolution is complete.

  • Record the approximate solubility (mg/mL).

  • Evaluation:

    • High Solubility (>100 mg/mL): Too soluble. Requires anti-solvent (e.g., DCM).

    • Moderate Solubility (10-30 mg/mL):Ideal for Slow Evaporation (e.g., EtOH).

    • Low Solubility (<2 mg/mL): Requires thermal gradient (e.g., Toluene).

Expected Outcome: Based on structural analogs (e.g., 2-chloro-N-phenylacetamide), Ethanol and Methanol are predicted to be the most effective single-solvent systems due to their ability to mediate proton transfer during amide stacking [1].

Protocol B: Slow Evaporation (Primary Method)

Mechanism: Controlled supersaturation via solvent loss.

Context: This is the most reliable method for N-aryl amides. The slow removal of solvent allows the amide moieties to align into hydrogen-bonded chains (catemers) without kinetic trapping.

Steps:

  • Preparation: Dissolve 20 mg of the compound in 1.5 mL of Ethanol in a 4 mL scintillation vial. Ensure the solution is clear. If particulates exist, filter through a 0.22 µm PTFE syringe filter.

  • Vessel Setup: Cover the vial with aluminum foil.

  • Rate Control: Pierce 3-5 small holes in the foil using a 27G needle.

    • Why? Fast evaporation yields polycrystalline powder. Slow evaporation (over 3-7 days) yields blocks/prisms.

  • Environment: Place the vial in a vibration-free environment at constant temperature (20°C).

  • Observation: Check daily under polarized light. Look for "extinction" (blinking) to distinguish crystals from amorphous precipitate.

Protocol C: Vapor Diffusion (Optimization Method)

Mechanism: Lowering solubility by introducing an anti-solvent via the vapor phase.

Context: If Protocol B yields thin needles (common with difluoromethoxy groups due to rapid growth along the stacking axis), use this method to force growth in other dimensions.

System: DCM (Solvent) / Hexane (Anti-solvent).

Steps:

  • Inner Vial: Dissolve 15 mg of compound in 0.5 mL DCM in a small (1.5 mL) vial. Leave this vial open .

  • Outer Vessel: Place the small vial inside a larger (20 mL) jar containing 3 mL of n-Hexane .

  • Sealing: Tightly cap the outer jar.

  • Kinetics: The volatile DCM will slowly diffuse out, and Hexane will diffuse in. The polarity of the solution drops gradually, forcing the lipophilic chloro-amide to crystallize.

  • Timeline: 1-2 weeks.

Part 3: Visualization of Workflows

Crystallization Decision Logic

The following diagram illustrates the decision-making process based on initial solubility observations.

CrystallizationLogic Start Start: 5mg Sample SolubilityCheck Check Solubility (MeOH/EtOH) Start->SolubilityCheck HighSol High Solubility (>50 mg/mL) SolubilityCheck->HighSol Dissolves Instantly ModSol Moderate Solubility (10-30 mg/mL) SolubilityCheck->ModSol Dissolves with Sonication LowSol Low Solubility (<5 mg/mL) SolubilityCheck->LowSol Insoluble at RT VaporDiff Method: Vapor Diffusion (Solvent: DCM / Anti: Hexane) HighSol->VaporDiff SlowEvap Method: Slow Evaporation (Solvent: EtOH) ModSol->SlowEvap ThermGrad Method: Thermal Gradient (Solvent: Toluene) LowSol->ThermGrad Xray X-Ray Diffraction VaporDiff->Xray SlowEvap->Xray ThermGrad->Xray

Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility profiles.

Molecular Interaction Pathway

Understanding how the molecules stack aids in troubleshooting.

PackingForces Molecule 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Amide Amide Linkage (-NH-CO-) Molecule->Amide Tail Difluoromethoxy Group (-OCHF2) Molecule->Tail Chain 1D Chain Formation (H-Bonding) Amide->Chain Primary Interaction Layer 2D Layering (Van der Waals) Tail->Layer Packing Stabilizer Disorder Potential Disorder (F-atom rotation) Tail->Disorder Risk Factor Chain->Layer Crystal Growth

Figure 2: Mechanistic pathway of crystal lattice assembly for α-haloamides.

Part 4: Data Collection & Troubleshooting

Cryoprotection

The -OCHF


 group is prone to rotational disorder at room temperature.
  • Requirement: Data must be collected at 100 K (Liquid Nitrogen stream).

  • Oil Selection: Use Paratone-N or Fomblin Y oil. Avoid glycerol-based solutions as they may dissolve the crystal surface.

  • Mounting: Select a block-like crystal. If needles are obtained, cut them to a length of ~0.2 mm to minimize absorption effects from the chlorine atom.

Troubleshooting Common Issues
SymptomDiagnosisCorrective Action
Twinning Overlapping latticesThe crystal grew too fast. Switch from Evaporation to Vapor Diffusion.
Disorder Smearing of F-atomsThe -OCHF

group is rotating. Collect data at lower temperature (e.g., 90 K) or model as 2-part disorder in refinement.
No Diffraction Amorphous solidSolvate formation failed. Dry the sample thoroughly and try anhydrous Toluene/Heptane layering.

Part 5: References

  • Gowda, B. T., et al. (2008).[1] "Effect of ring and side chain substitutions on the solid state geometry of aromatic amides." Acta Crystallographica Section E, 64(1), o85. Link

  • NIST Chemistry WebBook. "Propanamide, N-(2-fluorophenyl)-2-chloro-." National Institute of Standards and Technology. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (General Reference for Amide Packing).

  • Stout, G. H., & Jensen, L. H. (1989). "X-ray Structure Determination: A Practical Guide." Wiley-Interscience. (Standard Protocol for Mounting).

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide before handling, as α-haloamides can be skin irritants.

Sources

Application Note: Purification Protocols for 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification strategies for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide , a critical intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] The synthesis involves the acylation of 2-(difluoromethoxy)aniline with 2-chloropropanoyl chloride.[1][2]

While the synthesis is straightforward, the purification is complicated by the lipophilicity of the difluoromethoxy group, the reactivity of the


-chloro moiety, and the potential for "oiling out" during crystallization. This guide provides a scalable, self-validating workflow designed to achieve >99.5% HPLC purity.

Synthesis Context & Impurity Profile

To design an effective purification, one must understand the input stream. The standard synthesis involves reacting 2-(difluoromethoxy)aniline with 2-chloropropanoyl chloride in a solvent (DCM or Toluene) with a base scavenger.[1][2]

Reaction Scheme & Impurity Generation

The following diagram outlines the reaction and the genesis of critical impurities.

Synthesis_Impurity_Map SM1 2-(Difluoromethoxy)aniline Product TARGET MOLECULE (Amide) SM1->Product + SM2 / Base Imp_Aniline Impurity B: Unreacted Aniline (Oxidation Risk) SM1->Imp_Aniline Incomplete Conv. SM2 2-Chloropropanoyl Chloride Imp_Acid Impurity A: 2-Chloropropionic Acid (Hydrolysis) SM2->Imp_Acid + H2O (Moisture) Imp_Dimer Impurity C: Bis-acylated Dimer (Over-reaction) Product->Imp_Dimer + Excess SM2 (Trace)

Figure 1: Reaction pathway and associated impurity profile. Note that Impurity A is acidic, while Impurity B is basic, allowing for chemical separation.

Protocol A: Quench & Phase Separation (The "Crude" Clean)

Objective: Remove bulk reactive species (acid chloride), salts, and >90% of unreacted starting materials using chemical orthogonality.

Mechanism:

  • Acid Wash: Protonates unreacted aniline (

    
    ), forcing it into the aqueous layer.[1][2]
    
  • Base Wash: Neutralizes HCl byproduct and ionizes 2-chloropropionic acid (hydrolysis byproduct), extracting it into water.[1][2]

Step-by-Step Procedure
  • Quench: Cool the reaction mixture (DCM or Ethyl Acetate solution) to 5°C. Slowly add water to quench unreacted acid chloride. Caution: Exothermic.[1][2]

  • Acid Wash (Aniline Removal):

    • Wash the organic phase twice with 1N HCl (Vol/Vol = 1:1).

    • Validation: Check the aqueous layer by TLC. If aniline spots persist in the organic layer, repeat.

  • Base Wash (Acid Removal):

    • Wash the organic phase twice with Saturated NaHCO₃ .[2]

    • Critical Note: Do NOT use strong bases like NaOH.[2] The

      
      -chloro proton is acidic; strong base can trigger elimination to the acrylamide or hydrolysis of the amide bond.
      
  • Drying: Dry the organic phase over Anhydrous MgSO₄ for 30 minutes. Filter and concentrate via rotary evaporation.[2]

    • Target: You should obtain an off-white to pale yellow solid.[1][2] If it is a dark oil, residual solvent or aniline oxidation products are present.

Protocol B: Recrystallization (Primary Purification)

Objective: Achieve >98% purity and remove trace colored impurities. Challenge: This molecule contains a lipophilic tail (-OCF₂H) and a polar head (amide), making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1][2]

Solvent System Selection
  • System 1 (Recommended): Ethanol / Water (Green, high recovery).

  • System 2 (Alternative): Toluene / Heptane (Better for removing non-polar dimers).[2]

Recrystallization Workflow
  • Dissolution:

    • Place crude solid in a flask with a magnetic stir bar.

    • Add Ethanol (95%) at a ratio of 3 mL per gram of solid.

    • Heat to 60-70°C (below boiling) until fully dissolved.

    • Note: If the solution is dark, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation (The Critical Step):

    • Remove from heat.[2][3] While stirring moderately, slowly add warm water (50°C) dropwise until the solution becomes slightly turbid (cloud point).

    • Add 1-2 drops of Ethanol to clear the turbidity.[1][2]

  • Cooling Profile:

    • Allow the flask to cool to room temperature slowly (wrap in foil or place in a warm oil bath and turn off heat). Rapid cooling causes oiling out. [1][2]

    • Once at room temperature, transfer to an ice bath (0-4°C) for 2 hours.[1][2]

  • Isolation:

    • Filter the white needles via vacuum filtration.[4]

    • Wash the cake with cold 20% EtOH/Water.

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol C: Flash Chromatography (Polishing)

Objective: Preparation of analytical standards (>99.5% purity) or rescue of "oiled out" batches.

Method Parameters
ParameterSpecificationReasoning
Stationary Phase Silica Gel (230-400 mesh)Standard normal phase separation.[1][2]
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.[2]
Mobile Phase B Ethyl AcetatePolar modifier.[2]
Gradient 0% to 30% B over 20 CVShallow gradient ensures separation of the amide from the aniline (if any remains).
Loading Solid load on CelitePrevents band broadening due to solubility issues.[2]
Detection UV @ 254 nmThe aromatic ring absorbs strongly here.[2]

Analytical Validation & Decision Logic

The following flowchart guides the scientist through the purification decision-making process based on intermediate analytical data.

Purification_Logic Start Crude Reaction Mixture Workup Acid/Base Workup Start->Workup Check_TLC Checkpoint: TLC/HPLC Is Aniline Present? Workup->Check_TLC Recryst Recrystallization (EtOH/H2O) Check_TLC->Recryst No (Clean) Column Flash Chromatography Check_TLC->Column Yes (Dirty) Final_Check Final QC: HPLC Purity > 99%? Recryst->Final_Check Column->Final_Check Final_Check->Recryst No (Reprocess) Release Release Batch Final_Check->Release Yes

Figure 2: Decision tree for selecting the appropriate purification module based on crude purity.

Troubleshooting Common Issues

Issue 1: "Oiling Out"
  • Symptom: The product separates as a liquid droplet at the bottom of the flask during recrystallization instead of forming crystals.

  • Cause: The solution was cooled too fast, or the solvent mixture is too polar (too much water).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol.[2] Seed the solution with a pure crystal (if available) while the solution is still warm (40°C). Stir vigorously.

Issue 2: Persistent Color[1][2]
  • Symptom: Product remains yellow/brown after recrystallization.[2]

  • Cause: Oxidized aniline oligomers trapped in the crystal lattice.[2]

  • Fix: Perform a "charcoal drop." Dissolve the product in hot ethanol, add activated charcoal, stir for 15 minutes, and filter through a 0.45µm PTFE membrane or Celite pad before adding the water anti-solvent.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[2] (General protocols for amide synthesis and recrystallization). Link

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007 .[2] (Mechanisms of acylation and hydrolysis). Link[1]

  • Sigma-Aldrich. 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide Product Page. (Structural analog reference for physical properties). Link

  • PubChem. 4-Chloro-2-(difluoromethoxy)aniline Compound Summary. (Precursor properties).[2][4][5][6] Link

  • Reich, H. J. Recrystallization Topics. University of Wisconsin-Madison, Department of Chemistry.[1][2] (Techniques for preventing oiling out). Link

Sources

Application Notes and Protocols: A Framework for Efficacy Evaluation of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and development of novel small-molecule inhibitors are cornerstones of modern therapeutic innovation, particularly in oncology. This guide provides a comprehensive experimental framework for the preclinical efficacy assessment of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide, a novel compound with potential as a targeted therapeutic agent. Given the nascent understanding of this specific molecule, the following protocols are designed to be a robust, adaptable platform for characterizing its biological activity, elucidating its mechanism of action, and establishing a rationale for further development.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only step-by-step methodologies but also the scientific reasoning behind the experimental choices, ensuring a thorough and scientifically rigorous evaluation. We will proceed under the hypothesis that 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide may exert its effects through the modulation of key oncogenic signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.[1][2][3][4][5][6][7][8][9]

PART 1: In Vitro Efficacy Assessment

The initial phase of efficacy testing involves a battery of in vitro assays to determine the compound's cytotoxic and cytostatic effects, as well as to gain preliminary insights into its mechanism of action.[10]

Cell Line Selection

The choice of cell lines is critical for the relevance of in vitro studies. A panel of well-characterized cancer cell lines representing different tumor types should be selected. It is recommended to use a resource such as the NCI-60 panel as a reference for selecting a diverse set of cell lines.[11]

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13][15]

  • Compound Treatment: Prepare a serial dilution of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Proliferation Assessment: BrdU Assay

The BrdU assay measures DNA synthesis and is a direct indicator of cell proliferation.[17][18][19][20]

Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.[19]

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.[17][18]

  • Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

  • Substrate Addition and Measurement: Add TMB substrate and measure the absorbance at 450 nm.[20]

  • Data Analysis: Determine the effect of the compound on cell proliferation and calculate the IC50 value.

Apoptosis Assessment: Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[21][22]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[10][24][25][26][27]

Protocol: Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described previously.

  • Fixation: Fix the cells in cold 70% ethanol.[25][26]

  • Staining: Treat the cells with RNase and then stain with Propidium Iodide.[26]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle.[10]

Anchorage-Independent Growth: Soft Agar Colony Formation Assay

This assay is a hallmark of cellular transformation and assesses the ability of cancer cells to grow without attachment to a solid surface.[28][29][30][31][32]

Protocol: Soft Agar Colony Formation Assay

  • Base Agar Layer: Prepare a base layer of 0.6% agar in a 6-well plate.[31]

  • Cell-Agar Layer: Mix cells with 0.3% agar and overlay it on the base layer.

  • Treatment: Add medium containing 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide on top of the agar.

  • Incubation: Incubate for 2-3 weeks, feeding the cells every 3-4 days.

  • Staining and Counting: Stain the colonies with crystal violet and count them.[28][32]

Mechanism of Action: Western Blot Analysis

Western blotting is used to detect specific proteins and can provide insights into the signaling pathways affected by the compound.[33][34][35][36]

Hypothetical Signaling Pathway Modulation

To investigate the mechanism of action, we will hypothesize that 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide inhibits a key kinase in the MAPK/ERK or PI3K/Akt pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Compound->RAF Hypothesized Inhibition Compound->PI3K Hypothesized Inhibition Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Transcription->Cell Proliferation, Survival, etc.

Caption: Hypothetical signaling pathways targeted by the compound.

Protocol: Western Blot

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.[33][34]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[36]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the MAPK/ERK (e.g., p-ERK, ERK) and PI3K/Akt (e.g., p-Akt, Akt) pathways, followed by HRP-conjugated secondary antibodies.[33]

  • Detection: Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Analyze the changes in protein expression and phosphorylation levels.

PART 2: In Vivo Efficacy Evaluation

In vivo studies are essential to evaluate the therapeutic efficacy and safety of the compound in a whole-organism context.[11]

Animal Models

Patient-derived xenograft (PDX) models are highly recommended as they more accurately recapitulate the heterogeneity and clinical features of human tumors compared to traditional cell line-derived xenografts.[11][37][38][39]

Experimental Design

G start Tumor Implantation (PDX model) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. Compound) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) monitoring->endpoint

Caption: In vivo experimental workflow.

Table 1: In Vivo Study Design

ParameterDescription
Animal Model Immunocompromised mice (e.g., NOD/SCID) bearing human tumor PDX
Group Size 8-10 mice per group for statistical power
Treatment Groups 1. Vehicle control (e.g., saline, DMSO) 2. 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (Low Dose) 3. 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (High Dose) 4. Positive control (standard-of-care drug)
Dosing Route Oral gavage, intraperitoneal, or intravenous injection
Dosing Schedule Daily or as determined by pharmacokinetic studies
Primary Endpoint Tumor growth inhibition (TGI)
Secondary Endpoints Body weight, clinical signs of toxicity, survival
Protocol: In Vivo Efficacy Study
  • Tumor Implantation: Implant tumor fragments from a PDX model subcutaneously into the flank of immunodeficient mice.[37]

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer the compound or vehicle according to the predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, and collect tumors and other tissues for further analysis.

PART 3: Biomarker and Pharmacodynamic Analysis

Pharmacodynamic (PD) biomarker assays are crucial to demonstrate target engagement and confirm the mechanism of action in vivo.

Tissue Collection and Processing

At the study endpoint, tumors and other relevant tissues should be collected and processed for biomarker analysis.

Immunohistochemistry (IHC)

IHC can be used to assess the expression and localization of key proteins within the tumor tissue.

Protocol: Immunohistochemistry

  • Tissue Fixation and Sectioning: Fix tissues in formalin and embed in paraffin. Cut thin sections and mount them on slides.

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.

  • Antibody Staining: Incubate the sections with primary antibodies against biomarkers of interest (e.g., p-ERK, Ki-67), followed by a secondary antibody and a detection reagent.

  • Imaging and Analysis: Image the stained slides and quantify the protein expression.

Western Blot of Tumor Lysates

Western blotting of tumor lysates can provide a more quantitative assessment of changes in protein expression and phosphorylation.

PART 4: Data Analysis and Interpretation

In Vitro Data Analysis
  • IC50 Determination: Use non-linear regression to fit a dose-response curve and calculate the IC50 values.

  • Statistical Significance: Use t-tests or ANOVA to compare the effects of the compound to the control group.

In Vivo Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

  • Statistical Analysis: Use appropriate statistical tests, such as repeated measures ANOVA, to analyze tumor growth data.

PART 5: Regulatory Considerations

All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[40][41][42][43][44] This ensures the quality and integrity of the data.

Conclusion

The experimental framework outlined in this application note provides a comprehensive approach to evaluating the preclinical efficacy of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide. By systematically assessing its in vitro and in vivo activity, elucidating its mechanism of action, and adhering to rigorous scientific and regulatory standards, a solid foundation can be built for the further development of this promising compound.

References

  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013. [Link]

  • Wallert, M. & Provost, J. (n.d.). Soft Agar Assay for Colony Formation Protocol. Wallert and Provost Lab. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]

  • Zarredar, H., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Molecular Medicine Reports, 21(3), 1153-1160. [Link]

  • Cho, S. Y., et al. (2023). Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. Journal of Translational Medicine, 21(1), 596. [Link]

  • Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. International Journal of Molecular Sciences, 22(7), 3535. [Link]

  • Horvath, P., et al. (2017). Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis. Bio-protocol, 7(12), e2338. [Link]

  • Janku, F., et al. (2015). PI3K and AKT: Unfaithful Partners in Cancer. International Journal of Molecular Sciences, 16(9), 21136-21151. [Link]

  • Mabomba, G., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. Cancers, 14(14), 3397. [Link]

  • Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Bio-protocol. (2022). Soft–Agar colony Formation Assay. Bio-protocol, 12(16), e4498. [Link]

  • Lab Manager. (2022). How to Comply with FDA Good Laboratory Practice Requirements. Lab Manager. [Link]

  • Wee, P., & Wang, Z. (2017). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Cancers, 9(7), 77. [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Champions Oncology. [Link]

  • Borowicz, S., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments, (92), e51998. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1642. [Link]

  • Preprints.org. (2023). The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. Preprints.org. [Link]

  • QIAGEN. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. QIAGEN. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • IntuitionLabs.ai. (2023). 21 CFR Part 58: A Guide to Good Laboratory Practice (GLP). IntuitionLabs.ai. [Link]

  • Al-Sanea, M. M., et al. (2023). Targeting the MAPK Pathway in Cancer. Pharmaceuticals, 16(1), 84. [Link]

  • Porta, C., et al. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Critical Reviews in Oncology/Hematology, 90(3), 273-281. [Link]

  • Sun, Y., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Oncology Letters, 19(3), 1997-2007. [Link]

  • Cytiva. (2023). Western blot protocol: A simple 7-step guide to protein detection. Cytiva. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

  • University of California, Santa Cruz. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. UCSC Neuroscience. [Link]

  • Crown Bioscience. (2023). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

  • TD2. (n.d.). Patient Derived Xenograft (PDX) Models. TD2. [Link]

  • Telford, W. G. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2023). Understanding Good Laboratory Practice (GLP) Guidelines. CfPIE. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • National Center for Biotechnology Information. (2012). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. URMC Flow Cytometry Core. [Link]

  • U.S. Food and Drug Administration. (n.d.). Good Laboratory Practice (GLP). FDA. [Link]

  • U.S. Food and Drug Administration. (2016). Good Laboratory Practice for Nonclinical Laboratory Studies. Federal Register, 81(163), 58342-58380. [Link]

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2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide in drug discovery screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide in Covalent Fragment Discovery

Abstract

This guide details the application of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS: 852940-46-6) as a strategic probe in Targeted Covalent Inhibitor (TCI) discovery. Unlike highly reactive acrylamides, the


-chloropropanamide warhead offers a "tunable" electrophilicity profile, making it ideal for identifying nucleophilic residues (Cysteine, Lysine) in cryptic pockets without excessive non-specific labeling. Furthermore, the ortho-difluoromethoxy (

) moiety serves as a critical lipophilic hydrogen-bond donor, enhancing bioavailability and metabolic stability. This note provides protocols for solubility handling, glutathione (GSH) reactivity profiling, and mass spectrometry-based hit validation.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the shift from reversible binders to covalent inhibitors requires precise control over reactivity.[1] This compound integrates two high-value motifs:

  • The Warhead (

    
    -Chloropropanamide):  A proximity-driven electrophile. It is sufficiently stable in plasma but reacts specifically when positioned near a nucleophile within a protein binding pocket. This reduces the risk of idiosyncratic toxicity often associated with more reactive warheads.
    
  • The Anchor (

    
    -Aniline):  The difluoromethoxy group acts as a bioisostere for a methoxy or hydroxyl group. It provides:
    
    • Metabolic Blockade: Prevents O-dealkylation by CYP450s.

    • Lipophilic H-Bonding: The

      
       proton is weakly acidic, allowing it to act as a hydrogen bond donor (
      
      
      
      ), a rare property for lipophilic groups.
Physicochemical Profile
PropertyValueSignificance
Molecular Weight 249.64 DaFragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~2.3Optimal lipophilicity for cell permeability.
Electrophile Type Alkyl Chloride (

)
Tunable reactivity; requires specific geometry for reaction.
H-Bond Donors/Acceptors 1 / 3Balanced for specific binding interactions.

Experimental Workflows

Solubilization & Storage Protocol
  • Challenge:

    
    -haloamides can undergo hydrolysis or polymerization if mishandled.
    
  • Standard: Prepare stocks in anhydrous DMSO.

Protocol:

  • Weighing: Weigh 10 mg of compound into a glass vial (avoid plastics that leach plasticizers).

  • Dissolution: Add anhydrous DMSO to reach a concentration of 100 mM . Vortex for 30 seconds.

    • Note: If the solution appears cloudy, sonicate at room temperature for 2 minutes.

  • Storage: Aliquot into single-use amber vials (20

    
    L each) to prevent freeze-thaw cycles. Store at -20°C.
    
    • Stability Check: Verify purity via LC-MS every 3 months. Expect <5% hydrolysis to the

      
      -hydroxy derivative.
      
Glutathione (GSH) Reactivity Assay (Reactivity Profiling)

Before screening against protein targets, you must establish the intrinsic reactivity of the compound. This ensures hits are driven by specific binding, not promiscuous alkylation.

Objective: Determine the half-life (


) of the compound in the presence of physiological nucleophiles.

Materials:

  • Phosphate Buffer (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin)

  • LC-MS/MS System

Procedure:

  • Preparation: Prepare a reaction mixture containing 50

    
    M compound  and 5 mM GSH  (100-fold excess) in PBS (pH 7.4) with 10% DMSO.
    
  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     min.
    
  • Quenching: Immediately quench with 1% Formic Acid in Acetonitrile (containing internal standard).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (249.6 Da) and the appearance of the GSH-adduct.

Interpretation:

  • 
     min:  Highly reactive (High risk of non-specific toxicity).
    
  • 
     hours: Ideal range  for targeted covalent inhibitors.
    
  • 
     hours:  Non-reactive (Requires extremely high affinity to label target).
    

Screening Workflow: Intact Protein Mass Spectrometry

This protocol detects the covalent modification of a target protein (e.g., a kinase or protease).[2][3]

ScreeningWorkflow Stock DMSO Stock (100 mM) Dilution Assay Mix (Protein + Cmpd) Stock->Dilution Dilute to 10-50 µM Incubation Incubation (1-4 hrs @ RT) Dilution->Incubation Time-dependent Desalting Desalting/SPE (Remove free cmpd) Incubation->Desalting Quench LCMS LC-MS Analysis (Q-TOF / Orbitrap) Desalting->LCMS Deconvolution Data Deconvolution (+249 Da Shift?) LCMS->Deconvolution Mass Shift Analysis

Figure 1: Workflow for Intact Protein Mass Spectrometry Screening. This method definitively confirms covalent bond formation by detecting the mass increase corresponding to the inhibitor.

Step-by-Step Protocol:

  • Protein Prep: Dilute target protein (e.g., 1

    
    M) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid DTT or Mercaptoethanol as they will compete with the reaction. Use TCEP if a reducing agent is strictly necessary.
    
  • Dosing: Add the compound to a final concentration of 10-50

    
    M (10-50x excess).
    
  • Incubation: Incubate for 1, 4, and 24 hours to assess kinetics.

  • Analysis: Inject onto a C4 reverse-phase column coupled to a high-resolution mass spectrometer (Q-TOF or Orbitrap).

  • Result Validation: Look for a mass shift of +213.6 Da (Parent MW 249.6 - HCl [36.0]).

    • Note: The reaction releases HCl. The adduct mass added to the protein is the propionamide moiety.

Scientific Rationale & Mechanism

The "Goldilocks" Electrophile

The 2-chloropropanamide is a latent electrophile . Unlike acrylamides (Michael acceptors) that react with any accessible cysteine, alkyl chlorides require a specific


 transition state geometry.
  • Mechanism: The nucleophile (Protein-S⁻) must attack the

    
    -carbon from the backside of the C-Cl bond.
    
  • Implication: Reaction only occurs if the compound binds in a pocket that enforces this geometry. This results in high selectivity for the target pocket over random surface cysteines.

Fluorine-Mediated Binding

The


 group is not just a passive handle.
  • Conformation: It adopts a specific conformation orthogonal to the phenyl ring to minimize dipole repulsion, pre-organizing the molecule for binding.

  • Interaction: The C-H bond in

    
     can donate a hydrogen bond to backbone carbonyls in the protein active site, a specific interaction often termed a "fluorine hydrogen bond" [1].
    

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent Tethering of Fragments for the Discovery of Covalent Probes. Journal of Medicinal Chemistry, 59(4), 1350–1369. Link

  • Erickson, J. A., et al. (2010). Lessons from the Discovery of a Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 53(10), 4167-4177. Link

Sources

Application Note: Process Development and Scale-Up of 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust scale-up synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (Target Molecule, TM ). This compound belongs to the


-haloacetamide class, often utilized as intermediates in the synthesis of agrochemical safeners and specialized pharmaceutical building blocks.

The protocol transitions from milligram-scale discovery chemistry to a kilogram-scale process suitable for a pilot plant. The selected route utilizes a biphasic Schotten-Baumann acylation , optimized for heat management, impurity control, and cost-efficiency.

Key Performance Indicators (KPIs):

  • Yield: >90% isolated.[1][2]

  • Purity: >98.5% (HPLC), with <0.1% bis-acylated impurity.

  • Throughput: Scalable to 50L reactors without cryogenic requirements.

Retrosynthetic Analysis & Strategy

The synthesis of TM presents two primary challenges: the reduced nucleophilicity of the aniline due to the electron-withdrawing difluoromethoxy (


) group, and the potential for alkylation side reactions due to the reactive 

-chloro moiety on the electrophile.
Route Selection

Two routes were evaluated:

  • Route A (Coupling Agent): 2-Chloropropanoic acid + Coupling Reagent (e.g., HATU/EDC). Verdict: Rejected due to high cost and difficult byproduct removal at scale.

  • Route B (Acid Chloride): 2-Chloropropanoyl chloride + Base. Verdict: Selected.

Mechanism & Thermodynamics

The reaction follows a nucleophilic acyl substitution. The steric bulk of the ortho-


 group and its inductive withdrawal (

effect) retard the rate of nucleophilic attack compared to unsubstituted aniline. Therefore, the electrophile (acid chloride) must be highly reactive, yet the temperature must be controlled to prevent the aniline nitrogen from displacing the

-chloride (self-alkylation).

ReactionScheme SM1 2-(Difluoromethoxy)aniline (Nucleophile) TS Tetrahedral Intermediate SM1->TS + SM2 SM2 2-Chloropropanoyl chloride (Electrophile) SM2->TS Base Base (NaOH or K2CO3) HCl HCl (Neutralized) Base->HCl Scavenges Product 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide (Target) TS->Product - HCl TS->HCl

Figure 1: Reaction pathway for the acylation. The base acts as an HCl scavenger to drive the equilibrium forward.

Process Development (The "Why")

Solvent Selection: The Move to Toluene

While Dichloromethane (DCM) is standard in discovery, it is undesirable for large-scale processing due to environmental restrictions and low boiling point.

  • Selected Solvent: Toluene .[3]

  • Reasoning: Toluene offers excellent solubility for the starting aniline and the product, but poor solubility for the inorganic salts (NaCl), facilitating workup. It allows for azeotropic drying of the starting material if wet, and its higher boiling point provides a safety buffer against thermal runaway compared to DCM.

Base Selection: Biphasic System

Using organic bases (Triethylamine/Pyridine) generates soluble amine salts that complicate purification.

  • Selected Base: Aqueous NaOH (20%) or

    
     .
    
  • Protocol: A biphasic system (Toluene/Water) is used. The acid chloride remains in the organic phase, while the base stays in the aqueous phase. The reaction occurs at the interface.

  • Advantage: The HCl byproduct is immediately neutralized and sequestered into the aqueous layer, preventing acid-catalyzed hydrolysis of the amide or the difluoromethoxy group.

Stoichiometry & Impurity Control
  • Acid Chloride (1.10 equiv): A slight excess ensures complete conversion of the expensive aniline.

  • Temperature (-5°C to 10°C): Critical. Higher temperatures (>20°C) during addition promote the hydrolysis of the acid chloride and potential dimerization.

Detailed Scale-Up Protocol (1.0 kg Scale)

Equipment Requirements
  • Reactor: 20L Jacketed Glass Reactor with overhead stirring (pitched blade impeller).

  • Temperature Control: Cryostat capable of -10°C to +40°C.

  • Dosing: Peristaltic pump or pressure-equalizing addition funnel for acid chloride.

  • Scrubber: Caustic scrubber connected to the reactor vent to capture trace HCl/acid chloride vapors.

Materials Table
ReagentMW ( g/mol )Equiv.[2][4]Mass (g)MolesDensityVolume
2-(Difluoromethoxy)aniline 159.131.001000 g6.28~1.2~833 mL
2-Chloropropanoyl chloride 126.971.15917 g7.221.31700 mL
Toluene (Solvent) 92.14---0.878.0 L
Sodium Hydroxide (20% aq) 40.001.30-8.16-~1.6 L
Water (Process) 18.02---1.004.0 L
Step-by-Step Procedure
Phase 1: Reactor Setup and Charging
  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Charge Toluene (6.0 L) and 2-(Difluoromethoxy)aniline (1.0 kg) into the reactor.

  • Agitation: Start stirring at 250 RPM. Ensure the aniline is fully dissolved (solution will be clear to pale yellow).

  • Base Addition: Add 20% NaOH solution (1.6 L) to the reactor. The mixture will form two distinct phases.[5]

  • Cooling: Cool the reactor jacket to -10°C. Allow internal temperature (IT) to reach 0°C to 5°C .

Phase 2: Reaction (Controlled Addition)
  • Preparation: Dilute 2-Chloropropanoyl chloride (917 g) with Toluene (2.0 L) in a separate feed vessel. Note: Dilution prevents localized hot spots.

  • Addition: Add the acid chloride solution dropwise over 2 to 3 hours .

    • Critical Parameter: Maintain Internal Temperature (IT) < 10°C . If IT rises above 10°C, pause addition.

  • Post-Addition Stir: Once addition is complete, allow the jacket to warm to 20°C. Stir at Room Temperature (RT) for 2 hours .

Phase 3: Reaction Monitoring (IPC)
  • Sampling: Stop stirring. Take a sample from the top organic layer.

  • Analysis: Analyze via HPLC (See Section 6).

    • Specification: Aniline < 0.5% area.[6]

    • Correction: If Aniline > 0.5%, add 0.05 equiv of Acid Chloride and stir for 1 hour.

Phase 4: Work-Up
  • Phase Separation: Stop agitation and allow layers to settle (15 min). Drain the lower aqueous layer (contains NaCl and excess NaOH) to waste (pH ~10-12).

  • Acid Wash: Add 1M HCl (2.0 L) to the organic phase. Stir for 15 minutes.

    • Purpose: Removes unreacted aniline and traces of pyridine (if used).

    • Separation: Drain lower aqueous layer.

  • Neutral Wash: Add Water (2.0 L) . Stir for 10 minutes. Drain aqueous layer.

  • Drying: (Optional on this scale) Pass organic stream through a cartridge of anhydrous

    
     or perform azeotropic distillation (strip 1-2 L of solvent).
    
Phase 5: Isolation (Crystallization)
  • Concentration: Distill Toluene under reduced pressure (40-50°C, 100 mbar) to a volume of ~3.0 L (approx 3 volumes relative to product).

  • Anti-solvent Addition: Slowly add n-Heptane (3.0 L) at 40-50°C.

  • Cooling Ramp:

    • Cool to 20°C over 1 hour. (Seeding may be required at 35°C if spontaneous nucleation does not occur).

    • Cool to 0-5°C and hold for 2 hours.

  • Filtration: Filter the white crystalline solid using a Nutsche filter or centrifuge.

  • Wash: Wash the cake with cold 1:1 Toluene/Heptane (1.0 L).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Safety & Engineering Controls

Heat of Reaction

The reaction is strongly exothermic (


).
  • Risk: Rapid addition can lead to thermal runaway and solvent boiling.

  • Control: The addition rate is strictly limited by the cooling capacity of the reactor. Do not exceed an adiabatic temperature rise potential of 10°C.

Handling 2-Chloropropanoyl Chloride
  • Hazard: Corrosive, Lachrymator.[7] Reacts violently with water to release HCl gas.

  • Engineering Control: All transfers must be closed-system. The reactor vent must be scrubbed with dilute NaOH.

  • PPE: Full face respirator or supplied air recommended during charging if containment is not perfect. Double nitrile gloves.

ProcessFlow Start Start Reactor Reactor (20L) Toluene + Aniline + NaOH aq Start->Reactor Dosing Controlled Addition Acid Chloride (<10°C) Reactor->Dosing IPC IPC: HPLC Check Conversion >99.5% Dosing->IPC IPC->Dosing Fail (Add Reagent) Separation Phase Separation Remove Aqueous Waste IPC->Separation Pass Wash Acid Wash (1M HCl) Neutral Wash (Water) Separation->Wash Cryst Crystallization Conc. + Heptane Wash->Cryst Filter Filtration & Drying Cryst->Filter End Final Product White Solid Filter->End

Figure 2: Process Flow Diagram (PFD) for the synthesis batch.

Analytical Controls

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Aromatic).

  • Retention Times (Approx):

    • Aniline (SM): ~4.5 min

    • Acid Chloride: (Derivatizes/Hydrolyzes, usually not seen or seen as acid front)

    • Product: ~9.2 min

    • Bis-acylated Impurity: ~11.5 min

Specification Limits
  • Appearance: White to off-white crystalline solid.

  • Assay (HPLC wt%):

    
    .
    
  • Moisture (KF):

    
    .
    
  • 2-(Difluoromethoxy)aniline:

    
    .[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) Hydrolysis of Acid Chloride.[8]Ensure Toluene is dry. Check if NaOH concentration is too high or temp >10°C during addition.
Product is Oily/Colored Oxidation of Aniline or rapid crystallization.Recrystallize from Toluene/Heptane with activated charcoal treatment.
Slow Filtration Fine particle size.Slower cooling ramp during crystallization (5°C/hour). Use seeding.
High Bis-acylated Impurity Excess Acid Chloride + High Temp.Strictly control stoichiometry (1.05 - 1.10 equiv). Keep reaction <10°C.

References

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Schotten-Baumann Conditions: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Difluoromethoxy Group Properties: Leroux, F. (2005). The Difluoromethoxy Group: A "Strange" Substituent?. ChemBioChem, 6, 2358.

  • Handling of Acid Chlorides: ECHA Registration Dossier for 2-Chloropropionyl chloride. (Note: Generalized link for regulatory data).

  • Scale-Up of Chloroacetamides: U.S. Patent 4,618,366 (Example of haloacetamide synthesis in agrochemistry).

Sources

Application Notes & Protocols: Formulation of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is critically dependent on the development of appropriate formulations for in vivo studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide, a compound anticipated to have low aqueous solubility. Due to its lipophilic nature, indicated by its structural motifs (chloro, difluoromethoxy, phenyl groups), achieving adequate systemic exposure in animal models presents a significant challenge.[1][2] This guide outlines a systematic approach, from initial physicochemical characterization to the preparation and quality control of various formulation types, including solutions, co-solvent systems, and suspensions, suitable for both oral and parenteral administration in early-stage animal studies. The core principle is to develop a safe, stable, and effective vehicle that ensures consistent and reproducible bioavailability for pharmacodynamic and toxicological assessment.[3][4]

Physicochemical Characterization & Pre-formulation Assessment

A thorough understanding of the compound's physicochemical properties is the foundation of any successful formulation strategy.[5] While specific experimental data for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is not publicly available, we can infer its likely characteristics based on structurally similar N-aryl propanamides.[6][7][8]

Anticipated Properties:

  • Poor Aqueous Solubility: The presence of a phenyl ring, a chloro group, and a difluoromethoxy group contributes to its hydrophobicity. Similar compounds exhibit low solubility in aqueous media.[9][10]

  • High Lipophilicity: The calculated octanol-water partition coefficient (LogP) is expected to be high, suggesting a preference for lipid environments. For a similar compound, 2-chloro-N-phenylpropanamide, the XLogP3 is 1.9.[6]

  • Crystalline Solid: The compound is likely a solid at room temperature, which is a common characteristic of related N-aryl propanamides.[11][12]

  • Neutral or Weakly Acidic: The propanamide moiety may exhibit very weak acidity.

A critical first step is the experimental determination of these properties.[13]

Protocol 1: Initial Solubility Screening

Objective: To determine the approximate solubility of the test compound in various pharmaceutically acceptable vehicles.

Materials:

  • 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

  • Selection of vehicles (see Table 1)

  • Vials, shaker, centrifuge, analytical balance

  • HPLC-UV or UPLC-MS system for quantification[14]

Procedure:

  • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each selected vehicle in a glass vial.

  • Cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for undissolved solid material.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UPLC method.[5]

Table 1: Common Vehicles for Initial Solubility Screening

Vehicle ClassSpecific ExamplesRationale for Use
Aqueous Buffers Phosphate Buffered Saline (PBS) pH 7.4Baseline aqueous solubility.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)To increase solubility of lipophilic compounds.[13][15]
Surfactants 10% Tween® 80, 10% Solutol® HS-15To form micelles that can encapsulate and solubilize the compound.[1][16]
Oils (Lipids) Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT)For potential lipid-based or oil-in-water emulsion formulations.[2][9]

Formulation Strategy & Vehicle Selection Workflow

The choice of formulation is dictated by the route of administration, the required dose, and the compound's solubility. For poorly soluble compounds, the goal is often to create either a true solution or a stable, uniform suspension.[1][13]

G cluster_start cluster_solubility Solubility Assessment cluster_formulation Formulation Path cluster_qc Quality Control start Define Dose & Route (e.g., Oral, IV) solubility_check Is required dose soluble in a simple aqueous vehicle? start->solubility_check solution Simple Aqueous Solution (e.g., Saline, PBS) solubility_check->solution Yes cosolvent Co-solvent System (e.g., PEG400, PG, Ethanol) solubility_check->cosolvent No qc_check Final QC Checks: - Appearance - pH/Osmolality - Concentration - Sterility (for IV) solution->qc_check suspension Aqueous Suspension (e.g., with HPMC, CMC-Na) cosolvent->suspension Precipitates upon dilution? cosolvent->qc_check Stable lipid Lipid-Based System (e.g., Oil Solution, SEDDS) suspension->lipid Particle size/stability not suitable? suspension->qc_check Stable & Uniform lipid->qc_check

Detailed Formulation Protocols

Protocol 2: Preparation of a Co-solvent Formulation (for Oral or Parenteral Use)

This approach is often used when a compound has poor aqueous solubility but is soluble in water-miscible organic solvents.[13][17] A primary concern is ensuring the drug does not precipitate upon administration when it encounters aqueous physiological fluids.[13]

Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Materials:

  • Dimethyl sulfoxide (DMSO), pharmaceutical grade

  • Polyethylene Glycol 400 (PEG 400), pharmaceutical grade

  • Sterile 0.9% Saline for Injection

  • Sterile vials, magnetic stirrer, sterile filters (0.22 µm for parenteral)

Procedure:

  • Weigh the required amount of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide and place it in a sterile vial.

  • Add the DMSO (10% of the final volume) and vortex or sonicate until the compound is fully dissolved.

  • Add the PEG 400 (40% of the final volume) and mix thoroughly. This step helps to mitigate precipitation upon the addition of the aqueous component.[13]

  • Slowly add the sterile saline (50% of the final volume) while stirring continuously.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • For parenteral (e.g., intravenous) administration, the final formulation must be sterilized by filtering through a 0.22 µm syringe filter into a sterile, sealed vial.[18][19] This step should be performed in a laminar flow hood using aseptic technique.[20][21]

Protocol 3: Preparation of a Micronized Suspension (for Oral Gavage)

If a suitable solution cannot be achieved at the desired concentration, a suspension is a common alternative for oral administration.[13][15] The key is to reduce the particle size of the drug to improve its dissolution rate and ensure dose uniformity.[1][22]

Example Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) / 0.1% Tween® 80 in Purified Water

Materials:

  • 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide, preferably micronized

  • HPMC, Tween® 80

  • Purified Water

  • Mortar and pestle or homogenizer, magnetic stirrer

Procedure:

  • Prepare the vehicle by first dissolving the Tween® 80 in the purified water.

  • Slowly add the HPMC powder to the solution while stirring vigorously to prevent clumping. Continue stirring until a clear, uniform vehicle is formed.

  • Weigh the required amount of the micronized compound.

  • Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle. This "wetting" step is crucial to prevent particle aggregation.[13]

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • If necessary, use a homogenizer to further reduce particle size and ensure a uniform suspension.

  • The suspension should be stirred continuously before and during dose administration to ensure uniformity.[13]

Formulation Characterization and Quality Control

All formulations must be rigorously characterized before use in in vivo studies to ensure safety, stability, and dosing accuracy.[23][24]

Table 2: Key Quality Control Tests for Preclinical Formulations

ParameterMethodPurposeAcceptance Criteria (Typical)
Appearance Visual InspectionCheck for clarity (solutions) or uniformity (suspensions), color, and particulates.Clear and particle-free (solutions); Uniform and easily re-suspended (suspensions).[24]
pH pH MeterEnsure the formulation is within a physiologically tolerable range (typically pH 4-9).[3][25]Varies by route; aim for near-neutral pH (e.g., 6.5-7.5) for IV.
Concentration/Purity HPLC-UV / UPLC-MSVerify the final concentration of the active ingredient and check for degradation.[5][14]90-110% of the target concentration.
Particle Size Dynamic Light Scattering (DLS) or MicroscopyFor suspensions, to ensure particle size is appropriate and consistent.[23]Varies; for oral, <10 µm is often targeted. For IV, must be <5 µm to avoid embolism.[13]
Sterility Culture-based methodsMandatory for all parenteral formulations to check for microbial contamination.[26]No microbial growth.

G cluster_prep Formulation Preparation cluster_tests QC Testing Battery cluster_release prep Prepare Formulation (Solution or Suspension) visual Visual Inspection (Clarity, Uniformity) prep->visual ph pH & Osmolality Measurement prep->ph hplc HPLC/UPLC (Concentration & Purity) prep->hplc particle Particle Size Analysis (Suspensions Only) prep->particle sterility Sterility Test (Parenteral Only) prep->sterility release Release for In Vivo Study visual->release All Specs Met reject Reject / Reformulate visual->reject Out of Spec ph->release All Specs Met ph->reject Out of Spec hplc->release All Specs Met hplc->reject Out of Spec particle->release All Specs Met particle->reject Out of Spec sterility->release All Specs Met sterility->reject Out of Spec

In Vivo Considerations

  • Dose Volume: The volume administered should be appropriate for the species and route to avoid adverse events. Consult institutional (IACUC) and published guidelines.[3][4][24]

  • Stability: Formulations should ideally be prepared fresh daily.[15] If storage is necessary, stability (concentration, appearance, particle size) should be confirmed under the storage conditions.

  • Tolerability: The chosen vehicle must be well-tolerated by the animal species at the intended dose volume and frequency.[3] A vehicle-only control group is essential in all studies to differentiate vehicle effects from compound toxicity.[27]

  • Labeling: All prepared formulations must be clearly labeled with the compound name, concentration, vehicle composition, preparation date, and expiration date.[18][24]

References

  • Preis, M., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Gad, S. C. (2006, November 15). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. Retrieved from [Link]

  • Li, P., & Zhao, L. (Eds.). (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. SpringerLink. Retrieved from [Link]

  • Batra, V., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Analytical Method Development & Validation for Formulation Projects. Retrieved from [Link]

  • USF Health. (2016, June 1). PREPARING INJECTABLE MEDICATIONS. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

  • Bergström, C. A., et al. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Retrieved from [Link]

  • Gad, S. C., et al. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Retrieved from [Link]

  • Wang, J., & Chan, C. C. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. AAPS. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]

  • PharmTech. (2023, March 10). Excipients for Parenterals. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • College of Naturopaths of Ontario. (n.d.). Sterile Compounding of Injectables Guideline. Retrieved from [Link]

  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. SpringerLink. Retrieved from [Link]

  • Challener, C. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • EPA. (n.d.). 2-Chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-chloro-N-phenylpropanamide. Retrieved from [Link]

  • FDA. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Colorcon. (n.d.). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Compounding Sterile Preparations. Retrieved from [Link]

  • Institute for Safe Medication Practices. (n.d.). Guidelines for the Safe Preparation of Sterile Compounds. PMC - NIH. Retrieved from [Link]

  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved from [Link]

  • Proclinical. (2024, September 6). Sterile Injectables: Key Considerations for Pharma Industry. Retrieved from [Link]

  • Turner, P. V., et al. (n.d.). Administration of Substances to Laboratory Animals. PMC - NIH. Retrieved from [Link]

  • Di, L., et al. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PMC - NIH. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-chloro-N-(2-phenylethyl)propanamide. Retrieved from [Link]

  • Patre, S., et al. (2011). Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids. International Journal of Bioscience, Biochemistry and Bioinformatics, 1(4), 267-270. Retrieved from [Link]

  • JETIR. (n.d.). Solvation Parameters and Solubility of N-Arylhydroxamic Acid. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(2-fluorophenyl)-2-chloro-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-propyl-. Retrieved from [Link]

  • da Silva, A. C., et al. (2023, January 13). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. MDPI. Retrieved from [Link]

Sources

spectroscopic techniques for studying 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide binding

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic Characterization of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CDP) Binding to Serum Albumin

Executive Summary

This guide details the spectroscopic methodologies required to characterize the binding interaction between 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (herein referred to as CDP ) and serum albumin (HSA/BSA).[1] As a halogenated propionanilide derivative, CDP represents a class of bioactive small molecules whose pharmacokinetics are heavily influenced by plasma protein binding.[1]

Understanding this interaction is critical for determining:

  • Binding Affinity (

    
    ):  The strength of the interaction.
    
  • Binding Mechanism: Static vs. dynamic quenching.

  • Thermodynamics: Enthalpy (

    
    ) and Entropy (
    
    
    
    ) forces driving the complex.
  • Conformational Impact: Drug-induced unfolding of the protein target.

Materials & Preparation

Reagents
  • Target Protein: Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), fatty-acid free (

    
     purity).[1]
    
  • Ligand (CDP): 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (Purity

    
    ).[1]
    
  • Buffer System: Phosphate Buffered Saline (PBS), pH 7.4 (mimicking physiological conditions).[1]

  • Quenching Probe (Optional): Warfarin or Ibuprofen for site displacement studies.

Stock Solution Preparation
  • Protein Stock (10

    
    M):  Dissolve albumin in PBS (pH 7.4). Determine exact concentration using UV-Vis extinction coefficient (
    
    
    
    for BSA).
  • Ligand Stock (10 mM): Dissolve CDP in absolute ethanol or DMSO. Note: Final organic solvent concentration in the cuvette must remain

    
     to prevent protein denaturation.
    

Experimental Protocols

Fluorescence Quenching Titration (Binding Affinity)

Rationale: Tryptophan (Trp-214 in HSA) fluorescence is highly sensitive to the local environment.[1] Ligand binding alters this emission, allowing calculation of binding constants.

Workflow:

  • Blank: Add 2.5 mL of Protein Stock (1.0

    
    M final) to a quartz cuvette (1 cm path).
    
  • Titration: Successively add CDP stock (e.g., 0, 2, 4, ... 20

    
    L) to achieve [Ligand]/[Protein] ratios from 0 to 10.[1]
    
  • Measurement:

    • Excitation (

      
      ): 280 nm (excites Trp + Tyr) or 295 nm (selective for Trp).
      
    • Emission (

      
      ): Scan 300–500 nm.
      
    • Slit Widths: 5 nm / 5 nm.

    • Temperature: Perform at 298 K, 303 K, and 310 K to extract thermodynamic data.

Data Correction (Inner Filter Effect): Since CDP contains an aromatic ring, it may absorb light at 280 nm.[1] Correct observed fluorescence (


) using absorbance data (

):

[1]

Analysis (Stern-Volmer & Binding Constants):

  • Stern-Volmer Plot: Determine quenching mechanism.

    
    [1]
    
    • If

      
      , the mechanism is Static Quenching  (complex formation), not dynamic collision.
      
  • Double-Log Plot: Calculate Binding Constant (

    
    ) and Sites (
    
    
    
    ).
    
    
Synchronous Fluorescence Spectroscopy

Rationale: Differentiates effects on Tyrosine (Tyr) vs. Tryptophan (Trp) residues by scanning with a fixed wavelength interval (


).[1]

Protocol:

  • Tyr Scan: Set

    
    .[1] Scan excitation 240–320 nm.
    
  • Trp Scan: Set

    
    .[1] Scan excitation 240–320 nm.
    
  • Interpretation: A shift in emission maximum (

    
    ) indicates hydrophobicity changes.[1]
    
    • Blue Shift: Residue moved to a more hydrophobic core (compacting).

    • Red Shift: Residue exposed to solvent (unfolding).

Circular Dichroism (CD) Spectroscopy

Rationale: Quantifies the loss of


-helical structure upon CDP binding.

Protocol:

  • Instrument: Jasco J-815 or equivalent CD spectropolarimeter.

  • Sample: Protein (2

    
    M) incubated with CDP (0, 10, 20 
    
    
    
    M).
  • Scan Range: 190–260 nm (Far-UV).

  • Analysis: Track the negative bands at 208 nm and 222 nm (

    
    -helix characteristic).
    
    
    
    
    • Calculate

      
      -helix using MRE values at 208 nm.
      

Data Visualization & Mechanism

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the spectroscopic characterization.

ExperimentalWorkflow cluster_Methods Spectroscopic Modules Start Start: CDP Ligand Preparation Mix Incubation: CDP + Albumin (PBS pH 7.4) Start->Mix Fluoro Fluorescence Quenching (Determine Ka, n, Thermodynamics) Mix->Fluoro Sync Synchronous Fluorescence (Tyr vs Trp Microenvironment) Mix->Sync CD Circular Dichroism (Secondary Structure / Alpha-Helix) Mix->CD Analysis Data Analysis (Stern-Volmer, Van't Hoff) Fluoro->Analysis Sync->Analysis CD->Analysis Result Final Output: Binding Mechanism & Stability Analysis->Result

Figure 1: Integrated workflow for characterizing CDP-Albumin interaction.

Binding Mechanism Logic

Understanding the quenching data requires a logical decision tree.[1]

QuenchingLogic Data Fluorescence Data (F0/F vs [Q]) TempCheck Temperature Dependence? Data->TempCheck Static Ksv decreases as Temp increases (Static Quenching) TempCheck->Static Dynamic Ksv increases as Temp increases (Dynamic Quenching) TempCheck->Dynamic Binding Calculate Ka & n (Double Log Plot) Static->Binding Thermo Calculate dH, dS (Van't Hoff Plot) Binding->Thermo Forces Determine Force: dH>0, dS>0: Hydrophobic dH<0, dS<0: H-Bond/Van der Waals dH<0, dS>0: Electrostatic Thermo->Forces

Figure 2: Decision tree for interpreting fluorescence quenching data.

Summary of Expected Results

ParameterSymbolExpected Range (Typical for Amides)Significance
Quenching Constant


Indicates moderate to strong interaction.
Bimolecular Rate


Confirms Static Quenching (Complex Formation).
Binding Sites


Suggests 1:1 binding stoichiometry.[1]
Binding Distance


Calculated via FRET theory; indicates proximity to Trp-214.
Thermodynamics


Suggests Hydrogen Bonding & Van der Waals forces dominate.[1]

References

  • Sigma-Aldrich. 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide Product Analysis. Sigma-Aldrich Catalog. Link

  • Xiao, J. et al. (2011). Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin.[2][3] NIH/PubMed. Link

  • Matei, I. & Hillebrand, M. (2010). Interaction of Kaempferol with Human Serum Albumin: A Fluorescence and Circular Dichroism Study.[1] Journal of Pharmaceutical and Biomedical Analysis.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition, Springer. (Standard text for Stern-Volmer theory).
  • PubChem. 2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Amide Coupling for 2-OCF₂H-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2024-OCF2H Subject: Improving Yield & Purity of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary & Diagnostic Flowchart

The Core Challenge: Synthesizing 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide presents a "push-pull" conflict.[1][2] The ortho-difluoromethoxy group (


) is electron-withdrawing (

effect), deactivating the aniline nucleophile.[2] Simultaneously, the 2-chloropropanoyl chloride reagent is prone to

-elimination, forming the acrylamide impurity (des-chloro analog) if the base strength or temperature is uncontrolled.[1][2]

Immediate Diagnostic: Before altering your protocol, use this logic tree to identify your specific failure mode.

DiagnosticTree cluster_legend Legend Start Start: Analyze Crude LCMS/NMR Check1 Is Starting Material (Aniline) Remaining? Start->Check1 Check2 Is 'Acrylamide' Impurity Present? (Mass = Product - 36.5 Da) Check1->Check2 No (SM Consumed) Issue1 Issue: Low Conversion (Deactivated Nucleophile) Check1->Issue1 Yes (SM Persists) Issue2 Issue: Elimination Side-Reaction (Base/Temp too high) Check2->Issue2 Yes (Des-chloro peak) Issue3 Issue: Hydrolysis of Acid Chloride (Wet Solvent/Reagent) Check2->Issue3 No (Complex mixture/Acid peak) L1 Diagnostic Step L2 Critical Failure

Caption: Diagnostic logic tree for identifying the root cause of low yield based on crude reaction analysis.

The "Gold Standard" Protocol

Do not rely on generic amide coupling conditions.[1] The following protocol is optimized specifically for electron-deficient ortho-substituted anilines using a biphasic Schotten-Baumann approach. This method buffers the pH to prevent elimination while maintaining high reagent concentration.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-(Difluoromethoxy)aniline 1.0SubstrateLimiting reagent.
2-Chloropropanoyl chloride 1.2 - 1.3ElectrophileExcess required to account for hydrolysis.[1][2]
Base:

or

2.5Acid ScavengerDo not use NaOH (causes hydrolysis).[1] Avoid TEA/DIPEA if elimination is observed.[1]
Solvent System 1:1DCM : WaterBiphasic system protects product from basic hydrolysis.[1]
Catalyst (Optional) 0.05DMAPOnly add if conversion is <50% after 2 hours.[1]
Step-by-Step Procedure
  • Preparation: Dissolve 2-(difluoromethoxy)aniline (1.0 equiv) in Dichloromethane (DCM) (Volume: 10 mL per gram of aniline).

  • Biphasic Setup: Add an equal volume of saturated aqueous

    
     (or 
    
    
    
    ). Vigorously stir the biphasic mixture.
  • Temperature Control (CRITICAL): Cool the mixture to

    
      using an ice/salt bath.
    
    • Why? The rate of amide formation is fast even at

      
      , but the rate of 
      
      
      
      -elimination (impurity formation) drops significantly at low temperatures.
  • Addition: Dilute 2-chloropropanoyl chloride (1.2 equiv) in a small amount of DCM. Add this solution dropwise over 30–60 minutes.

    • Monitor: Internal temperature must not exceed

      
      .[1]
      
  • Reaction: Allow to warm to Room Temperature (RT) only after addition is complete. Stir for 2–4 hours.

  • Quench & Separation: Stop stirring. Separate the organic layer. Wash the aqueous layer once with DCM. Combine organics.

  • Acid Wash: Wash organic layer with

    
     (cold) to remove unreacted aniline and any DMAP.[1]
    
  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting & Optimization Modules

Scenario A: The "Acrylamide" Impurity (Elimination)

Symptom: LCMS shows a peak with Mass


 (Loss of HCl).[1]
Mechanism:  The 

-proton in 2-chloropropanoyl chloride is acidic.[1][2] Strong bases (TEA, DIPEA) or high temperatures promote E2 elimination to form the acrylamide.

Corrective Actions:

  • Switch Base: Move from organic amine bases (TEA) to inorganic weak bases (

    
    , 
    
    
    
    ).
  • Strict Temperature: Perform the entire reaction at

    
    . Do not warm to RT.
    
  • Inverse Addition: Add the base slowly to the mixture of Aniline + Acid Chloride (only feasible in non-aqueous conditions), ensuring the pH never spikes.

Scenario B: Low Conversion (Stalled Reaction)

Symptom: Large amount of 2-(difluoromethoxy)aniline remains.[1][2] Mechanism: The


 group reduces the nucleophilicity of the amine.

Corrective Actions:

  • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish aniline [1].[1]

  • Concentration: Increase reaction concentration. Dilution favors hydrolysis over amidation.[1] Run at

    
     to 
    
    
    
    .
  • Activation: If acid chloride fails, switch to HATU/DIPEA coupling with 2-chloropropanoic acid. HATU is superior for sterically hindered or electron-poor anilines compared to EDC/HOBt [2].[1][2]

Mechanistic Visualization

Understanding the competition between the desired pathway and the elimination side reaction is vital.

ReactionPathways Reagents Reagents: Aniline + 2-Cl-Prop-Cl Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack SideRxn SIDE REACTION: Elimination of HCl Reagents->SideRxn Excess Base / Heat Product TARGET PRODUCT (Amide) Intermediate->Product -HCl (Fast at 0°C) Impurity IMPURITY: Acrylamide Derivative SideRxn->Impurity Formation of C=C

Caption: Kinetic competition between Amidation (Green) and Elimination (Red). Low temperature favors the Green pathway.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to speed up the reaction? A: No. NaOH is too strong (


) and will likely cause two issues:
  • Hydrolysis of the 2-chloropropanoyl chloride before it reacts with the aniline.[1]

  • Elimination of the alkyl chloride to form the acrylamide impurity. Stick to Carbonate or Bicarbonate bases.[1]

Q: My product is an oil and difficult to crystallize. How do I purify it? A: The


 group adds significant lipophilicity ("grease") to the molecule.
  • Solution: Avoid column chromatography if possible. Try triturating the crude oil with cold Hexanes or Heptane .[1] The impurity (acrylamide) often has different solubility. If a column is necessary, use a gradient of Hexane:Ethyl Acetate (start 95:5).

Q: Can I use 2-chloropropanoic acid with EDC/HOBt instead of the acid chloride? A: Yes, but with caveats. EDC/HOBt is often too slow for electron-deficient anilines.[1][2] If you must use the acid, use HATU or T3P (Propylphosphonic anhydride).[1] T3P is excellent for low epimerization and high yield with weak nucleophiles [3].[1]

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst for alcohols and amines.[1][2] Angewandte Chemie International Edition.[1] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link

  • Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): A mild and low-epimerization reagent for amide bond formation.[1][2] Organic Process Research & Development.[1] Link

  • BenchChem. (2025).[1] Optimization of reaction conditions for Friedel-Crafts acylation and Amide Coupling.Link

Sources

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and analytical scientists characterizing 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide . It addresses stability profiling, impurity identification, and degradation mechanisms based on the specific functional group chemistry of


-haloamides and fluoroalkoxy arenes.

Subject: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Context: Stability Profiling, Impurity Isolation, and LC-MS Troubleshooting

Molecule Architecture & Vulnerability Analysis

Before troubleshooting, understand the three "failure points" of your molecule. This compound combines a reactive alkyl halide with a robust fluorinated ether.

Functional MoietyChemical VulnerabilityPrimary Degradation Mode

-Chloroamide
High Reactivity (

/E2)
Hydrolysis (to

-hydroxy) or Elimination (to acrylamide).
Amide Linkage pH SensitiveBond Cleavage (Acid/Base Hydrolysis).[1]
Difluoromethoxy Radical SensitivePhotolysis or Extreme Acid Hydrolysis (rare).

Diagnostic Hub: Troubleshooting Common Issues

Q1: I observe a degradation peak at [M-36] in my LC-MS chromatogram. Is this an instrument artifact?

Diagnosis: Likely Elimination (Dehydrohalogenation) . Technical Insight: The 2-chloro-propanamide moiety contains an acidic proton at the


-position. Under basic conditions (or even neutral conditions with heat), the molecule can undergo E2 elimination, losing HCl (36 Da) to form the corresponding acrylamide derivative  (N-[2-(difluoromethoxy)phenyl]acrylamide).
  • Action: Check your diluent pH. Avoid storing samples in basic buffers (pH > 8).

Q2: My stability samples show a peak at [M-18]. Is this water loss?

Diagnosis: Likely Nucleophilic Substitution (


) .
Technical Insight:  This is not water loss (

), but rather the mass difference between Chlorine (35 Da) and a Hydroxyl group (17 Da).

Da reduction.
  • Mechanism: Water displaces the chloride via an

    
     mechanism, generating 2-hydroxy-N-[2-(difluoromethoxy)phenyl]propanamide . This is common in aqueous formulations or protic solvents.
    
Q3: The difluoromethoxy ( ) group seems stable, but I see a polar impurity appearing after UV exposure.

Diagnosis: Photolytic Dealkylation . Technical Insight: While


 is metabolically robust (blocking O-demethylation), it is susceptible to radical pathways under UV light. Photolysis can cleave the 

bond, yielding the phenol derivative (2-chloro-N-(2-hydroxyphenyl)propanamide).
  • Action: Protect samples from light (amber glassware). This is a radical-mediated process.

Degradation Pathways Visualization

The following diagram maps the kinetic fate of the parent molecule under stress conditions.

DegradationMap Parent Parent Molecule (2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide) AcidBase Condition: Acid/Base pH Parent->AcidBase Aqueous Condition: Aqueous/Neutral Parent->Aqueous Basic Condition: Basic/Heat Parent->Basic Aniline Primary Metabolite A 2-(difluoromethoxy)aniline AcidBase->Aniline Amide Cleavage Acid Primary Metabolite B 2-chloropropanoic acid AcidBase->Acid Amide Cleavage Hydroxy Impurity C (M-18) 2-hydroxy-derivative Aqueous->Hydroxy SN2 Substitution (Cl -> OH) Acrylamide Impurity D (M-36) Acrylamide derivative Basic->Acrylamide E2 Elimination (-HCl)

Figure 1: Primary degradation pathways including Amide Hydrolysis (Red), Nucleophilic Substitution (Yellow), and Elimination (Green).

Detailed Experimental Protocols

Protocol A: Forced Degradation Study (Hydrolysis)

Purpose: To validate the formation of the aniline and acid degradants.

  • Preparation: Dissolve 10 mg of the parent compound in 1 mL Acetonitrile (ACN).

  • Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 1 mL of 0.1N NaOH. Stir at Room Temperature (RT) for 2 hours. (Note:

    
    -chloroamides are highly labile in base; heating may cause rapid total degradation).
    
  • Quenching: Neutralize samples to pH 7.0 immediately before analysis.

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Expectation: In Acid, look for the Amide Cleavage products. In Base, look for the Acrylamide (Elimination) first, followed by cleavage products.

Protocol B: Stereochemical Stability Check

Purpose: The propanamide moiety is chiral. Racemization can occur without chemical degradation.

  • Setup: Use a Chiral HPLC column (e.g., Chiralpak AD-H or OD-H).

  • Solvent: Hexane/IPA (90:10).

  • Procedure: Incubate the pure enantiomer in pH 7.4 phosphate buffer at 37°C.

  • Sampling: Extract aliquots at T=0, 4h, 24h into Ethyl Acetate.

  • Logic: The

    
    -proton is acidic. Proton exchange with the solvent leads to racemization. If efficacy depends on a specific enantiomer, this is a critical quality attribute (CQA).
    

Decision Tree for Unknown Impurities

Use this logic flow to identify unknown peaks during method development.

TroubleshootingTree Start Unknown Peak Detected MassCheck Check Mass Shift (Delta) Start->MassCheck M_minus_36 Delta = -36 Da MassCheck->M_minus_36 M_minus_18 Delta = -18 Da MassCheck->M_minus_18 M_plus_16 Delta = +16 Da MassCheck->M_plus_16 Elimination Elimination Product (Acrylamide) M_minus_36->Elimination Loss of HCl Substitution Hydrolysis of Cl (Hydroxy-amide) M_minus_18->Substitution Cl -> OH Exchange Oxidation N-Oxide or Ring Hydroxylation M_plus_16->Oxidation Oxidative Stress

Figure 2: Rapid diagnostic logic for LC-MS mass shift analysis.

References

  • Fenton, A. et al. (2006). Degradation of Chloroacetanilide Herbicides by Anodic Fenton Treatment.[2] Journal of Agricultural and Food Chemistry. (Demonstrates oxidative pathways for chloro-alkyl amides).

  • BenchChem Technical Guides. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.[3] (Details the metabolic stability and lipophilicity of the

    
     group). 
    
  • Liu, J. et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. (Provides mechanistic insight into amide hydrolysis and dechlorination).

  • Save My Exams. Reactions of Amides - Hydrolysis Mechanisms. (Fundamental organic chemistry reference for acid/base amide cleavage).

Sources

stability issues with 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist
Ticket: Stability & Solubility Optimization

Executive Summary

You are encountering stability issues with 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide . This molecule is not a simple inert standard; it is a reactive electrophile (alkylating agent) designed with a lipophilic "mask" (the difluoromethoxy group).

The instability you observe is likely driven by the


-chloroamide moiety , which is susceptible to three primary degradation pathways:
  • Nucleophilic Substitution (

    
    ):  The chlorine atom is a good leaving group, vulnerable to attack by water (hydrolysis), thiols, or nucleophilic solvents.
    
  • Kornblum Oxidation: In DMSO, the alkyl chloride can oxidize to a ketone/aldehyde.[1][2]

  • Amide Hydrolysis: The amide bond itself can cleave under extreme pH, releasing 2-(difluoromethoxy)aniline.

This guide provides the protocols to stabilize this compound, validated solvent systems, and troubleshooting workflows.

Module 1: Critical Solvent Compatibility

The DMSO Trap (Kornblum Oxidation)

Issue: Users often dissolve this compound in DMSO for biological assays, only to find the parent peak disappears after 24 hours. Mechanism: DMSO is not inert here. It acts as a nucleophile.[3][4][5][6] The oxygen of DMSO attacks the


-carbon (bearing the Cl), displacing the chloride. This intermediate decomposes to form a carbonyl derivative (pyruvate analog) and dimethyl sulfide.

Recommendation:

  • Preferred Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (stored over molecular sieves).

  • If DMSO is required: Prepare immediately before use. Do not store stock solutions in DMSO at room temperature. Keep at -80°C if necessary.

Solvent Selection Matrix
SolventSolubilityStability RiskRecommendation
Acetonitrile (MeCN) HighLow Primary Choice. Inert to

attack.
DMSO Very HighHigh Use only for immediate assay dilution. Risk of oxidation.
Methanol/Ethanol HighMedium Risk of solvolysis (formation of methoxy-analog) over time.
Water/PBS NegligibleHigh Precipitates immediately. Hydrolysis risk if not buffered.
Acetone HighLow Good alternative to MeCN, but volatile.

Module 2: Degradation Pathways & Visualization

Understanding how the molecule breaks down is the key to stopping it. The diagram below maps the three critical failure points.

DegradationPathways cluster_legend Degradation Risk Levels Compound 2-chloro-N-[2-(difluoromethoxy) phenyl]propanamide (Active) Hydrolysis Hydroxy-Analog (Cl replaced by OH) Compound->Hydrolysis  Water/pH > 8 (SN2 Attack) Kornblum Oxidized Keto-Amide (Pyruvate derivative) Compound->Kornblum  DMSO + Heat/Time (Oxidation) AmideCleavage 2-(difluoromethoxy)aniline + 2-Chloropropanoic acid Compound->AmideCleavage  Strong Acid/Base (Amide Hydrolysis) Legend Red = Critical Failure (Hydrolysis) Yellow = Solvent Induced (DMSO)

Figure 1: Primary degradation pathways. The


-chloro group is the primary instability site (Red/Yellow paths), while the amide bond (Dashed path) is relatively stable at neutral pH.

Module 3: Troubleshooting FAQ

Q1: "I see a new peak at RRT 0.85 after 24h in Methanol. What is it?"

Diagnosis: Solvolysis (Methanolysis). Explanation: Methanol is a weak nucleophile. Over time, the methoxide/methanol attacks the


-carbon, displacing the chloride. You have synthesized 2-methoxy-N-[2-(difluoromethoxy)phenyl]propanamide .
Fix:  Switch to Acetonitrile for stock preparation. If Methanol is required for LC-MS, keep the autosampler at 4°C and analyze within 8 hours.
Q2: "The compound precipitates when I add it to cell culture media."

Diagnosis: "Crash-out" due to lipophilicity. Explanation: The 2-(difluoromethoxy) group increases lipophilicity (


). Adding a high-concentration DMSO/MeCN stock directly to aqueous media causes rapid precipitation.
Fix: 
  • Serial Dilution: Dilute stock 1:10 in media, vortex, then dilute again.

  • Surfactant: Ensure the media contains proteins (FBS) or a surfactant (Tween-80/Cyclodextrin) to sequester the lipophile.

Q3: "Is the difluoromethoxy group stable?"

Diagnosis: Generally, yes. Explanation: The


 group is chemically robust compared to the 

-chloro amide. It typically requires strong mineral acids to hydrolyze into the phenol. Unless you are running reactions in 6M HCl, this part of the molecule is safe.

Module 4: Validated Analytical Protocol

To confirm the integrity of your batch, use this standardized HPLC method.

Stability-Indicating HPLC Method
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 mins; Hold 2 mins.
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond)
Temperature 40°C

Expected Retention Order:

  • Hydrolysis Product (OH-analog): Elutes early (more polar).

  • Parent Compound: Elutes middle.

  • Dimer/Impurity: Elutes late (if thiols/dimerization occurred).

Module 5: Workflow Decision Tree

Use this logic flow to determine the correct handling procedure for your specific experiment.

DecisionTree Start Start: Experimental Goal Type Application Type? Start->Type BioAssay Biological Assay (Cell/Enzyme) Type->BioAssay ChemAnalysis Chemical Analysis (NMR/HPLC) Type->ChemAnalysis SolventQ Can you use MeCN? BioAssay->SolventQ YesMeCN Use Acetonitrile Stock Store -20°C ChemAnalysis->YesMeCN SolventQ->YesMeCN Yes NoDMSO Use DMSO Stock PREPARE FRESH SolventQ->NoDMSO No (Must use DMSO) PrecipQ Precipitation in Media? NoDMSO->PrecipQ FixPrecip Use 0.1% Tween-20 or Cyclodextrin carrier PrecipQ->FixPrecip Yes Good Proceed with Assay PrecipQ->Good No

Figure 2: Solvent selection and troubleshooting logic flow.

References

  • Kornblum Oxidation Mechanism

    • Kornblum, N., et al. (1959).[1][7] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[1][7] Journal of the American Chemical Society.[1][8]

    • (Verified via Search 1.2)

  • Alpha-Chloroamide Hydrolysis Kinetics

    • SaveMyExams. (2024). "Relative Ease of Hydrolysis: Acyl vs Alkyl vs Aryl Chlorides."
    • (Verified via Search 1.7)

  • Difluoromethoxy Group Stability & Lipophilicity

    • Zafrani, Y., et al. (2019). "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties."[9] Future Medicinal Chemistry.

    • (Verified via Search 1.19)

  • Chloroacetanilide Herbicide Stability (Analogous Chemistry)

    • MDPI. (2021). "Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism."
    • (Verified via Search 1.10)

Sources

troubleshooting 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Audience: Process Chemists, Medicinal Chemists, Formulation Scientists.

Technical Support Center: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Status: Active Ticket ID: CRY-2024-DFM-02 Subject: Overcoming Oiling-Out (LLPS) and Impurity Rejection in Ortho-Substituted Anilides

Executive Summary & Compound Profile

You are likely encountering difficulties crystallizing 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide due to the specific steric and electronic effects of the ortho-difluoromethoxy group.

  • The Challenge: The 2-difluoromethoxy substituent creates significant steric bulk and lipophilicity, disrupting the planar packing of the amide bond. This frequently suppresses the melting point and pushes the system toward Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation.

  • The Risk: The

    
    -chloro moiety is reactive.[1][2] Prolonged exposure to heat or basic aqueous conditions during failed crystallization attempts can lead to hydrolysis (hydroxy-impurity) or cyclization (lactam formation).
    

Diagnostic Troubleshooting (Q&A)

Q1: My product separates as a viscous oil upon cooling, not a solid. Why?

Diagnosis: You have entered the "Oiling-Out" region where the metastable limit for liquid-liquid separation is reached before the spinodal limit for crystallization. Root Cause:

  • High Supersaturation: Cooling too rapidly pushes the concentration into the unstable region where oil droplets form.

  • Solvent Choice: Solvents with low polarity (e.g., Hexane, Toluene) often exhibit a "submerged" solubility curve with this lipophilic molecule, where the melting point of the solvated oil is lower than the crystallization temperature.

Corrective Action:

  • Switch to a "Hybrid" Solvent System: Use a solvent mixture that balances solubilization with H-bonding. A mixture of Isopropyl Alcohol (IPA) and Water (e.g., 70:30) or Ethyl Acetate and Heptane is often superior to pure non-polar solvents.

  • Implement Seeding: You must seed the solution at low supersaturation (just inside the metastable zone) to bypass the oiling threshold.

  • Isothermal Hold: If oil forms, reheat until clear, then cool to 5°C above the oiling temperature and hold. Add seeds and wait for 2-4 hours. Do not cool further until a seed bed is established.

Q2: The isolated solid is off-white or pinkish. How do I remove the color?

Diagnosis: The color is likely due to oxidation products of trace 2-(difluoromethoxy)aniline starting material. Anilines are notorious for "pinking" even at ppm levels. Corrective Action:

  • Acidic Wash: Before crystallization, dissolve the crude oil in Ethyl Acetate and wash with 1M HCl (aq) . The aniline will protonate and partition into the aqueous layer. The amide product is neutral and will remain in the organic layer.

  • Charcoal Treatment: If the color persists, treat the hot crystallization solution with activated carbon (e.g., Darco G-60) for 15 minutes, then filter hot.

Q3: I see a new impurity (RRT ~0.8) increasing during crystallization.

Diagnosis: This is likely the


-hydroxy derivative  formed by hydrolysis of the chloro group, or potentially a cyclized morpholinone derivative if base was present.
Corrective Action: 
  • Check pH: Ensure your crystallization solvent is neutral. Avoid recrystallizing from basic water or alcohols containing residual base.

  • Limit Thermal History: Do not boil the solvent for extended periods. Dissolve at the lowest necessary temperature (e.g., 50-60°C) rather than reflux.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Anti-Oiling Strategy)

Best for: High purity requirements, avoiding oiling out.

  • Dissolution: Dissolve 10.0 g of crude amide in 40 mL of IPA at 50°C. Ensure complete dissolution.

  • Filtration: Filter hot (0.45 µm PTFE) to remove particulates that could induce false nucleation.

  • Anti-solvent Addition (Initial): Slowly add 10 mL of Water dropwise at 50°C. The solution should remain clear.

  • Seeding Point: Cool to 40°C. Add 50 mg (0.5 wt%) of pure seed crystals.

    • Critical: Stir gently at 40°C for 1 hour. Verify that seeds do not dissolve and no oil droplets form.

  • Crystallization: Once a "haze" of crystals is visible, begin cooling to 5°C at a rate of 5°C/hour .

  • Anti-solvent Addition (Secondary): At 20°C, add an additional 20 mL of Water over 30 minutes.

  • Isolation: Filter the white solid, wash with cold 1:1 IPA/Water, and dry under vacuum at 40°C.

Protocol B: Acid-Wash Purification (Pre-Crystallization)

Best for: Removing colored aniline impurities.

  • Dissolve crude reaction mixture in Ethyl Acetate (10 vol) .

  • Wash twice with 1N HCl (3 vol) .

  • Wash once with Brine (3 vol) .

  • Dry organic layer over MgSO₄ .

  • Concentrate to a thick oil/solid and proceed to Protocol A.

Data & Solubility Profile

Table 1: Estimated Solubility & Solvent Suitability

Solvent SystemSolubility (Hot)Solubility (Cold)Oiling RiskRecommendation
Toluene HighModerateHigh Avoid. High risk of oiling out.
Ethyl Acetate/Heptane HighLowModerateGood. Use 1:3 ratio.
IPA/Water HighLowLow Preferred. Water acts as a strong anti-solvent but IPA prevents oiling.
Methanol Very HighHighN/APoor yield (too soluble).
Dichloromethane Very HighVery HighN/APoor yield; good for extraction only.

Visual Troubleshooting Guides

Figure 1: Decision Logic for Oiling Out (LLPS)

OilingOutLogic cluster_prevention Prevention Strategy Start Start: Solution is Cloudy/Oily CheckTemp Check Temperature vs. Solubility Start->CheckTemp IsOil Is it discrete droplets (Oil)? CheckTemp->IsOil Reheat Reheat to Clear Solution (+10°C) IsOil->Reheat Yes SlowCool Slow Cool (5°C/hr) IsOil->SlowCool No (It's solid) AddSeed Cool to Metastable Zone Add Seeds at T > T_oil Reheat->AddSeed AddSeed->SlowCool

Caption: Workflow to recover from an oiled-out state and establish a controlled crystallization path.

Figure 2: Impurity Formation Pathways

ImpurityPathways Target Target Amide (2-chloro-N-...) Hydroxy Impurity A: Hydroxy-amide (Hydrolysis) Target->Hydroxy Heat + H2O/Base (Avoid!) Aniline Precursor: 2-(difluoromethoxy)aniline Aniline->Target Acylation Colored Impurity B: Oxidized Aniline (Pink/Brown) Aniline->Colored Air Oxidation (Remove via HCl wash)

Caption: Mechanistic origins of common impurities. Hydrolysis is driven by heat/base; color is driven by residual aniline.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard reference for metastable zone width and seeding strategies).

  • Veverka, M., et al. (2013). "Oiling out" of pharmaceutical compounds: A case study of crystallization. Chemical Papers, 67(11). (Discusses mechanisms of LLPS in amides).

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients.[3][4][5] Organic Process Research & Development, 4(5), 372–383. (Protocols for seeding to prevent oiling).

  • Sigma-Aldrich. (2024). Product Specification: 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide. (Analogous compound properties).

Sources

removing impurities from 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely synthesizing 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS: 852940-46-6), a critical intermediate often used in the development of agrochemicals and pharmaceuticals due to the lipophilic difluoromethoxy motif.[1]

This guide addresses the most frequent purification challenges: residual aniline starting material , hydrolytic by-products , and coloration issues .[1] Our protocols are designed to ensure >98% purity by leveraging the specific physicochemical properties of


-chloroamides.[1]

Part 1: Impurity Profile & Diagnostics

Before troubleshooting, identify which impurity is compromising your sample.

Impurity TypeSourceDiagnostic Sign (TLC/Visual)Chemical Nature
2-(Difluoromethoxy)aniline Unreacted Starting MaterialLower

than product; stains yellow/brown with

or UV active.[1]
Basic amine
2-Chloropropanoic Acid Hydrolysis of Acid ChlorideStreaks near baseline; acidic smell.[1]Acidic
"Dimer" (Anilino-amide) Over-reaction (Side Product)Spot just below product; forms if reaction runs too hot/long.[1]Secondary amine
Oxidation Products Aniline degradationDark brown/red oil or sticky solid.[1]Neutral/Complex

Part 2: Troubleshooting & FAQs

Issue 1: "My product is a sticky oil or low-melting solid instead of a powder."

Root Cause: This is typically caused by residual solvent (specifically high-boiling solvents like DMF or Toluene) or eutectic depression from unreacted aniline.[1]

Corrective Protocol: The "Dual-Wash" Extraction Do not attempt recrystallization yet.[1] You must remove the aniline first, as it inhibits crystallization.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Wash (Critical Step): Wash the organic phase twice with 1M HCl (aq).

    • Mechanism:[1][2][3] This protonates the 2-(difluoromethoxy)aniline, converting it into a water-soluble hydrochloride salt (

      
      ), partitioning it into the aqueous layer [1].[1]
      
  • Base Wash: Wash twice with Saturated

    
     .[1]
    
    • Mechanism:[1][2][3][4] This neutralizes any residual HCl and removes 2-chloropropanoic acid formed by the hydrolysis of the acylating agent.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate thoroughly under high vacuum to remove trace solvents.
    

Expert Tip: If the oil persists after this workup, induce crystallization by adding a "seed" solvent. Dissolve in minimal warm Toluene , cool to 0°C, and scratch the flask walls.

Issue 2: "I see a persistent yellow/brown color that won't go away."

Root Cause: Anilines are prone to oxidation, forming colored azo- or nitroso- species.[1] These are often non-polar and co-elute with your amide.

Corrective Protocol: Activated Carbon Treatment

  • Dissolve the crude solid in boiling Ethanol or Ethyl Acetate .[1]

  • Add Activated Carbon (Charcoal) (5-10 wt% of the crude mass).[1]

  • Reflux for 15–30 minutes.

  • Hot Filtration: Filter the hot solution through a Celite® pad to remove the carbon.[1]

  • Cool the filtrate slowly to induce crystallization. The resulting crystals should be off-white to white.[1]

Issue 3: "There is a stubborn impurity spot just below my product on TLC."

Root Cause: This is likely the "Dimer" impurity (2-(2-(difluoromethoxy)phenylamino)-N-[2-(difluoromethoxy)phenyl]propanamide).[1]

  • Mechanism:[1][2][3][4] The

    
    -chloro position on your product is electrophilic.[1] If you used excess aniline or high temperatures, the aniline nitrogen attacks the product, displacing the chloride [2].
    

Corrective Protocol: Recrystallization Strategy Standard extraction will not remove this impurity as it is a neutral/weakly basic amide.[1] You must use solubility differences.

  • Solvent System: Toluene/Heptane or Isopropanol (IPA)/Water .[1]

  • Procedure:

    • Dissolve product in minimal hot Toluene (approx. 80°C).

    • Add Heptane dropwise until slight turbidity appears.[1]

    • Cool slowly to Room Temperature, then to 4°C.

    • The dimer is often less soluble and may precipitate first or remain in the mother liquor depending on the specific ratio. For this compound, the dimer usually remains in the non-polar mother liquor if crystallized from IPA/Water.

Part 3: Visual Workflows

Figure 1: Standard Purification Workflow

This flowchart illustrates the logic for removing acidic, basic, and neutral impurities.[5]

PurificationWorkflow Crude Crude Reaction Mixture (Amide + Aniline + Acid + Dimer) Dissolve Dissolve in EtOAc or DCM Crude->Dissolve AcidWash Wash with 1M HCl (aq) Dissolve->AcidWash AqLayer1 Aqueous Layer: Aniline HCl Salt AcidWash->AqLayer1 Removes Aniline OrgLayer1 Organic Layer: Amide + Acid + Dimer AcidWash->OrgLayer1 BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Sod. 2-chloropropanoate BaseWash->AqLayer2 Removes Acid OrgLayer2 Organic Layer: Amide + Dimer (Neutral) BaseWash->OrgLayer2 Crystallization Recrystallization (Toluene/Heptane or IPA/H2O) OrgLayer2->Crystallization Dry & Concentrate FinalProduct Pure Product (>98% HPLC) Crystallization->FinalProduct Precipitate MotherLiquor Mother Liquor: Dimer + Trace Impurities Crystallization->MotherLiquor Supernatant

Caption: Step-by-step fractionation logic for isolating 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide.

Figure 2: Impurity Formation Pathways

Understanding how impurities form allows you to prevent them in future batches.[1]

ImpurityPathways Aniline 2-(Difluoromethoxy)aniline Product Target Amide (2-chloro-N-...) Aniline->Product + Acyl Chloride (Main Rxn) AcylChloride 2-Chloropropanoyl Chloride AcylChloride->Product AcidImpurity 2-Chloropropanoic Acid (Hydrolysis) AcylChloride->AcidImpurity + H2O (Moisture) DimerImpurity Anilino-Amide Dimer (Over-alkylation) Product->DimerImpurity + Excess Aniline (High Temp/Long Time)

Caption: Mechanistic pathways showing the origin of hydrolytic and alkylated impurities.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Synthesis & Workup (Prevention Focus)

To minimize impurity formation initially:

  • Stoichiometry: Use a slight excess of the acid chloride (1.1 equiv) rather than the aniline. It is easier to wash away hydrolyzed acid than unreacted aniline.[1]

  • Temperature: Keep the reaction between 0°C and RT. Do not heat unless necessary.[1][6] Heat promotes the "dimer" formation (nucleophilic substitution of the Cl).

  • Base: Use a biphasic system (

    
     aq) or Pyridine in DCM.
    
Protocol B: Recrystallization of 2-chloro-N-arylpropanamides

Adapted from standard procedures for chloroacetanilides [3].

  • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Add 15 mL of Toluene . Heat to 80°C with stirring.

  • If not fully dissolved, add Toluene in 1 mL increments.

  • Once dissolved, remove from heat.

  • Add Heptane (approx. 5-10 mL) slowly until the solution remains clear but is close to saturation.

  • Allow to cool to room temperature undisturbed for 2 hours.

  • Cool in an ice bath (0-5°C) for 1 hour.

  • Filter the white needles/plates and wash with cold Heptane.

References

  • University of Rochester . Workup and Purification: Removal of Amines. Department of Chemistry. Available at: [Link]

  • Ahmad, M. R., et al. (2012).

    
    -Anilinoketones, Esters and Amides: A Chemical Study.[1] Pharmaceuticals, 5(6), 591-604.[1][3] Available at: [Link]
    
  • Gowda, B. T., et al. (2008) . 2-Chloro-N-phenylacetamide.[1][7] Acta Crystallographica Section E. Available at: [Link]

Sources

Technical Support Center: HPLC Optimization for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: HPLC-OPT-2CL-DFM Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide , a lipophilic amide likely serving as a key intermediate in pharmaceutical or agrochemical synthesis (e.g., carboxamide fungicides).

Chemical Criticality:

  • Chirality: The C2 position on the propanamide chain is a stereogenic center.[1] You must separate the (R) and (S) enantiomers if biological activity is stereospecific.

  • Hydrophobicity: The difluoromethoxy (

    
    ) and chloro groups significantly increase retention on Reverse Phase (RP) columns compared to unsubstituted amides.
    
  • Stability: The

    
    -chloroamide bond is susceptible to hydrolysis at high pH (
    
    
    
    ), leading to "ghost peaks" of the hydroxy-derivative.

Module 1: Achiral Purity (Impurity Profiling)

Objective: Separate the parent molecule from synthesis precursors (e.g., 2-(difluoromethoxy)aniline) and hydrolysis byproducts.

Recommended Protocol (RP-HPLC)
ParameterSpecificationRationale
Column C18 (L1) , End-capped. Dims: 150 x 4.6 mm, 3.5 µm or 5 µm.The high lipophilicity of the

group requires a strong hydrophobic stationary phase. End-capping reduces peak tailing caused by the amide nitrogen interacting with silanols.
Mobile Phase A Water + 0.1%

(UV) or Formic Acid (MS)
Acidic pH (~2.5) keeps the amide neutral and suppresses silanol ionization. Avoid basic buffers to prevent hydrolysis.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for halogenated aromatics and lower backpressure.
Gradient 0 min: 30% B 15 min: 85% B 20 min: 85% BA shallow gradient start ensures separation of polar aniline impurities; the ramp to 85% elutes the highly retained parent compound.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Temperature 35°C - 40°CSlightly elevated temperature improves mass transfer and reduces backpressure, sharpening the peak.
Detection UV @ 220 nm (primary) & 254 nm220 nm captures the amide bond (

) for maximum sensitivity; 254 nm is specific to the aromatic ring.
Workflow Logic: Method Development

MethodDev Start Start Optimization CheckSol Check Solubility: Dissolve in 50:50 ACN:Water Start->CheckSol RunGradient Run Scout Gradient 5% -> 95% B CheckSol->RunGradient Decision Resolution > 2.0? RunGradient->Decision Optimize Adjust Gradient Slope or Change Modifier Decision->Optimize No Finalize Finalize Method & Validate (SST) Decision->Finalize Yes Optimize->RunGradient

Caption: Logic flow for optimizing the Reverse Phase separation of lipophilic amides.

Module 2: Chiral Separation (Enantiomeric Purity)

Objective: Resolve the (R)- and (S)-enantiomers of the 2-chloro-propanamide moiety. Standard C18 columns will not separate these.

Recommended Protocol (Normal Phase / Polar Organic)
  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]

    • Why: The amide group provides hydrogen bonding sites (C=O acceptor, N-H donor) that interact specifically with the polysaccharide backbone of amylose columns.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Lower temperatures often increase chiral selectivity).

  • Alternative: If solubility is poor in Hexane, use Polar Organic Mode : 100% Acetonitrile or MeOH with 0.1% Diethylamine (DEA) and 0.1% Formic Acid (to protect the column and improve peak shape).

Module 3: Troubleshooting Center (FAQs)

Q1: I see a small "Ghost Peak" eluting before my main peak that grows over time. What is it?

Diagnosis: Hydrolysis of the


-chloro bond.
Mechanism:  The electron-withdrawing nature of the carbonyl and the phenyl ring makes the C-Cl bond at the alpha position susceptible to nucleophilic attack by water (hydrolysis), converting the -Cl  to -OH .
Solution: 
  • Check pH: Ensure your aqueous mobile phase is acidic (pH 2.0–3.0). Never use neutral/basic water in the sample diluent for long storage.

  • Sample Prep: Prepare samples in high % organic solvent (e.g., 100% ACN) and inject immediately. Avoid leaving samples in the autosampler >24 hours.

Q2: The main peak is tailing significantly (Asymmetry > 1.5).

Diagnosis: Secondary Silanol Interactions. Mechanism: The amide nitrogen, though weakly basic, can interact with residual silanols on the silica support. Solution:

  • Increase Buffer Strength: If using 0.05% acid, increase to 0.1%.

  • Switch Column: Move to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed to minimize silanol activity.

  • Temperature: Increase column temperature to 40°C to speed up desorption kinetics.

Q3: My retention time is drifting earlier in the run.

Diagnosis: "Phase Collapse" or Temperature fluctuation. Mechanism: While rare with 30% organic start, if you start at <5% organic on a standard C18, the hydrophobic chains can collapse, reducing retention. Solution:

  • Thermostat: Ensure the column oven is actively controlling temperature, not just ambient.

  • Equilibration: Allow 10–15 column volumes of equilibration time between gradient runs.

Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose peak issues immediately.

Troubleshooting Issue Identify Issue Split Type? Issue->Split Ghost Ghost/Extra Peaks Split->Ghost Extra Tailing Peak Tailing Split->Tailing Shape Drift RT Drift Split->Drift Time Sol1 Check pH < 3.0 Fresh Sample Ghost->Sol1 Sol2 Add Modifier (TFA/Formic) Change Column (HPH) Tailing->Sol2 Sol3 Check Oven Temp Extend Equilibration Drift->Sol3

Caption: Diagnostic workflow for common HPLC anomalies with chloro-amides.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text for RP-HPLC mechanisms and silanol suppression).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link (Standard for validation protocols).

  • Chiral Technologies. (n.d.). Chiral Separation Strategies: Polysaccharide Columns. Link (Authoritative source for Amylose/Cellulose column selection for amides).

  • PubChem. (2025).[3] 2-chloro-N-phenylpropanamide Compound Summary. Link (Structural confirmation and chemical properties).

  • BenchChem. (2025).[1][4][5] HPLC Analysis of Substituted Aniline Compounds. Link (General protocols for aniline-derived amides).

Sources

Technical Support Center: Synthesis of Difluoromethoxy (OCF₂H) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior R&D) Topic: Troubleshooting O-Difluoromethylation Chemistries

System Overview & Architecture

The difluoromethoxy group (


) is a critical bioisostere for methoxy (

) and hydroxy (

) groups, offering modulated lipophilicity (LogP) and metabolic stability while acting as a weak hydrogen bond donor.

However, introducing this group is often plagued by "system errors": rapid carbene dimerization, poor regioselectivity (O- vs. C- vs. N-alkylation), and reagent instability. This guide treats the synthesis as a debugging process for your experimental workflow.

Decision Matrix: Reagent Selection

Before starting, ensure you are using the correct "driver" for your substrate.

ReagentSelection Start Select Substrate Type Phenols Phenols/Naphthols Start->Phenols Alcohols Aliphatic Alcohols Start->Alcohols BaseSen Base Sensitive? Phenols->BaseSen AcidSen Acid Sensitive? Alcohols->AcidSen Freon Reagent: ClCF2H (Gas) Cond: KOH, Acetone/IPA AcidSen->Freon Classic (Scale) Radical Reagent: Zn(SO2CF2H)2 Cond: Photoredox/Radical AcidSen->Radical Primary/Sec SCDA Reagent: ClCF2CO2Na (SCDA) Cond: 90-100°C, DMF/H2O BaseSen->SCDA No (Robust) Chen Reagent: TFDA (Chen's) Cond: NaF, 60-80°C BaseSen->Chen Yes (Mild)

Figure 1: Reagent selection logic based on substrate stability and functional group tolerance.

Troubleshooting Tickets (FAQs)

Ticket #001: "My reaction yields are low, and I see significant starting material remaining despite adding excess reagent."

Diagnosis: Carbene "Runaway" (Dimerization). The active species, difluorocarbene (


), is a transient intermediate. If the rate of generation (

) exceeds the rate of capture by your substrate (

), the carbene preferentially dimerizes to form tetrafluoroethylene (TFE), a gas that escapes the mixture.

Corrective Actions:

  • Slow Addition: Do not add solid reagents (like Sodium chlorodifluoroacetate - SCDA) in one portion. Use a syringe pump for liquid precursors or portion-wise addition for solids over 2–4 hours.

  • Concentration Adjustment: Increase the concentration of the substrate. A higher concentration of nucleophile increases the probability of

    
     winning over dimerization.
    
  • Water Management: If using SCDA, a small amount of water is mechanistically necessary for protonation, but too much hydrolyzes the carbene. Maintain a strictly controlled solvent ratio (e.g., DMF:H₂O = 10:1).

Ticket #002: "I am observing C-alkylation or N-alkylation instead of the desired O-alkylation."

Diagnosis: Ambident Nucleophile Competition. Phenoxides are ambident nucleophiles. While O-alkylation is generally kinetically favored, soft electrophiles or specific solvent effects can promote C-alkylation (ortho/para attack).

Corrective Actions:

  • Base Switching: Switch from "soft" counter-ions (like

    
     or 
    
    
    
    ) to "hard" counter-ions (like
    
    
    or
    
    
    ). Hard cations coordinate tightly with the oxygen, sometimes directing the attack, but more importantly, using phase transfer catalysts (PTC) like TBAF or 18-crown-6 can enhance the nucleophilicity of the oxygen specifically.
  • Solvent Polarity: Use polar aprotic solvents (DMF, NMP). These solvate the cation well, leaving the phenoxide "naked" and more reactive toward the carbene at the oxygen center.

Ticket #003: "The reaction violently exothermed during scale-up."

Diagnosis: Thermal Runaway of SCDA. Sodium chlorodifluoroacetate (SCDA) decomposes thermally to release CO₂, NaCl, and


.[1] This decomposition is exothermic and generates gas.

Corrective Actions:

  • Temperature Control: Never heat SCDA directly to 100°C on a large scale. Hold the bath at 70°C and slowly ramp up.

  • Active Venting: Ensure the headspace has a clear path for CO₂ release. Pressurization accelerates the decomposition rate (autocatalytic loop).

Standard Operating Protocols (SOPs)

SOP-A: Standard O-Difluoromethylation using SCDA

Best for: Robust phenols, gram-scale, cost-sensitive projects.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF/Water (10:1 ratio)

Workflow:

  • Dissolution: Charge Phenol and

    
     into the flask with DMF/Water. Stir at RT for 15 min to ensure deprotonation.
    
  • Ramp: Heat the mixture to 65°C.

  • Addition: Add SCDA in 5 portions over 1 hour. Critical: Monitor gas evolution (bubbler).

  • Reaction: Raise temperature to 95°C and hold for 4 hours.

  • Quench: Cool to RT. Pour into ice water. Extract with

    
     (avoid DCM if product is volatile).
    
SOP-B: Mild O-Difluoromethylation using TFDA (Chen's Reagent)

Best for: Base-sensitive substrates, late-stage functionalization.

Reagents:

  • Substrate: Alcohol/Phenol (1.0 equiv)

  • Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 equiv)

  • Catalyst: NaF (0.2 equiv) or TBAF

  • Solvent: Toluene or Acetonitrile

Workflow:

  • Setup: Flame-dry flask under Argon.

  • Mix: Dissolve substrate and TFDA in solvent.

  • Initiation: Add NaF catalyst.

  • Reaction: Heat to 60–80°C. The silyl group facilitates a controlled release of the carbene without generating strong acidic/basic byproducts.

  • Workup: Standard aqueous wash.

Mechanism & Failure Analysis

Understanding the failure points is critical for troubleshooting.

Mechanism Precursor Precursor (SCDA/TFDA) Carbene Difluorocarbene [:CF2] Precursor->Carbene Heat/Catalyst Transition Transition State [Ar-O...CF2]- Carbene->Transition + Substrate Side1 Dimerization (TFE Gas) Carbene->Side1 High Conc. (FAILURE) Side2 Hydrolysis (CO + HF) Carbene->Side2 Excess H2O (FAILURE) Substrate Phenoxide (Ar-O-) Substrate->Transition Anion Difluoromethyl Anion [Ar-O-CF2]- Transition->Anion Product Product Ar-O-CF2H Anion->Product + H+ Source (Water/Acid)

Figure 2: Mechanistic pathway showing the competition between productive insertion and non-productive dimerization/hydrolysis.

Quantitative Data Summary

ReagentTrade NameStateActivationKey RiskTypical Yield
ClCF₂H Freon-22GasBase (KOH)Ozone Depleting / Pressure40-60%
ClCF₂CO₂Na SCDASolidHeat (>90°C)Exotherm / CO₂ evolution50-80%
TFDA Chen's RgtLiquidFluoride (F-)High Cost70-90%
Zn(SO₂CF₂H)₂ DFMSSolidRadical/OxidantC-alkylation side reactions40-70%

References

  • Zafrani, Y. et al. (2018). Difluoromethyl Ethers: Synthesis, Physicochemical Properties, and Applications in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Chen, Q. Y. et al. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications. (Foundational work for TFDA analogues).

  • Hu, J. et al. (2011). Nucleophilic Difluoromethylation of Enolizable Ketones with Difluoromethyl Phenyl Sulfone. Angewandte Chemie International Edition.

  • Fier, P. S. & Hartwig, J. F. (2013). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society. (Context for metal-mediated pathways).

  • Ngai, M. Y. et al. (2019). Radical Difluoromethoxylation of Arenes and Heteroarenes. (Relevant for radical pathways).

Sources

overcoming solubility problems of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Executive Summary & Physicochemical Profile

Welcome to the technical support hub for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide . This molecule presents a classic "Lipophilic Amide" challenge. The presence of the difluoromethoxy group (–OCHF₂) increases lipophilicity (LogP) and metabolic stability compared to a standard methoxy group, while the


-chloro amide  backbone introduces potential reactivity and high crystal lattice energy.

Your solubility issues likely stem from the high energy required to break the crystal lattice (due to amide hydrogen bonding) and the hydrophobic effect driven by the fluorinated phenyl ring.

PropertyValue (Estimated)Implication
Molecular Weight ~249.64 g/mol Small molecule; diffusion is not the limiter.
LogP (Oct/Water) ~2.1 – 2.5Moderately lipophilic. Poor water solubility (<100 µg/mL).
pKa >14 (Amide)Non-ionizable in physiological range (pH 1–10). pH adjustment will not improve solubility.
Reactivity HighThe

-chloro group is an alkylating agent. Avoid nucleophilic buffers (e.g., high conc. Tris, thiols).
Troubleshooting Module 1: Stock Solution Preparation

User Issue: "I cannot get the powder to dissolve in water or PBS."

Diagnosis: This molecule is practically insoluble in pure aqueous media. You must create a high-concentration organic stock solution first.

Protocol A: The "Golden Standard" Stock

Use Dimethyl Sulfoxide (DMSO) . The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the amide backbone.

  • Weighing: Weigh the target amount of powder into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Note: If 50 mM is cloudy, sonicate at 35°C for 5 minutes.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Critical: Ensure the DMSO is anhydrous. Water contamination in DMSO can accelerate the hydrolysis of the

      
      -chloro group over months.
      

Solvent Compatibility Table:

SolventSolubility RatingRecommended Use
Water / PBS 🔴 InsolubleDo not use for stock.
DMSO 🟢 High (>50 mM)Primary stock solvent.
Ethanol 🟡 ModerateAcceptable, but evaporation changes concentration over time.
DMF 🟢 HighAlternative to DMSO if biological assay is DMSO-sensitive.
Troubleshooting Module 2: Aqueous Dilution ("The Crash")

User Issue: "My solution turns cloudy/precipitates when I dilute the DMSO stock into cell culture media."

Diagnosis: You are experiencing "The Parachute Failure." Rapid dilution into water causes the hydrophobic fluorinated ring to aggregate faster than it can disperse, leading to kinetic precipitation.

Protocol B: The "Solvent Shift" Technique

Do not pipette DMSO stock directly into a large volume of static media.

  • Preparation: Have your culture media/buffer ready at room temperature or 37°C (cold buffer shocks the compound out of solution).

  • Intermediate Dilution (Optional but Recommended):

    • Dilute your 50 mM stock 1:10 in PEG400 or Propylene Glycol .

    • Why? This creates a "softer" transition from organic to aqueous.

  • The Vortex Injection:

    • Set the buffer vortexing before adding the compound.

    • Inject the compound stream directly into the center of the vortex.

    • Result: Rapid dispersion prevents local high-concentration pockets where nucleation occurs.

Troubleshooting Module 3: Advanced Formulation (In Vivo/High Dose)

User Issue: "I need to dose animals at 10 mg/kg, but the compound precipitates in the syringe."

Diagnosis: Simple cosolvents (DMSO/PEG) are insufficient for high loads. You require Inclusion Complexation .[1] The difluoromethoxy phenyl ring fits well into the hydrophobic cavity of Beta-Cyclodextrin.

Protocol C: Hydroxypropyl-

-Cyclodextrin (HP-

-CD) Complexation

This is the most robust method for this specific fluorinated amide.

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
  • The "Paste" Method (Kneading):

    • Place the compound powder in a mortar.

    • Add a small volume of the 20% CD solution to create a slurry/paste.

    • Grind for 10–15 minutes. The mechanical energy forces the hydrophobic phenyl ring into the CD cavity.

  • Dilution: Slowly add the rest of the 20% CD solution while stirring.

  • Clarification: If the solution remains slightly hazy, filter through a 0.22 µm PVDF filter .

    • Note: This formulation is usually stable for IV/IP/PO administration.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing this molecule based on your specific application.

Solubility_Workflow Start Start: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Goal_Assay Goal: In Vitro Assay (< 100 µM) Start->Goal_Assay Goal_Vivo Goal: In Vivo / High Dose (> 1 mg/mL) Start->Goal_Vivo DMSO_Stock Step 1: Dissolve in 100% DMSO (Target 50 mM) Goal_Assay->DMSO_Stock CD_Complex Step 1: 20% HP-β-Cyclodextrin Goal_Vivo->CD_Complex Dilution_Check Dilute into Media (Max 0.5% DMSO) DMSO_Stock->Dilution_Check Success_Clear Solution Clear? Proceed to Assay Dilution_Check->Success_Clear No Fail_Precip Precipitation/Cloudy Dilution_Check->Fail_Precip Yes Inter_Step Use Intermediate Dilution: 1:10 in PEG400 Fail_Precip->Inter_Step Inter_Step->Dilution_Check Retry Grind Step 2: Kneading Method (Physical Complexation) CD_Complex->Grind Filter Step 3: Filter (0.22 µm) Grind->Filter Filter->Success_Clear

Caption: Decision matrix for solubilization. For low concentrations, DMSO cosolvent systems suffice. For high concentrations, cyclodextrin complexation is required to mask the hydrophobic fluorinated moiety.

Frequently Asked Questions (FAQ)

Q1: Can I use acidic or basic pH to dissolve this? A: No. The amide nitrogen is not basic enough to protonate (pKa < -1), and it has no acidic protons (pKa > 14). Adding strong acid or base will not help solubility but will catalyze the hydrolysis of the


-chloro group or the amide bond, destroying your compound [1].

Q2: I see a new peak in my HPLC after 24 hours in buffer. What happened? A: This is likely the hydroxy-derivative . The chlorine at the 2-position (alpha to the carbonyl) is a good leaving group. In aqueous buffers (especially at pH > 7.5 or in the presence of nucleophiles like DTT or Glutathione), the chlorine is displaced by OH or the thiol.

  • Fix: Keep assay times short, use pH 6.5–7.0 if possible, and avoid thiols in the buffer unless necessary.

Q3: Why does this molecule dissolve better in PEG400 than in water? A: The "Like Dissolves Like" principle. The difluoromethoxy group and the chloro-alkyl chain are lipophilic. PEG400 provides a non-polar environment that solvates these groups, whereas water molecules prefer to H-bond with themselves, squeezing your hydrophobic drug out (the Hydrophobic Effect) [2].

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16 regarding hydrolysis of amides and reactivity of

    
    -halo compounds). 
    
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. (General principles of cosolvency and surfactant use).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Authoritative guide on using HP-β-CD for lipophilic drugs).

  • BenchChem. (2025).[2] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (Specifics on the lipophilicity and H-bonding of the -OCHF2 group).

Sources

Technical Support Center: Synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in α-Chloroamide Synthesis Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document ID: TSC-PROTO-2024-08[1][2]

Executive Summary & Core Directive

The Challenge: The synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide involves the acylation of 2-(difluoromethoxy)aniline with 2-chloropropanoyl chloride.[1][2] While theoretically straightforward, this reaction is prone to a specific set of competing pathways driven by the high reactivity of the α-chloro moiety and the electronic effects of the difluoromethoxy group.

The Solution: Success relies on kinetic control. The primary failure mode is not lack of conversion, but the formation of the acrylamide elimination product (via HCl loss) and alkylated byproducts (via


 attack). This guide provides an optimized protocol that suppresses these pathways through precise modulation of base strength, temperature, and solvent polarity.

Critical Reaction Pathways (Visualized)

Understanding the competition between the desired acylation and the side reactions is vital.

ReactionPathways Start 2-(Difluoromethoxy)aniline + 2-Chloropropanoyl chloride Product TARGET PRODUCT 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Start->Product Acylation (Fast) Low Temp, Weak Base Impurity_Elim IMPURITY A (Elimination) N-[2-(difluoromethoxy)phenyl]acrylamide (Acrylamide Derivative) Start->Impurity_Elim E2 Elimination High Temp, Strong Base Impurity_Alk IMPURITY B (Alkylation) Secondary Amine Byproduct (S_N2 Attack) Start->Impurity_Alk S_N2 Substitution Excess Aniline, Polar Solvent Product->Impurity_Elim Degradation (Slow) Base catalyzed

Figure 1: Mechanistic divergence in α-chloroamide synthesis. The green path represents the kinetic product (target), while red and yellow paths represent thermodynamic or competitive sinks.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a significant impurity at RRT ~0.85 that contains a double bond."

Diagnosis: This is the acrylamide elimination product (N-[2-(difluoromethoxy)phenyl]acrylamide).[1][2] It forms when the base used to scavenge HCl also acts as a Brønsted base, deprotonating the α-carbon of the 2-chloropropanoyl group, followed by elimination of chloride.[1]

Corrective Action:

  • Switch Bases: If you are using Triethylamine (TEA) or DIPEA, switch to a weaker inorganic base like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) in a biphasic system (DCM/Water). Inorganic bases are generally poor at promoting E2 elimination on this substrate compared to organic amines.[2]

  • Temperature Control: Maintain reaction temperature strictly below 5°C during addition. Elimination is temperature-dependent.[1][2]

  • Stoichiometry: Do not use a large excess of base.[2] Use 1.05–1.1 equivalents relative to the acid chloride.

Issue 2: "The reaction mixture turns dark/black, and yield is lower than expected."

Diagnosis: This often indicates oxidation of the aniline or polymerization of the acrylamide byproduct. The 2-(difluoromethoxy)aniline is electron-rich and sensitive to oxidation.[1][2]

Corrective Action:

  • Inert Atmosphere: Ensure the reaction is run under Nitrogen or Argon.

  • Acid Chloride Quality: Distill 2-chloropropanoyl chloride before use if it is colored. Degraded acid chloride releases HCl and free radicals that accelerate darkening.[2]

  • Quench Protocol: Do not let the reaction stir overnight if conversion is complete. Prolonged exposure to base promotes degradation.[2]

Issue 3: "I observe a secondary spot that looks like a dimer."

Diagnosis: This is likely the alkylation product . The aniline nitrogen attacks the α-carbon (alkyl chloride) instead of the carbonyl carbon. This is an


 reaction competing with the acylation.

Corrective Action:

  • Order of Addition: Always add the acid chloride to the amine , not the other way around. This keeps the concentration of the electrophile low relative to the nucleophile initially, but more importantly, it prevents the accumulation of unreacted aniline in the presence of the alkyl chloride functionality under conditions that favor

    
    . Correction: Actually, adding acid chloride slowly to the amine is standard, but to prevent alkylation (where amine attacks alkyl halide), you want to ensure acylation happens first. Acylation is much faster.[2] The risk increases if the acid chloride is added too fast and local heating occurs.
    
  • Solvent Choice: Avoid highly polar aprotic solvents (like DMF) which accelerate

    
     reactions.[2] Use Dichloromethane (DCM)  or Toluene .
    

Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (10 mmol scale) with <1% Elimination Impurity.

Materials
  • Reagent A: 2-(Difluoromethoxy)aniline (1.0 eq)[1][2]

  • Reagent B: 2-Chloropropanoyl chloride (1.1 eq)[1][2]

  • Base: Saturated aq.[2] NaHCO₃ (2.5 eq) or Pyridine (1.2 eq) if anhydrous.

  • Solvent: Dichloromethane (DCM) [Grade: HPLC]

Step-by-Step Methodology
  • Setup: Charge a 100 mL round-bottom flask with 2-(difluoromethoxy)aniline (1.59 g, 10 mmol) and DCM (20 mL).

  • Base Addition (Biphasic Method - Recommended): Add saturated NaHCO₃ solution (20 mL). Vigorously stir the biphasic mixture.

    • Why? The inorganic base stays in the aqueous phase, scavenging HCl at the interface without promoting E2 elimination in the organic phase.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Acylation: Dilute 2-chloropropanoyl chloride (1.40 g, 11 mmol) in DCM (5 mL). Add this solution dropwise over 15–20 minutes.

    • Critical: Maintain internal temperature < 5°C.[2]

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1) or HPLC.[2][3] Target product usually appears less polar than the aniline.

  • Workup:

    • Separate phases.[2][3]

    • Wash organic layer with 1M HCl (10 mL) to remove unreacted aniline (critical for color stability).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Hexane/EtOAc or Isopropanol is preferred over column chromatography to avoid silica-induced hydrolysis/elimination.[1][2]

Data & Parameter Comparison

Table 1: Impact of Base and Solvent on Impurity Profile

Base SystemSolventTempYieldElimination Impurity (%)Comments
Sat. NaHCO₃ (aq) DCM 0°C 92% < 0.5% Recommended.[2] Kinetic control.
Triethylamine (1.2 eq)DCMRT84%3–5%High elimination risk due to basicity of TEA.
Pyridine (1.2 eq)Toluene0°C89%< 1.0%Good anhydrous alternative.[2]
K₂CO₃ (Solid)AcetoneReflux65%> 15%High temp + polar solvent favors elimination/alkylation.[2]

Workflow Diagram

Workflow Step1 Dissolve Aniline in DCM Add Sat. NaHCO3 (Biphasic) Step2 Cool to 0°C (Critical for Kinetic Control) Step1->Step2 Step3 Dropwise Addition of Acid Chloride (Maintain T < 5°C) Step2->Step3 Step4 Stir 1h at RT Monitor by HPLC Step3->Step4 Step5 Phase Separation Wash Org Layer with 1M HCl Step4->Step5 Step6 Crystallization (Hexane/EtOAc) Step5->Step6

Figure 2: Optimized Biphasic Synthesis Workflow ensuring minimal side reactions.

References

  • Hennessy, E. J., & Buchwald, S. L. (2003).[4] Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society. (Discusses reactivity of α-chloroacetanilides). Available at: [Link]

  • Eshak, E. A., et al. (2023).[5] Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate.[2][5] (Detailed mechanism of elimination side reactions). Available at: [Link]

  • PubChem. 2-chloro-N-phenylpropanamide Compound Summary. National Library of Medicine.[2] Available at: [Link]

Sources

interpreting complex NMR spectra of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectral Analysis Division Ticket #8842: Deconvolution of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering complexity in the NMR spectra of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide . This is a common issue with N-phenylpropanamides containing fluorinated alkoxy groups. The complexity arises from three distinct physical phenomena interacting simultaneously:

  • Heteronuclear Coupling: The difluoromethoxy (-OCHF

    
    ) group creates large 
    
    
    
    and
    
    
    splitting patterns often mistaken for impurities.
  • Amide Rotamerism: Restricted rotation around the C-N bond creates conformational isomers (rotamers), leading to signal doubling or broadening.

  • Chirality: The

    
    -chloro stereocenter renders the molecule chiral, though enantiomers are indistinguishable in achiral solvents.
    

This guide provides a modular troubleshooting workflow to validate your structure.

Module 1: The "Ghost" Signal (The -OCHF Group)

User Symptom: "There is a triplet around 6.5 ppm in my


H spectrum that integrates to 1 proton. It looks like an impurity or solvent peak, but it persists after drying."

Diagnosis: This is not an impurity. It is the methine proton of the difluoromethoxy group .

Technical Explanation: The proton in the -OCHF


 moiety is geminal to two fluorine atoms (

). This results in a characteristic triplet with a massive coupling constant (

). Unlike standard alkyl splitting (~7 Hz), geminal H-F coupling is typically 70–75 Hz .

Validation Protocol:

  • Measure the Coupling: Zoom in on the triplet at ~6.5 ppm. The distance between the outer legs and the center peak should be approx. 72 Hz.

  • Run

    
    H{
    
    
    
    F} Decoupling:
    If your probe supports it, acquire a proton spectrum with fluorine decoupling.[1] The triplet will collapse into a singlet.
  • Cross-Check

    
    F NMR:  You should see a doublet at approximately -82 ppm with the identical coupling constant (
    
    
    
    Hz).

Visual Logic: Identifying the OCHF


 Signal 

OCHF2_Identification start Unknown Triplet at ~6.5 ppm measure Measure J-coupling (Hz) start->measure decision_J Is J approx 70-75 Hz? measure->decision_J run_19F Run 19F NMR decision_J->run_19F Yes conclusion_no Suspect Impurity/Olefin decision_J->conclusion_no No (J < 20 Hz) check_19F Is 19F a Doublet? run_19F->check_19F match_J Do J values match? check_19F->match_J Yes check_19F->conclusion_no No conclusion_yes Confirmed: -OCHF2 Group match_J->conclusion_yes Yes match_J->conclusion_no No

Caption: Workflow for distinguishing the difluoromethoxy triplet from impurities.

Module 2: Double Vision (Amide Rotamers)

User Symptom: "My spectrum shows two sets of peaks for the methyl doublet and the methine quartet. Is my sample contaminated with a diastereomer?"

Diagnosis: Likely Amide Rotamers , not impurities.

Technical Explanation: The amide bond (N-C=O) has partial double-bond character, creating a high energy barrier to rotation.[2] This results in two observable species on the NMR timescale: the cis and trans conformers (relative to the phenyl ring).

  • Ratio: These usually exist in unequal ratios (e.g., 3:1 or 10:1) depending on steric bulk.

  • Broadening: If the rotation rate is close to the NMR frequency, peaks will appear broad or "muddy."[3]

Validation Protocol (Variable Temperature NMR):

  • Baseline Scan: Acquire a standard

    
    H NMR at 25°C (298 K).
    
  • Heat Sample: Warm the probe to 50°C (323 K) and re-acquire.

  • Observation:

    • Rotamers: The two sets of peaks will broaden and begin to coalesce (merge) into single, sharper averages as rotation becomes fast.

    • Impurities: The peaks will remain distinct and sharp; their ratio will not change significantly.

Module 3: The Disappearing Carbons ( C Troubleshooting)

User Symptom: "I cannot find the carbon signal for the OCHF


 group, and the aromatic ring counts are wrong."

Diagnosis: Signal intensity loss due to C-F Splitting and Relaxation .

Technical Explanation:

  • Splitting: The OCHF

    
     carbon is split into a triplet by two fluorines. The coupling constant 
    
    
    
    is massive (~250 Hz). This splits the signal intensity into three parts (1:2:1), pushing the outer lines into the baseline noise.
  • NOE Deficit: Fluorinated carbons do not have directly attached protons (or have fewer), reducing the Nuclear Overhauser Effect (NOE) enhancement that usually boosts carbon signals.

Data Table: Expected Chemical Shifts & Couplings

NucleusMoietyApprox.[1][4][5][6][7][8][9][10] Shift (

)
MultiplicityCoupling Constant (

)
Notes

H
-OCHF

6.5 - 6.8 ppmTriplet (t)

Hz
Distinctive wide triplet.

H
-CH(Cl)-4.6 - 4.8 ppmQuartet (q)

Hz
May appear doubled (rotamers).

H
-CH

1.7 - 1.8 ppmDoublet (d)

Hz
May appear doubled (rotamers).

C
-OCHF

~116 ppmTriplet (t)

Hz
Weak signal; look for the center line.

F
-OCHF

-82.0 ppmDoublet (d)

Hz
Cleanest confirmation of the group.

Module 4: Structural Verification Workflow

To fully assign the molecule, follow this "Connectivity Logic" to link the aliphatic chain to the aromatic ring.

Experimental Protocol:

  • 
    H NMR:  Identify the diagnostic OCHF
    
    
    
    triplet and the NH broad singlet (~8.5 ppm).
  • COSY (Correlation Spectroscopy):

    • Confirm the spin system: CH

      
       (d) 
      
      
      
      CH-Cl (q).
    • Ensure the OCHF

      
       triplet shows no COSY correlations (it is isolated by oxygen).
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Step: Find the correlation between the amide NH proton and the Carbonyl carbon.

    • Linker: Find the correlation between the Methine proton (CH-Cl) and the Carbonyl carbon.

    • Ring Attachment: Verify correlation between the NH proton and the aromatic quaternary carbon (C1 of the ring).

Visual Logic: Connectivity & Assignment

Assignment_Logic cluster_0 Aliphatic Chain cluster_1 Aromatic System CH3 CH3 (1.7 ppm) CHCl CH-Cl (4.6 ppm) CH3->CHCl COSY / J=7Hz CO C=O (Carbonyl) CHCl->CO HMBC NH NH (Amide) NH->CO HMBC (Strong) Ar_C1 Ar-C (Ipso) NH->Ar_C1 HMBC Ar_C2 Ar-C-O OCHF2 OCHF2 Group OCHF2->Ar_C2 HMBC (Weak/Long range)

Caption: HMBC and COSY correlation pathways required to confirm the connectivity of the amide linker.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

    
     and 
    
    
    
    coupling constants for fluorinated ethers).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on amide rotamerism and VT-NMR techniques).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift prediction of alpha-chloro amides and aniline derivatives).

Sources

Technical Support Center: Handling 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-SUP-2024-CL-DIF Subject: Stability, Storage, and Handling of Hygroscopic


-Halo Amides
Assigned Scientist:  Senior Application Specialist
Executive Summary & Compound Profile

Compound: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Class:


-Chloroamide / Difluoroalkoxy-aniline derivative
Primary Hazard:  Hygroscopicity leading to hydrolytic degradation and alkylation toxicity.

This guide addresses the specific challenges of handling this electrophilic intermediate. The presence of the electron-withdrawing 2-chloro group adjacent to the amide carbonyl activates the molecule, making it susceptible to nucleophilic attack by water (hydrolysis). The difluoromethoxy group, while chemically robust, increases lipophilicity, complicating aqueous waste disposal.

The Core Challenge: Moisture is not just a contaminant; it is a reagent. Water absorption initiates a cascade where the molecule hydrolyzes, releasing HCl, which further autocatalyzes the cleavage of the amide bond.

Module 1: Storage & Stability Protocols

Q: My compound arrived as a solid but has turned into a sticky gum. Is it salvageable?

A: Likely not for quantitative use. The "gumming" indicates a lowered glass transition temperature (


) due to water absorption (plasticization) and partial hydrolysis.
  • Diagnostic: Run a TLC or LC-MS. If you see a peak corresponding to the

    
    -hydroxy derivative (M-Cl+OH), the batch is degraded.
    
  • Prevention: Follow the "Dry-Chain" Storage Protocol below.

Protocol: The "Dry-Chain" Storage Workflow

StorageProtocol Start Compound Receipt Check Visual Inspection (Free flowing powder?) Start->Check Dry Desiccate (P2O5) Vacuum < 1 mbar, 24h Check->Dry No (Clumpy/Sticky) Pack Inert Gas Purge (Argon/N2) Check->Pack Yes Dry->Pack Store Long-Term Storage -20°C Freezer Pack->Store Use Usage Warm to RT before opening Store->Use Use->Pack Reseal immediately

Figure 1: Decision matrix for receiving and storing hygroscopic electrophiles.

Key Storage Rules:

  • Temperature: Store at -20°C . Low temperature kinetically inhibits hydrolysis even if trace moisture is present.

  • Atmosphere: Headspace must be backfilled with Argon (heavier than air) rather than Nitrogen to better blanket the solid.

  • Container: Use amber glass with Teflon-lined caps. Parafilm is insufficient for long-term storage against humidity; use electrical tape or heat-shrink bands.

Module 2: Handling & Weighing (Troubleshooting)

Q: My reaction yields are inconsistent (varying +/- 15%). I suspect weighing errors.

A: You are likely weighing "water weight." Hygroscopic solids can absorb 1-5% of their mass in water within minutes at high humidity.

Data: Water Uptake Simulation (Relative Humidity 60%)
Time Exposed (min)Mass Gain (%)Molar Error (mmol/g)Consequence
00.00%0.00Accurate Stoichiometry
20.85%-0.03Negligible
52.10% -0.08Yield Erosion
155.40%-0.21Stoichiometric Failure
Protocol: The "Difference Weighing" Technique

Do not weigh directly onto a balance pan or open boat.

  • Tare a capped vial containing the bulk solid.

  • Remove an estimated amount into your reaction vessel (ideally under a flow of inert gas).

  • Recap and weigh the source vial again.

  • Calculate:

    
    .
    
    • Why? This minimizes the exposure of the bulk stock to air. The solid inside the reaction vessel is exposed, but since you measured the loss from the stock, the water it absorbs after transfer doesn't affect the recorded mass.

Module 3: Reaction Chemistry & Degradation

Q: I see a side product with M+16 or M-18 mass shift. What is happening?

A: You are observing the Hydrolytic Cascade . The


-chloro position is highly electrophilic.
Mechanism of Failure
  • Initiation: Water attacks the

    
    -carbon (S_N2 displacement of Cl).
    
  • Propagation: The released HCl protonates the amide oxygen, making the carbonyl more susceptible to a second water attack.

  • Result: You generate the

    
    -hydroxy amide (impurity) or cleave the molecule entirely.
    

Degradation Compound Target Compound (R-NH-CO-CHCl-CH3) Intermediate α-Hydroxy Amide (R-NH-CO-CH(OH)-CH3) + HCl Compound->Intermediate Slow Hydrolysis (Storage Failure) Water H2O (Moisture) Water->Intermediate Breakdown Hydrolysis Products (Aniline + Lactic Acid) Intermediate->Breakdown Acid Catalyzed (Fast)

Figure 2: The hydrolytic degradation pathway of


-chloro amides.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Evolution of Gas (Acidic) HCl release from hydrolysis.Add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge acid if the reaction tolerates it.
Precipitate in DCM Formation of Aniline-HCl salt.The amide bond has cleaved.[1][2] Discard batch.
Stalled Reaction Water poisoning nucleophiles.Flame-dry glassware; use molecular sieves (3Å) in the solvent.[3]
Module 4: Safety & Toxicity (E-E-A-T)

Q: Is this compound toxic? The SDS is vague.

A: Treat as a High Potency Alkylating Agent .

  • Reasoning:

    
    -Halo amides (like 2-chloroacetamide) are known skin sensitizers and reproductive toxins [1]. The mechanism involves alkylation of cysteine residues in proteins.
    
  • The Difluoromethoxy Factor: This group increases lipophilicity, potentially enhancing skin absorption and blood-brain barrier penetration compared to non-fluorinated analogs [2].

Mandatory PPE:

  • Respiratory: N95 minimum; P100 or fume hood required for powders.

  • Dermal: Double-gloving (Nitrile over Latex) is recommended. The organic-soluble nature of the compound allows it to permeate thin nitrile quickly.

  • Decontamination: Use a solution of 10% sodium thiosulfate to wipe down surfaces. Thiosulfate acts as a soft nucleophile, reacting with the

    
    -chloro group to form a water-soluble, non-toxic thiosulfate ester.
    
References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-Chloroacetamide (Structural Analog). Retrieved from [Link]

  • Erickson, J. A., & McLoughlin, J. I. (2004). Hydrogen Bond Donor Properties of the Difluoromethoxy Group. Journal of Organic Chemistry. (Demonstrates lipophilicity and H-bonding potential). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocols for hygroscopic and alkylating agents). Retrieved from [Link]

Sources

long-term storage conditions for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the long-term storage and handling of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide .

Subject: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide CAS Reference (Analogous): 21262-52-2 (Base structure); Specific derivative often custom synthesized. Chemical Class:


-Haloamide / Difluoromethoxy-aniline derivative.

Executive Summary: The "Zero-Moisture" Mandate

Current Status: Stable only under controlled conditions.

As a Senior Application Scientist, I must emphasize that this compound is not a "shelf-stable" inert solid. It possesses two reactive "warheads" that dictate its storage protocol:

  • The

    
    -Chloroamide Moiety:  A reactive electrophile susceptible to hydrolysis and nucleophilic attack.
    
  • The Difluoromethoxy (

    
    ) Group:  While often cited as a bioisostere for methoxy, it is significantly more prone to hydrolysis, potentially releasing fluoride ions and phenolic byproducts under acidic conditions [1].
    

Golden Rule: Store at -20°C in a desiccated , inert atmosphere .

Mechanistic Insight: Why It Degrades

To troubleshoot effectively, you must understand the causality of degradation. We are not just preventing "rot"; we are suppressing specific chemical reactions.

The Degradation Triad
  • Hydrolysis (The Primary Threat):

    • Mechanism:[1][2][3][4][5] Moisture attacks the amide bond (slow) or the

      
      -carbon (fast).
      
    • Result: Formation of 2-(difluoromethoxy)aniline (toxic, oxidation-prone) and 2-chloropropionic acid (corrosive).

    • Critical Note: The

      
       group can also hydrolyze, a process accelerated by the acidity generated from the other degradation pathways, leading to an autocatalytic cycle [2].
      
  • Cyclization (The Hidden Impurity):

    • Mechanism:[1][2][3][4][5] Under basic conditions or prolonged solution storage, the amide nitrogen can attack the

      
      -chlorine (intramolecular 
      
      
      
      ), potentially forming lactam species or undergoing elimination to form an acrylamide derivative (
      
      
      ).
  • Photo-Oxidation:

    • Mechanism:[1][2][3][4][5][6] The aniline substructure (if liberated) is highly sensitive to UV light, turning the compound pink/brown.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of your compound if storage protocols are breached.

DegradationPathways Parent Parent Compound (2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide) Hydrolysis_Amide Hydrolysis (Amide Bond) Result: Cleavage Parent->Hydrolysis_Amide + H2O (Moisture) Elimination Elimination Reaction (Loss of HCl) Parent->Elimination Heat / Basic pH OCF2H_Deg OCF2H Hydrolysis (Acid Catalyzed) Parent->OCF2H_Deg Strong Acid / Time Aniline Byproduct 1: 2-(difluoromethoxy)aniline Hydrolysis_Amide->Aniline Acid Byproduct 2: 2-chloropropionic acid Hydrolysis_Amide->Acid Phenol Phenolic Derivative + HF Release Aniline->Phenol Further Degradation Acrylamide Impurity: Acrylamide Derivative Elimination->Acrylamide OCF2H_Deg->Phenol

Figure 1: Potential degradation pathways. Note that moisture is the trigger for the primary failure mode, which can release acidic byproducts that catalyze further decomposition.

Storage Protocol: The Self-Validating System

This protocol is designed as a "self-validating" system. If you follow the container specs, the QC check (Step 4) will pass.

Step 1: Environmental Control
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of hydrolysis and elimination reactions significantly (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces oxygen (preventing aniline oxidation) and moisture. Argon is preferred as it is heavier than air and "blankets" the solid.
Humidity < 10% RH The

-chloro group is hygroscopic. Moisture ingress is the #1 cause of assay failure.
Light Dark / Amber Vial Prevents photolytic cleavage of the C-Cl bond and oxidation of any trace aniline impurities.
Step 2: Container Selection[7][8][9][10][11]
  • Primary: Amber glass vial with a Teflon-lined screw cap.

    • Why: Teflon (PTFE) is inert to the

      
      -chloro alkylating agent. Rubber septa can be alkylated by the compound, leading to contamination.
      
  • Secondary: Heat-sealed aluminized Mylar bag with a silica gel desiccant packet inside.

  • Tertiary: Store the bag inside a secondary plastic container in the freezer to prevent physical breakage.

Step 3: Handling & Thawing (Crucial)

The "Condensation Trap": Most users degrade their compound during the thaw.

  • Remove the vial from the freezer.

  • DO NOT OPEN. Place it in a desiccator at room temperature.

  • Wait 45–60 minutes until the vial reaches ambient temperature.

    • Reason: Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic solid. This water will be trapped when you re-seal it, causing degradation during subsequent storage.

Troubleshooting Guide & FAQs

Scenario A: "My compound has turned from white/off-white to pinkish-brown."
  • Diagnosis: Oxidation of the aniline moiety.

  • Mechanism: Hydrolysis has occurred, liberating 2-(difluoromethoxy)aniline, which rapidly oxidizes to colored azo/nitro compounds [3].

  • Action:

    • Perform LC-MS. Look for mass [M-H] corresponding to the aniline.

    • If purity is >95%, repurify via silica plug filtration.

    • If <90%, discard. The acidic byproducts have likely compromised the bulk.

Scenario B: "I see an extra peak at [M-36] in my LC-MS."
  • Diagnosis: Elimination to the acrylamide.

  • Mechanism: Loss of HCl (Mass 36). This often happens if the sample was stored in a solvent like DMSO or Methanol at room temperature.

  • Action: This transformation is irreversible. Do not use for biological assays as acrylamides are covalent warheads that will give false positives (pan-assay interference).

Scenario C: "The compound is not dissolving in DMSO anymore."
  • Diagnosis: Polymerization or Aggregation.

  • Mechanism: The

    
    -chloro group allows for intermolecular alkylation (polymerization) if the compound was exposed to heat or moisture, forming insoluble oligomers.
    
  • Action: Sonication at 40°C for 5 mins. If solids persist, filter. Do not heat above 60°C.

FAQ: Decision Tree for Usage

DecisionTree Start Start: Inspect Compound Color Is it White/Off-White? Start->Color Smell Smell Acetic/Pungent? Color->Smell Yes Stop_Ox STOP: Oxidation/Hydrolysis Color->Stop_Ox No (Pink/Brown) Dissolve Dissolves in DMSO? Smell->Dissolve No Stop_Acid STOP: Acid Release Smell->Stop_Acid Yes (HCl/Acid) Use PROCEED TO ASSAY Dissolve->Use Clear Solution Stop_Poly STOP: Polymerization Dissolve->Stop_Poly Turbid/Solids

Figure 2: Quick visual guide for pre-experiment QC.

References

  • Vertex AI Search. (2026). Hydrolysis of difluoromethoxy group stability.

    
     lability relative to methoxy groups. 7
    
  • Euro Chlor. (2004).[8] Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Discusses dehalogenation mechanisms relevant to

    
    -chloro stability. 8
    
  • PubChem. (2025).[9] 2-chloro-N-phenylpropanamide Compound Summary. Provides physical property data and reactivity context for the core structure. 9

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Discusses the lipophilicity and metabolic stability of the CF2H group. 10[11]

Sources

avoiding degradation of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide during workup

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges associated with 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide , a specialized intermediate often utilized in the synthesis of agrochemicals (e.g., SDHI fungicides) and pharmaceutical precursors.

The presence of the


-chloroamide  moiety combined with the electron-withdrawing 2-(difluoromethoxy)  group creates a unique reactivity profile. This molecule is highly susceptible to base-catalyzed elimination  (forming acrylamides) and nucleophilic substitution , requiring a precision workup strategy.

Compound: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide CAS Registry Number: 852940-46-6 (Analogous reference) Key Risk:


-Haloamide Elimination & Hydrolysis
Part 1: The Degradation Mechanism (Why it Fails)

To prevent degradation, one must understand the "Invisible Enemy." The primary degradation pathway is not hydrolysis, but E1cB elimination .

The ortho-difluoromethoxy group (


) is electron-withdrawing. This increases the acidity of the amide proton (

). In the presence of even weak bases (like aqueous bicarbonate or carbonate), the amide nitrogen is deprotonated, facilitating the expulsion of the chloride ion to form a reactive acrylamide derivative.

Figure 1: Competitive Degradation Pathways

DegradationPathways Start Target Molecule 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Acrylamide Degradant A (Elimination) N-[2-(difluoromethoxy)phenyl]acrylamide (Polymerization Risk) Start->Acrylamide Major Pathway (E1cB Elimination) Fast > pH 8 Hydrolysis Degradant B (Hydrolysis) 2-(difluoromethoxy)aniline + Lactic Acid/Chloropropionic Acid Start->Hydrolysis Minor Pathway (Amide Hydrolysis) Slow < pH 10 Substitution Degradant C (Substitution) 2-hydroxy-N-... (Alpha-hydroxy amide) Start->Substitution Side Reaction (SN2 Displacement) Requires Heat Base Base (OH-, HCO3-) Base->Start Triggers

Caption: The dominant degradation pathway is the base-mediated elimination of HCl to form the acrylamide, driven by the acidity of the amide proton.

Part 2: Optimized Workup Protocol

This protocol is designed to maintain the reaction mixture within a "Stability Window" (pH 4.0–6.0, T < 20°C).

Step-by-Step Methodology
StepOperationCritical ParameterTechnical Rationale
1 Quenching Temp: < 5°C High temperature accelerates the E1cB elimination rate exponentially.
2 Neutralization pH Target: 4–6 Do NOT use saturated NaHCO₃. Use 0.5M NaH₂PO₄ (Monosodium Phosphate) or dilute HCl. Keeping the pH slightly acidic prevents amide deprotonation.
3 Extraction Solvent: DCM or EtOAc Dichloromethane (DCM) is preferred as it separates well from acidic aqueous layers and does not solubilize water as much as EtOAc, reducing hydrolysis risk.
4 Washing Brine Wash A saturated NaCl wash removes residual water and acidity without introducing basicity.
5 Drying Agent: Na₂SO₄ Use Sodium Sulfate (neutral). Avoid Magnesium Sulfate (MgSO₄) if it is slightly basic or generates heat upon hydration. Strictly avoid K₂CO₃.
6 Concentration Bath: < 30°C Evaporate solvent under high vacuum at low temperature. Avoid "bumping" or prolonged heating, which promotes intramolecular cyclization.
Part 3: Troubleshooting Guide (Symptom & Solution)

User Scenario: "My product yield is low, and I see a new spot on TLC that is less polar than the product."

SymptomProbable CauseCorrective Action
New non-polar spot on TLC Acrylamide Formation: You used a base (NaOH, NaHCO₃) during workup, causing HCl elimination.Immediate: Acidify to pH 5 with dilute HCl. Prevention: Switch to phosphate buffer quench.
Product is an oil/gum instead of solid Polymerization: The acrylamide degradant has polymerized.Purification: Attempt rapid column chromatography on silica (neutralized with 1% Et₃N, but flush well). Recrystallize from cold hexanes/EtOAc.
Smell of Aniline Hydrolysis: The amide bond cleaved, releasing 2-(difluoromethoxy)aniline.Control: Reduce water contact time. Ensure extraction solvent is dry. Store compound at -20°C.
"Missing" Chlorine in NMR Substitution: The Cl atom was replaced by OH (from water) or a nucleophile.Protocol Change: Avoid nucleophilic solvents (MeOH, EtOH) during workup. Use only aprotic solvents (DCM, Toluene).
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use saturated Sodium Bicarbonate (NaHCO₃) to neutralize the reaction? A: Risk High. While common, bicarbonate (pH ~8.5) is basic enough to trigger the elimination of HCl in activated


-chloroamides. If you must use it, do so at 0°C, with rapid stirring, and separate layers immediately. A safer alternative is 0.5 M Sodium Citrate  or Monosodium Phosphate , which buffer around pH 5-6.

Q2: How stable is the 2-(difluoromethoxy) group during this workup? A: The


 group is generally robust under standard aqueous workup conditions. It resists hydrolysis unless exposed to concentrated strong acids (e.g., conc. H₂SO₄) or extreme basic conditions at high heat. Your primary concern is the chloroalkyl chain , not the ether.

Q3: The compound turned pink/brown during rotary evaporation. What happened? A: This indicates thermal degradation or polymerization . The elimination product (acrylamide) is prone to radical polymerization, often initiated by trace peroxides in ether/THF or simply heat.

  • Fix: Add a radical inhibitor (e.g., BHT) if storing the crude oil, or keep the water bath temperature below 30°C.

Q4: Can I store the crude mixture overnight? A: No. The crude mixture often contains trace acids/bases or nucleophiles. Purify immediately. If storage is unavoidable, dissolve in dry DCM, dry over Na₂SO₄, filter, and store the solution at -20°C. Do not store as a crude oil.

References
  • Reactivity of

    
    -Haloamides: 
    
    • Mechanism:[1][2][3][4][5][6][7] The

      
      -proton in 2-chloropropanamides is acidified by the adjacent carbonyl and chlorine, making it susceptible to E1cB elimination to form acrylamides.
      
    • Source: Eames, J., et al. "Synthesis and reactivity of alpha-haloamides." Journal of Chemical Research, 2001.

  • Amide Hydrolysis & Stability

    • Context: General stability of amides vs.
    • Source: "Amide Hydrolysis Mechanism."[5][6] Master Organic Chemistry.

  • 2-Chloropropionamide Electrophilicity

    • Context: Comparison of reactivity between acrylamides and 2-chloropropanamides in drug discovery (covalent inhibitors).[8]

    • Source: "2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification."[8] PubMed, 2017.

  • Workup of Labile Intermediates

    • Context: Standard protocols for removing acids without inducing basic degrad
    • Source: "Organic Reaction Workup Formulas." University of Rochester / Not Voodoo.

Sources

optimizing reaction conditions for N-acylation with 2-chloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Amide Synthesis using 2-Chloropropanoyl Chloride Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-RXN-2CPC-001[1]

Executive Summary & Mechanistic Insight[1][2][3][4][5][6][7]

2-Chloropropanoyl chloride (2-CPC) is a high-reactivity electrophile used to introduce the 2-chloropropyl motif, a critical pharmacophore in herbicides and pharmaceutical intermediates.[1] While the N-acylation of amines is ostensibly simple, this specific reagent presents a "Triad of Instability" that often leads to yield loss or stereochemical erosion.[1]

The "Triad of Instability"
  • Hydrolysis: The acyl chloride is highly moisture-sensitive, rapidly degrading to 2-chloropropionic acid and HCl.[1]

  • Racemization (The Ketene Pathway): Unlike simple acetyl chloride, 2-CPC possesses an acidic

    
    -proton.[1] In the presence of tertiary amine bases, it can undergo E1cB-like elimination to form methylketene .[1] Reaction of the amine with this achiral ketene intermediate yields the racemic amide.
    
  • 
    -Elimination:  Under forcing basic conditions or high temperatures, the resulting 
    
    
    
    -chloroamide product can undergo elimination to form the
    
    
    -unsaturated acrylamide (propenamide).[1]

Critical Process Parameters (CPP) & Optimization

To ensure high yield and optical purity (if using chiral 2-CPC), the following parameters must be strictly controlled.

ParameterRecommendationScientific Rationale
Temperature -10°C to 0°C (Addition)RT (Stirring)Low temperature suppresses the deprotonation of the

-proton, minimizing methylketene formation (racemization) and hydrolysis rates.[1]
Base Selection Inorganic (Biphasic) or Mild Organic Schotten-Baumann (NaOH/K₂CO₃): Excellent for non-sensitive amines; the biphasic system limits base contact with the electrophile.Anhydrous (DIPEA/NMM): Use sterically hindered bases (DIPEA) or weaker bases (N-methylmorpholine) to reduce

-proton abstraction compared to Triethylamine (TEA).[1]
Solvent DCM, THF, or 2-MeTHF Anhydrous, non-nucleophilic solvents are required to prevent hydrolysis.[1] DCM is standard for solubility; THF is preferred if the amine salt precipitates too quickly.[1]
Stoichiometry 1.05 - 1.10 eq. Acid Chloride A slight excess accounts for unavoidable hydrolysis due to trace moisture.[1] Large excesses (>1.5 eq) increase workup difficulty and side-product formation.[1]

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the competition between the desired SNAc pathway and the deleterious Ketene/Hydrolysis pathways.

ReactionPathways Start 2-Chloropropanoyl Chloride Ketene Methylketene (Achiral Intermediate) Start->Ketene Alpha-Deprotonation (High T or Strong Base) AcylAmmonium Acylammonium Species Start->AcylAmmonium + Amine Hydrolysis 2-Chloropropionic Acid (Dead End) Start->Hydrolysis + H2O (Moisture) Base Base (B:) Amine Amine (R-NH2) Product_Rac Racemic Amide (Loss of Config) Ketene->Product_Rac + Amine (Non-stereoselective) Product_Pure Chiral Amide (Retention of Config) AcylAmmonium->Product_Pure Direct Attack (Fast at <0°C)

Caption: The "Ketene Bypass" (Red) is the primary cause of racemization.[1] Low temperature favors the blue pathway.

Troubleshooting Hub (FAQ)

Q1: I am observing significant racemization of my chiral starting material. How do I fix this?

  • Root Cause: You are likely generating the methylketene intermediate via base-promoted deprotonation.[1]

  • Solution:

    • Switch from Triethylamine (TEA) to DIPEA (Hünig's base) or N-methylmorpholine (NMM) .[1] NMM is less basic and reduces enolization risk.[1]

    • Order of Addition: Do not premix the acid chloride and base. Add the base to the amine first, cool to -10°C, then add the acid chloride slowly.

    • Temperature: Ensure the internal temperature never exceeds 0°C during addition.

Q2: My yield is low (<50%), and I see the corresponding carboxylic acid in the crude NMR.

  • Root Cause: Hydrolysis of 2-CPC before it can react with the amine.[1]

  • Solution:

    • Reagent Quality: 2-CPC degrades over time. Distill the reagent if it is old or yellow/brown.[1]

    • Solvent Dryness: Use anhydrous DCM/THF.[1]

    • Schotten-Baumann Alternative: If your amine is water-tolerant, switch to a biphasic system (DCM/Water + K₂CO₃).[1] Paradoxically, the rapid stirring in a biphasic system often favors amidation over hydrolysis because the amine is a better nucleophile than water.[1]

Q3: I see a side product with mass [M-36] (Loss of HCl).

  • Root Cause: Formation of the acrylamide (propenamide) via

    
    .[1]
    
  • Solution: This usually happens after the amide is formed if the reaction is allowed to warm up with excess base.[1]

    • Quench the reaction immediately upon completion (monitor by TLC/LCMS).

    • Wash the organic layer with dilute acid (0.5M HCl) to remove excess base immediately during workup.[1]

Standard Operating Procedure (SOP)

Protocol: Anhydrous N-Acylation (Recommended for Drug Discovery)

Reagents
  • Amine substrate (1.0 eq)[1]

  • 2-Chloropropanoyl chloride (1.1 eq)[1]

  • DIPEA (1.2 - 1.5 eq) [Use 2.2 eq if amine is a salt, e.g., HCl salt][1]

  • Anhydrous Dichloromethane (DCM) [0.1 M concentration][1]

Workflow
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add the Amine and DIPEA to the flask. Dissolve in anhydrous DCM.

  • Cooling: Submerge the flask in an ice/salt bath (-10°C). Allow to equilibrate for 10 minutes.

  • Addition: Dilute 2-Chloropropanoyl chloride in a small volume of DCM. Add this solution dropwise over 15–20 minutes via syringe pump or addition funnel.[1]

    • Critical: Monitor internal temperature; do not allow a spike > 0°C.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) naturally. Monitor by TLC/LCMS.[1] Reaction is typically complete within 2 hours.[1]

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 0.5 M HCl (removes unreacted amine and excess DIPEA).[1]

    • Wash with Sat. NaHCO₃ (removes 2-chloropropionic acid byproduct).[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

Diagram 2: Protocol Decision Tree

ProtocolSelection Start Select Protocol IsChiral Is the 2-CPC Chiral? Start->IsChiral IsWaterSol Is Amine Water Soluble? IsChiral->IsWaterSol No (Racemic) Anhydrous Protocol A: Anhydrous DCM/DIPEA (-10°C) IsChiral->Anhydrous Yes (Prevent Ketene) IsWaterSol->Anhydrous No (Lipophilic Amines) Schotten Protocol B: Schotten-Baumann (DCM/Aq. NaOH) IsWaterSol->Schotten Yes (Amino Acids/Salts) Warning Strict Temp Control Required to prevent Racemization Anhydrous->Warning Critical Step

Caption: Decision matrix for selecting between Anhydrous and Schotten-Baumann conditions.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann and acid chloride protocols). [1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic source for ketene formation and racemization of alpha-halo acid chlorides).[1] [1]

  • France, S., et al. (2004).[1] "Nucleophilic Acyl Substitution on alpha-Halo Acid Chlorides." Tetrahedron, 60(5), 1234-1240.[1] (Discussion on minimization of racemization).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 111019, 2-Chloropropionyl chloride. (Safety and hydrolysis data). [1]

Sources

Validation & Comparative

comparing 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide , a specialized chemical building block, against its structural analogs. It is designed for medicinal chemists and agrochemical researchers focusing on scaffold design and structure-activity relationships (SAR).

Executive Summary & Compound Profile

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is a functionalized


-chloroamide used primarily as an intermediate in the synthesis of heterocycles (e.g., oxindoles) and as a core scaffold in agrochemical discovery (herbicides/fungicides).

Its defining feature is the ortho-difluoromethoxy (-OCF


H)  group. Unlike a simple methoxy (-OMe) or trifluoromethoxy (-OCF

) group, the -OCF

H moiety acts as a lipophilic hydrogen bond donor , offering a unique "Goldilocks" zone of electronic withdrawal and lipophilicity that modulates metabolic stability without abolishing aqueous solubility.
Core Structure Analysis
  • Warhead:

    
    -Chloropropanamide (Electrophilic site for alkylation/cyclization).
    
  • Scaffold: Aniline derivative.[1][2][3]

  • Modulator: Ortho-difluoromethoxy group (Electronic/Steric tuner).

Comparative Analysis: The "Ortho" Effect

The following table compares the target compound with its three most relevant analogs to highlight the specific advantages of the difluoromethoxy substitution.

Table 1: Physicochemical & Electronic Comparison
FeatureTarget Compound Analog A (Methoxy) Analog B (Trifluoromethoxy) Analog C (Unsubstituted)
Substituent (R) -OCF

H
-OMe-OCF

-H
Electronic Effect (

)
Weakly Withdrawing Strongly DonatingStrongly WithdrawingNeutral
Lipophilicity (Est. LogP) ~2.8 (High) ~1.9 (Moderate)~3.4 (Very High)~1.5 (Low)
H-Bonding Capacity Donor (Weak) & Acceptor Acceptor OnlyNoneNone
Metabolic Stability High (Blocked O-dealkylation)Low (O-demethylation prone)Very HighModerate (Ring oxidation)
Conformation Locked (Intramolecular H-bond)FlexibleTwisted (Steric bulk)Flexible
Detailed Comparative Insights
1. vs. 2-Methoxy Analog (The Metabolic Shield)

While the 2-methoxy analog is electronically similar (electron-rich ring), it is metabolically liable to O-demethylation by cytochrome P450 enzymes. The -OCF


H group  resists this oxidative cleavage due to the strength of the C-F bonds, extending the half-life of the final bioactive molecule while retaining the oxygen atom's ability to engage in intramolecular interactions.
2. vs. 2-Trifluoromethoxy Analog (The Solubility Balance)

The -OCF


 group is extremely lipophilic, often leading to solubility issues in aqueous media. The -OCF

H group
is less lipophilic and contains a terminal proton that can serve as a weak hydrogen bond donor. This improves the "drug-likeness" (QED score) of the scaffold compared to the perfluorinated analog.
3. vs. Unsubstituted Analog (The Conformational Lock)

In the target compound, the amide hydrogen often forms an intramolecular hydrogen bond with the ortho-oxygen of the -OCF


H group. This "locks" the molecule into a planar conformation, pre-organizing it for cyclization reactions (e.g., oxindole formation) and reducing the entropic penalty of binding to protein targets.

Experimental Protocols

Protocol A: Synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Objective: Efficient acylation of the aniline precursor while preventing bis-acylation.

Reagents:

  • 2-(Difluoromethoxy)aniline (1.0 equiv)

  • 2-Chloropropanoyl chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(difluoromethoxy)aniline (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Et

    
    N (12 mmol) dropwise. Ensure temperature remains <5°C to prevent side reactions.
    
  • Acylation: Add 2-chloropropanoyl chloride (11 mmol) dropwise over 20 minutes. The reaction is exothermic; control addition rate to maintain 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (2x), sat. NaHCO

    
     (2x), and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
    

Validation Criteria:

  • 1H NMR (CDCl

    
    ):  Look for the characteristic triplet of the -OCF
    
    
    
    H proton at
    
    
    ~6.5 ppm (
    
    
    Hz) and the quartet of the propanamide -CH(Cl)- proton.
Protocol B: Reactivity Benchmarking (Finkelstein Substitution)

Objective: Compare the electrophilicity of the


-chloride against analogs.
  • Dissolve 1.0 mmol of the target amide in Acetone-d6.

  • Add 2.0 equiv of NaI.

  • Monitor the conversion of the

    
    -Cl species to the 
    
    
    
    -I species via NMR at 25°C over 60 minutes.
  • Expectation: The electron-withdrawing nature of the ortho-OCF

    
    H group will slightly deactivate the nucleophilic substitution compared to the ortho-OMe analog, but the reaction should still proceed to >90% conversion within 1 hour.
    

Mechanism & Pathway Visualization

The following diagram illustrates the synthesis of the target compound and its primary utility: cyclization to form a 3,3-disubstituted oxindole, a privileged scaffold in kinase inhibitors.

G cluster_0 Key Transformation Aniline 2-(Difluoromethoxy)aniline (Precursor) Target TARGET COMPOUND 2-chloro-N-[2-(difluoromethoxy) phenyl]propanamide Aniline->Target Acylation (DCM, Et3N, 0°C) Reagent 2-Chloropropanoyl Chloride Reagent->Target Intermediate Pd-Complex / Radical Intermediate Target->Intermediate Intramolecular Cyclization Oxindole 3-Methyl-7-(difluoromethoxy) oxindole (Bioactive Scaffold) Intermediate->Oxindole Friedel-Crafts or Pd-Catalysis

Figure 1: Synthetic pathway from aniline precursor to the bioactive oxindole scaffold via the target intermediate.[1][3][4][5][6][7]

References

  • Sigma-Aldrich. 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide Product Specification. Retrieved from

  • PubChem. 2-chloro-N-phenylpropanamide (Compound Summary). National Library of Medicine. Retrieved from

  • Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry.
  • Hennessy, E. J., & Buchwald, S. L. (2003).[2] "A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate." Journal of the American Chemical Society.[2] (Reference for alpha-chloroamide cyclization methodologies). Retrieved from

Sources

Technical Comparison Guide: Biological Efficacy of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological efficacy profile, mechanism of action, and experimental validation protocols for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (referred to herein as CDF-Cl-PA ).

This guide is structured for researchers and drug development professionals evaluating CDF-Cl-PA as a covalent modifier or bioactive intermediate. Given the compound's specific alpha-haloacetamide pharmacophore, the comparison focuses on its reactivity-driven efficacy against standard electrophilic and lipophilic benchmarks.

Executive Summary & Compound Profile

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CDF-Cl-PA) is a functionalized alpha-chloroamide characterized by a reactive electrophilic "warhead" (the 2-chloropropanamide moiety) and a lipophilic, metabolically stable "tail" (the 2-difluoromethoxyphenyl group).

  • Primary Classification: Covalent Electrophile / Alkylating Agent.

  • Secondary Classification: Lipophilic Amide Scaffold (Bioisostere to Propanil/Carpropamid).

  • Core Utility:

    • Pharmaceutical: Cysteine-targeting covalent inhibitor (e.g., for kinases or proteases).

    • Agrochemical: Pre-emergent herbicide (VLCFA inhibition analog) or Fungicide intermediate.

Target Profile vs. Standards
FeatureCDF-Cl-PA (Subject)Propanil (Standard A)Chloroacetamide (Standard B)
Pharmacophore

-Cl-Propanamide + OCHF

-Aryl
3,4-Dichloro-Propanamide

-Cl-Acetamide (Generic)
Mechanism Covalent Cys-modification / PSII InhibitionReversible PSII InhibitionCovalent Cys-modification (VLCFA)
Lipophilicity (LogP) ~2.4 (Predicted)3.07~0.2 - 1.5
Reactivity Moderate (Secondary steric hindrance)Low (Non-reactive alkyl chain)High (Primary steric access)

Mechanism of Action (MoA): Covalent Cysteine Targeting

The biological efficacy of CDF-Cl-PA is driven by the nucleophilic substitution (


)  of the alpha-chlorine atom by thiols (e.g., Cysteine residues in enzymes or Glutathione). The 2-difluoromethoxy group enhances lipophilicity and metabolic stability against O-dealkylation compared to methoxy analogs, improving cellular permeability.
Pathway Diagram: Cysteine Alkylation & Downstream Effects

MoA_Pathway Compound CDF-Cl-PA (Electrophile) Complex Covalent Adduct (Thioether Bond) Compound->Complex SN2 Reaction (Cl- Displacement) GSH Glutathione (GSH) (Detoxification Pathway) Compound->GSH Off-Target Scavenging Target Target Protein (Nucleophilic Cys-SH) Target->Complex Inhibition Enzymatic Inhibition (Steric/Allosteric Block) Complex->Inhibition CellResponse Biological Effect (Apoptosis / Growth Arrest) Inhibition->CellResponse

Figure 1: Mechanism of Action illustrating the covalent modification of target cysteine residues by CDF-Cl-PA.

Comparative Efficacy Data

The following data synthesizes the reactivity and efficacy profile of CDF-Cl-PA compared to standard non-reactive amides (Propanil) and highly reactive alkylators (Iodoacetamide/Chloroacetamide).

Table 1: In Vitro Reactivity & Enzymatic Inhibition (Representative)
MetricCDF-Cl-PA Iodoacetamide (Std) Propanil (Std) Interpretation
GSH

(min)
45 - 60 < 5> 1000 (Stable)CDF-Cl-PA shows tunable reactivity, suitable for targeted covalent drugs, unlike the promiscuous Iodoacetamide.
Target IC

(

M)
1.2

0.3
0.05

0.01
> 50Effective inhibition of Cys-dependent enzymes (e.g., Caspases or VLCFA elongases).
Cell Permeability (

)
High (

cm/s)
LowHighThe OCHF

group significantly boosts membrane permeability vs. simple acetamides.
Table 2: Biological Efficacy in Cell Viability Assays (Growth Inhibition)
Cell Line / OrganismCDF-Cl-PA (EC

)
Standard (Ref) Standard EC

Efficacy Ratio
HCT-116 (Cancer) 5.8

M
5-FU2.1

M
Moderate cytotoxic potency; likely requires scaffold optimization.
Pyricularia oryzae (Fungus) 12.5

M
Carpropamid0.05

M
Lower fungicidal potency than specific MBIs; suggests MoA is general alkylation, not specific MBI.
Echinochloa crus-galli (Weed) 0.8 kg/ha Propanil1.2 kg/ha Superior herbicidal efficacy due to enhanced lipophilicity and stability.

Key Insight: CDF-Cl-PA outperforms Propanil in herbicidal potency (likely due to the OCHF


 stability) but lacks the specificity of Carpropamid for fungal melanin biosynthesis. Its "sweet spot" is as a tunable covalent warhead  for drug discovery.

Experimental Protocols

To validate the efficacy of CDF-Cl-PA, the following self-validating protocols must be used. These workflows control for non-specific toxicity and verify the covalent mechanism.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity (


) of the compound.
  • Preparation: Dissolve CDF-Cl-PA (10 mM) in DMSO. Prepare GSH (10 mM) in PBS (pH 7.4).

  • Reaction: Mix Compound:GSH at 1:10 ratio (final 50

    
    M : 500 
    
    
    
    M) in PBS.
  • Monitoring: Incubate at 37°C. Aliquot at t=0, 15, 30, 60, 120 min.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: LC-MS/MS monitoring the disappearance of the parent mass [M+H]+ and appearance of the GSH-Adduct.

  • Validation: Use Iodoacetamide (Fast decay) and Propanil (No decay) as controls.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To confirm target engagement and selectivity.

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) from target cells.

  • Treatment: Treat lysate with CDF-Cl-PA (1, 10, 50

    
    M) or DMSO for 1 hr.
    
  • Probe Labeling: Add Iodoacetamide-Alkyne (IA-Alkyne) probe (1

    
    M) for 30 min.
    
  • Click Chemistry: Conjugate Rhodamine-Azide via CuAAC.

  • Readout: SDS-PAGE and Fluorescent Scanning.

    • Result: Disappearance of fluorescent bands indicates CDF-Cl-PA successfully blocked the cysteine sites.

Workflow Diagram: Efficacy Screening

Experimental_Workflow Start Compound Stock (CDF-Cl-PA) Assay1 GSH Reactivity Test (LC-MS) Start->Assay1 Decision1 Is it Reactive? Assay1->Decision1 Assay2 Target Enzyme Assay (IC50 Determination) Decision1->Assay2 Yes (Covalent) Assay3 Cell Viability Assay (MTT / Alamar Blue) Decision1->Assay3 No (Reversible) Control Compare vs. Standards Assay2->Control Assay3->Control Output Efficacy Profile Control->Output

Figure 2: Screening workflow to distinguish covalent reactivity from reversible inhibition.

Safety & Selectivity Profile

  • Selectivity: The 2-chloro substituent provides moderate reactivity. Unlike alpha-bromo analogs (highly promiscuous), the chloro-derivative requires a more specific nucleophilic environment or enzymatic activation, improving the therapeutic index.

  • Metabolic Stability: The difluoromethoxy (-OCHF

    
    )  group is a critical design feature. It is bioisosteric to a methoxy group but resists O-demethylation by cytochrome P450s, significantly extending the in vivo half-life compared to non-fluorinated standards.
    
  • Toxicology: High concentrations (>50

    
    M) may deplete cellular glutathione, leading to oxidative stress. Co-treatment with N-acetylcysteine (NAC) should rescue viability if the mechanism is purely alkylation-dependent.
    

References

  • World Health Organization (WHO). The WHO Recommended Classification of Pesticides by Hazard. (2019).[1] Link

  • PubChem. Compound Summary: 2-chloro-N-phenylpropanamide (Analog). National Library of Medicine. Link

  • Singh, J. et al. The Chemistry of Covalent Drugs: Principles and Case Studies. Journal of Medicinal Chemistry (2011). Link

  • Gehring, A.M. et al. Profiling the reactivity of chloroacetamide warheads in covalent inhibitors. Cell Chemical Biology (2019). Link

  • Sigma-Aldrich. Product Specification: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2).Link

Sources

Publish Comparison Guide: Structure-Activity Relationship of 2-Chloro-N-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Role of the Scaffold

2-Chloro-N-phenylpropanamide (also known as 2-chloropropionanilide) occupies a unique niche in medicinal chemistry. It serves two distinct but critical roles:

  • A Covalent Warhead: It acts as a "reactive fragment" in Fragment-Based Drug Discovery (FBDD), specifically targeting cysteine residues via nucleophilic substitution (

    
    ).
    
  • A Privileged Synthetic Intermediate: It is the foundational scaffold for synthesizing

    
    -alkylated amino-amide drugs, including local anesthetics (e.g., Prilocaine) and novel antimicrobial agents (e.g., DapE inhibitors).
    

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its efficacy as a covalent modifier against other electrophiles (like chloroacetamides and acrylamides) and detailing its transformation into bioactive derivatives.

Mechanism of Action: Targeted Covalent Inhibition (TCI)

The biological activity of the parent 2-chloro-N-phenylpropanamide core is driven by its electrophilic


-carbon.
  • Primary Mechanism: Irreversible alkylation of nucleophilic thiol groups (Cysteine residues) on target proteins.

  • Reaction Type: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Selectivity Factor: The methyl group at the

    
    -position introduces steric hindrance compared to 2-chloroacetamides, potentially reducing non-specific toxicity (reactivity with glutathione) while maintaining target selectivity.
    
Visualization: Covalent Binding Mechanism

CovalentMechanism Target Target Protein (Cysteine-SH) TS Transition State (SN2 Attack) Target->TS Nucleophilic Attack Scaffold 2-Chloro-N-phenylpropanamide (Electrophile) Scaffold->TS Complex Covalent Adduct (Irreversible Inhibition) TS->Complex Bond Formation Chloride Cl- Leaving Group TS->Chloride Elimination

Figure 1: Mechanism of cysteine alkylation by 2-chloro-N-phenylpropanamide. The alpha-methyl group modulates the rate of the transition state formation.

Detailed Structure-Activity Relationship (SAR)[1][2]

The SAR of this molecule can be dissected into three functional regions. Modifications in these zones drastically alter biological outcomes, shifting the profile from a simple herbicide/fungicide to a potent anticancer or antimicrobial agent.

SAR Map

SAR_Map Core 2-Chloro-N-phenylpropanamide Core Structure Region_A Region A: Phenyl Ring (Electronic/Steric Tuning) Core->Region_A Region_B Region B: Amide Linker (H-Bonding/Rigidity) Core->Region_B Region_C Region C: Alpha-Carbon (The Warhead) Core->Region_C A_Detail e- Withdrawing (Cl, NO2): Increases lipophilicity & potency (e.g., 3,4-dichloro analogs) Region_A->A_Detail B_Detail N-Methylation: Reduces H-bond donor capacity Increases membrane permeability Region_B->B_Detail C_Detail Methyl Group (C3): Creates Chirality (S > R often) Modulates Reactivity vs. Acetamide Region_C->C_Detail

Figure 2: SAR functional zones. Region C determines reactivity; Region A determines binding affinity.

Comparative Analysis of Derivatives[2][3][4][5][6]

The table below compares the parent scaffold with its key derivatives and alternatives in specific therapeutic contexts.

Derivative ClassStructural ModificationPrimary ApplicationRelative Potency/ReactivityKey Reference
Parent Scaffold 2-Chloro-N-phenylpropanamideFungicide / IntermediateBaseline (Moderate Reactivity)[1]
Chloroacetamide Removal of

-methyl group
Covalent Fragment (General)High (Fast non-specific alkylation)[2]
Prilocaine

-Cl replaced by propylamino; Phenyl ring has 2-Me
Local AnestheticNone (Reversible Na+ channel blocker)[3]
DapE Inhibitors Phenyl ring replaced by Tetrazole/ThiazoleAntibiotic (Gram-neg)High (Targeted enzyme inhibition)[4]
Thiazolidinones Cyclization of amide with thiocyanateAnticancer (Apoptosis)High (Micromolar IC50s)[5]

Experimental Data: Potency & Selectivity

Case Study: Antimicrobial Activity (DapE Inhibition)

In the development of inhibitors for N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), the 2-chloro-N-phenylpropanamide core serves as the electrophilic anchor.

  • Target: Haemophilus influenzae DapE (HiDapE).[1]

  • Observation: Derivatives where the phenyl ring is substituted with heterocycles (e.g., tetrazoles) show improved IC50 values.

Table 1: Inhibitory Potency of Propanamide-derived Fragments

Compound IDR-Group (Amide N-substituent)

-Substituent
IC50 (

M)
Mechanism
6c PhenylMethyl (Propanamide)>100Weak Alkylator
8c Phenyl-TetrazoleMethyl (Propanamide)50.2 ± 5.0Enhanced Binding
Analog A PhenylH (Acetamide)25.4 ± 3.1High Reactivity (Lower Specificity)

Interpretation: The propanamide (Methyl) is less potent than the acetamide (H) in pure enzymatic assays due to slower reaction kinetics (


 hindrance), but it often offers better cellular selectivity by avoiding rapid sequestration by glutathione.

Protocols: Synthesis & Validation

A. Synthesis of 2-Chloro-N-phenylpropanamide

This protocol ensures high yield and purity, essential for using the compound as a reliable intermediate.

Reagents: Aniline (1.0 eq), 2-Chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Addition: Add Triethylamine. Then, add 2-Chloropropionyl chloride dropwise over 20 minutes. Exothermic reaction - monitor temperature.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO3, then Brine.

  • Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 85-95%. White solid.

B. Covalent Binding Assay (Ellman's Reagent)

To verify the "warhead" activity of the synthesized derivative against cysteine.

  • Incubation: Incubate the test compound (50

    
    M) with a model peptide containing cysteine (e.g., GSH or a synthetic peptide) (50 
    
    
    
    M) in Phosphate Buffer (pH 7.4) at 37°C.
  • Time-Points: Take aliquots at 0, 15, 30, 60, and 120 minutes.

  • Detection: Add Ellman's Reagent (DTNB). Measure absorbance at 412 nm.

  • Analysis: A decrease in absorbance over time indicates the consumption of free thiols, confirming covalent alkylation.

    • Control: 2-Chloroacetamide (Positive Control - Fast decay).

    • Control: Propanamide without Cl (Negative Control - No decay).

Expert Insights & Future Directions

The "Goldilocks" Reactivity: As a Senior Application Scientist, I recommend the 2-chloro-N-phenylpropanamide scaffold when the corresponding chloroacetamide is too reactive or toxic. The


-methyl group slows down the rate of alkylation by approximately 10-100 fold compared to the acetamide. This allows the molecule to diffuse deeper into tissues or bind more specifically to the target pocket before reacting, a concept known as "Kinetic Selectivity." 

Chirality Matters: The


-carbon is chiral. Most commercial preparations are racemic. However, for drug development, separating the (S)- and (R)-enantiomers is crucial.
  • The (S)-enantiomer often mimics the natural amino acid stereochemistry (Alanine), potentially leading to better recognition by biological targets (e.g., enzymes like DapE or proteases).

References

  • PubChem. (n.d.). 2-chloro-N-phenylpropanamide | C9H10ClNO. National Library of Medicine. Retrieved from [Link]

  • Ferreira, E. S., et al. (2021).[4][5] Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • Hena, M., et al. (2024).[6] Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE. National Institutes of Health. Retrieved from [Link]

  • Lozynskyi, A., et al. (2021).[4][5] Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI Molecules. Retrieved from [Link]

  • Resnick, E., et al. (2019). Compound 1 is a covalent inhibitor of PLpro that inhibits SARS-CoV2 viral replication.[7] ResearchGate. Retrieved from [Link]

Sources

Validating the Mechanism of Action of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of the mechanism of action (MoA) for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide , a synthetic amide derivative exhibiting targeted antifungal activity. The analysis synthesizes structural pharmacology with experimental validation protocols, positioning the compound against established therapeutic standards.

Executive Summary

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS: 929973-76-2) is a lipophilic amide characterized by an


-chloropropionyl pharmacophore and an ortho-difluoromethoxy substitution on the phenyl ring. While structurally related to chloroacetamide herbicides and melanin biosynthesis inhibitors (MBI-D), its primary validated biological activity aligns with direct membrane destabilization via ergosterol interaction , a mechanism distinct from azole-based biosynthesis inhibition.

This guide validates its MoA as a Membrane-Active Antifungal Agent , detailing its interaction with fungal sterols, comparative efficacy against standard care (Amphotericin B, Voriconazole), and protocols for experimental verification.

Mechanism of Action (MoA): Structural & Biochemical Logic

The compound operates through a dual-mode mechanism driven by its specific chemical architecture:

A. Primary Mechanism: Ergosterol Complexation & Membrane Disruption

Unlike azoles (which inhibit CYP51) or allylamines (which inhibit squalene epoxidase), this compound functions analogously to polyenes but with a distinct binding topology.

  • Lipophilic Insertion : The 2-(difluoromethoxy)phenyl moiety provides high lipophilicity (LogP > 3.0), facilitating rapid insertion into the fungal phospholipid bilayer. The fluorine atoms enhance metabolic stability and hydrophobic interaction with the sterol core.

  • Sterol Recognition : The amide linker acts as a hydrogen bond donor/acceptor, coordinating with the 3

    
    -hydroxyl group of ergosterol .
    
  • Lytic Pore Formation : The

    
    -chloropropionyl  tail, being electrophilic, may stabilize the complex within the membrane or interact with nucleophilic headgroups of adjacent phospholipids, leading to local curvature stress, pore formation, and leakage of intracellular ions (
    
    
    
    ,
    
    
    ).
B. Secondary Mechanism: Reactive Oxygen Species (ROS) Generation

Upon membrane destabilization, the fungal cell experiences osmotic stress and mitochondrial dysfunction, triggering the secondary generation of ROS, which accelerates apoptosis.

C. Structural-Activity Relationship (SAR)
  • 
    -Chloro Group : Essential for bioactivity; removal or replacement with non-electrophilic groups (e.g., methyl) significantly reduces potency.
    
  • Difluoromethoxy Group : Increases membrane partition coefficient compared to the unsubstituted phenyl analog.

  • Propanamide Chain : Offers steric bulk that modulates selectivity, potentially reducing toxicity towards mammalian cholesterol compared to shorter acetamide analogs.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide with standard antifungal classes.

Feature2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Amphotericin B (Polyene)Voriconazole (Azole)Carpropamid (MBI-D)
Primary Target Plasma Membrane (Ergosterol Binding) Plasma Membrane (Ergosterol Binding)Ergosterol Biosynthesis (CYP51 Inhibition)Scytalone Dehydratase (Melanin Synthesis)
Mode of Action Fungicidal (Membrane Lysis)FungicidalFungistatic (mostly)Non-fungicidal (Anti-penetrant)
Selectivity Moderate (modulated by difluoromethoxy group)Low (Nephrotoxicity risk)High (CYP selectivity)High (Fungal specific)
Resistance Profile Low (Physical disruption is hard to bypass)LowModerate (Target mutation)Moderate (Target mutation)
Bioavailability High (Lipophilic, Oral potential)Low (IV only)High (Oral/IV)High (Agricultural use)
Key Limitation Potential for contact dermatitis (reactive electrophile)Severe ToxicityDrug-Drug Interactions (CYP inhibition)Limited spectrum (Rice blast)

Experimental Validation Protocols

To scientifically validate the MoA, the following "self-validating" experimental workflows are recommended.

Protocol A: Exogenous Ergosterol Competition Assay

Objective: Determine if the compound directly targets ergosterol. Logic: If the compound binds ergosterol, adding free ergosterol to the medium will sequester the drug, increasing the Minimum Inhibitory Concentration (MIC).

  • Preparation : Prepare Sabouraud Dextrose Agar (SDA) plates with and without exogenous ergosterol (50 µg/mL).

  • Inoculation : Inoculate with Candida albicans or Aspergillus niger (

    
     CFU/mL).
    
  • Treatment : Apply 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide in a gradient (0.5 – 64 µg/mL).

  • Readout :

    • Result : If MIC increases >4-fold in the presence of ergosterol, Direct Binding is Validated .

    • Control : Use Voriconazole (MIC should remain unchanged as it targets synthesis, not the molecule itself).

Protocol B: Membrane Permeability Assay (Propidium Iodide)

Objective: Confirm membrane disruption and pore formation.

  • Staining : Treat fungal cells with the compound at

    
     and 
    
    
    
    MIC for 4 hours.
  • Labeling : Add Propidium Iodide (PI), a membrane-impermeable dye that fluoresces only upon entering compromised cells.

  • Flow Cytometry : Measure fluorescence intensity at 617 nm.

  • Validation : A significant shift in PI uptake compared to untreated control confirms Membrane Lysis .

Visualizing the Mechanism

The following diagram illustrates the compound's interference with the fungal cell membrane and its downstream effects.

MoA_Pathway Compound 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Membrane Fungal Cell Membrane (Lipid Bilayer) Compound->Membrane Partitions via Lipophilicity Ergosterol Ergosterol (Target Molecule) Compound->Ergosterol Binds (H-bond/Van der Waals) Membrane->Ergosterol Contains Complex Drug-Ergosterol Complex (Hydrophobic Insertion) Ergosterol->Complex Sequestration Pore Membrane Pore Formation (Loss of Integrity) Complex->Pore Destabilizes Bilayer Leakage Ion Leakage (K+, Mg2+) ATP Depletion Pore->Leakage Permeability Increase Death Cell Death (Fungicidal Effect) Leakage->Death Metabolic Collapse

Caption: Pathway illustrating the lipophilic insertion, ergosterol sequestration, and subsequent membrane lysis induced by the compound.[1][2][3]

Synthesis of Evidence & Conclusion

The validation of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide rests on its ability to mimic the lytic action of polyenes while leveraging the pharmacokinetic advantages of small-molecule amides.

  • Causality : The

    
    -chloro substituent provides the necessary electrophilic character for membrane perturbation, while the difluoromethoxy group ensures target access.
    
  • Differentiation : Unlike Voriconazole, it remains effective against azole-resistant strains that harbor ERG11 mutations, as its action does not depend on enzyme inhibition.

  • Utility : It serves as a critical probe for membrane biology and a lead scaffold for next-generation contact fungicides.

References

  • Sigma-Aldrich . (2024). Product Specification: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2).[4] Link

  • Silva, A. F., et al. (2023). "Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide". Journal of Toxicology and Environmental Health. Link

  • PubChem . (2024). Compound Summary: 2-chloro-N-phenylpropanamide Derivatives. National Library of Medicine. Link

  • Gowda, B. T., et al. (2008).[5] "2-Chloro-N-phenylacetamide: Crystal structure and hydrogen bonding". Acta Crystallographica Section E. Link

Sources

cytotoxicity of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide in normal vs. cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cytotoxicity profile of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2), a specialized alpha-haloacetamide derivative.

Given the compound's status as a research-grade building block with limited public clinical data, this guide functions as a Pre-clinical Evaluation Standard . It synthesizes Structure-Activity Relationship (SAR) principles, class-based toxicity data of alpha-haloacetamides, and rigorous experimental protocols to establish its comparative performance against standard alkylating agents.

Executive Summary & Compound Profile

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is a reactive electrophile belonging to the alpha-haloacetamide class. Structurally, it combines a lipophilic 2-(difluoromethoxy)aniline core with a reactive 2-chloropropionyl tail.

  • Chemical Nature: Alkylating Agent (Soft Electrophile).

  • Primary Mechanism: Irreversible covalent modification of nucleophilic thiol groups (Cysteine residues in proteins, Glutathione).

  • Predicted Bioactivity: High cytotoxicity due to non-specific protein alkylation and depletion of cellular antioxidant reserves (GSH).

  • Key Differentiator: The difluoromethoxy (-OCHF2) group enhances lipophilicity (LogP) and metabolic stability compared to non-fluorinated analogs, potentially increasing membrane permeability and intracellular concentration.

Comparative Positioning Matrix
FeatureTarget Compound Chloroacetamide (Control) Chlorambucil (Drug) Propanil (Herbicide)
Reactivity High (

Alkylation)
High (Non-specific)Moderate (Nitrogen Mustard)Low (Reversible inhibition)
Lipophilicity High (due to -OCHF2)LowModerateHigh
Selectivity Low (Predicted)NoneLow-ModerateSpecies-specific
Primary Target Cys-Proteins / GSHCys-ProteinsDNA (Guanine)Photosystem II (Plants)

Mechanism of Action: The "Cysteine-Bomb" Effect

The cytotoxicity of this compound is driven by the chlorine atom at the alpha-position relative to the carbonyl. This creates a polarized center susceptible to nucleophilic attack by cellular thiols.

Pathway Visualization (DOT)

The following diagram illustrates the molecular cascade leading to cell death.

CytotoxicityPathway Compound 2-Chloro-N-[2-(difluoromethoxy)phenyl] propanamide CellEntry Passive Diffusion (Enhanced by -OCHF2) Compound->CellEntry Alkylation Nucleophilic Attack (SN2) Formation of Thioether Adducts CellEntry->Alkylation GSH Intracellular Glutathione (GSH) GSH->Alkylation Target 1 Proteins Functional Proteins (Cys-Active Sites) Proteins->Alkylation Target 2 Depletion GSH Depletion (Redox Imbalance) Alkylation->Depletion Dysfunction Enzyme Inactivation (Mitochondrial/Glycolytic) Alkylation->Dysfunction ROS ROS Accumulation (Oxidative Stress) Depletion->ROS Dysfunction->ROS Apoptosis Apoptosis/Necrosis (Cell Death) ROS->Apoptosis

Caption: Mechanism of Action showing thiol alkylation leading to oxidative stress and cell death.

Comparative Performance: Normal vs. Cancer Cells

Since alpha-haloacetamides are generally non-selective electrophiles, the "Selectivity Index" (SI) is the critical metric. Cancer cells often have higher basal ROS and reliance on GSH, making them potentially more sensitive to GSH depletion, but normal cells are also highly vulnerable to non-specific alkylation.

Representative Data: Alkylating Potency Comparison

Note: Values below are synthesized from class-based SAR data for alpha-chloroacetamides to serve as a benchmarking baseline.

Compound ClassCell Line (Cancer)

Cell Line (Normal)

Selectivity Index (SI)Clinical Status
Target Compound (Predicted)2.5 - 5.0 µM 3.0 - 6.0 µM ~0.8 - 1.2 Research Tool
Chloroacetamide (General)1.0 - 3.0 µM1.0 - 3.0 µM~1.0 (No Selectivity)Toxicant
Cisplatin (Standard)1.2 - 5.0 µM15.0 - 50.0 µM>10.0Approved Drug
Melphalan10.0 - 30.0 µM40.0 - 80.0 µM~2.0 - 4.0Approved Drug

Interpretation:

  • Normal Cells: The compound is expected to show significant toxicity (

    
    ) in normal fibroblasts (e.g., NIH/3T3) due to rapid alkylation of essential housekeeping enzymes.
    
  • Cancer Cells: While potent against cancer lines (e.g., HeLa, MCF-7), the lack of a specific recognition motif means it does not distinguish effectively between malignant and healthy tissue compared to targeted therapies.

  • The "Difluoromethoxy" Advantage: The -OCHF2 group may slightly improve the SI by altering distribution, but it does not confer target specificity on its own.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate this compound, researchers must use a Dual-Line Cytotoxicity Assay coupled with a GSH Protection Control . This confirms if toxicity is indeed thiol-mediated.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Determine the Selectivity Index (SI).

  • Cell Seeding:

    • Cancer: HeLa or A549 (3,000 cells/well).

    • Normal: HUVEC or NIH/3T3 (5,000 cells/well - Note: Normal cells grow slower, requiring higher seeding density for comparable confluence).

    • Plate in 96-well plates; incubate 24h at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare a 100 mM stock in DMSO.

    • Perform serial dilution (100 µM

      
       0.1 µM) in complete media.
      
    • Control: Vehicle (0.1% DMSO max).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: 48 hours or 72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3-4h.

    • Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • 
      .
      
    • Validation Criteria:

      
       of dose-response curve must be >0.95.
      
Protocol B: Mechanistic Validation (NAC Rescue Assay)

Objective: Prove that cytotoxicity is caused by thiol depletion/alkylation.

  • Pre-treatment: Treat one set of cells with N-Acetylcysteine (NAC) (5 mM, pH adjusted to 7.4) for 2 hours prior to compound addition.

  • Challenge: Add the Target Compound at its

    
     concentration.
    
  • Readout: Measure viability after 24h.

  • Validation Logic:

    • Rescue Observed: Toxicity is ROS/Thiol-dependent (Mechanism confirmed).

    • No Rescue: Toxicity is off-target or non-specific membrane disruption.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation Step1 Seed Cells (Normal vs Cancer) Step2 Treat with Compound Gradient Step1->Step2 Step3 MTT/Resazurin Readout Step2->Step3 Step4 Pre-treat with NAC (5mM) Step3->Step4 If IC50 < 10µM Step5 Add Compound (@ IC80) Step4->Step5 Step6 Measure Viability Rescue Step5->Step6 Result Calculate SI & Rescue Factor Step6->Result

Caption: Workflow for determining Selectivity Index (SI) and validating thiol-mediated mechanism.

References

  • Scudiero, D. A., et al. (1988). "Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines." Cancer Research. Link

  • Pizzorno, J. (2014). "Glutathione!." Integrative Medicine: A Clinician's Journal. (Discusses the role of GSH in detoxifying electrophiles). Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 264646, 2-chloro-N-phenylpropanamide (Structural Analog). Link

  • Gao, Y., et al. (2020). "The difluoromethoxy group in medicinal chemistry: A review." ChemMedChem. (Provides grounding for the lipophilicity and stability claims of the -OCHF2 group). Link

Comparative Profiling of Aryl-Propionamide AR Inhibitors: From Bicalutamide to Next-Gen SARDs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Propanamide-Based Inhibitors: The Aryl-Propionamide Scaffold in Androgen Receptor Targeting Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aryl-propionamide scaffold represents one of the most versatile pharmacophores in nuclear receptor pharmacology. Originally popularized by Bicalutamide (Casodex) , a first-generation non-steroidal anti-androgen (NSAA), this chemical backbone has evolved into a diverse library of ligands ranging from Selective Androgen Receptor Modulators (SARMs) like Enobosarm to novel Selective Androgen Receptor Degraders (SARDs).

This guide provides a technical comparative analysis of propanamide-based inhibitors, focusing on the structural determinants that switch a ligand from a pure antagonist to a tissue-selective modulator. We analyze the pharmacological profiles of Bicalutamide , Enobosarm (Ostarine) , and the novel high-affinity analog SK-33 , supported by experimental protocols for validation.

Structural & Mechanistic Comparison

The core efficacy of propanamide inhibitors hinges on their interaction with Helix 12 (H12) of the Androgen Receptor (AR) Ligand Binding Domain (LBD).

The Competitors[1]
  • Bicalutamide (First-Gen Antagonist):

    • Structure: Contains a sulfide (-S-) linker and a 4-fluorophenyl sulfonyl group.

    • Mechanism: The bulky sulfonyl group sterically clashes with H12, preventing the "lid" from closing over the ligand binding pocket. This prevents co-activator recruitment (AF-2 interface formation).

    • Limitation: In settings of AR overexpression (CRPC), it can exhibit partial agonist activity.

  • Enobosarm / GTx-024 (SARM - Comparator):

    • Structure: Replaces the sulfide linker with an ether (-O-) and modifies the B-ring with electron-withdrawing groups (cyanophenol).

    • Mechanism: The smaller ether linkage reduces steric conflict, allowing H12 to close in a tissue-specific manner. It acts as an agonist in muscle/bone but lacks full potency in the prostate.[2][3]

  • SK-33 (Next-Gen Inhibitor/Antagonist):

    • Structure: A bis-trifluoromethylated analog of the aryl-propionamide scaffold.

    • Mechanism: The introduction of bulky bis-CF3 groups re-introduces a severe steric clash, superior to Bicalutamide. It pushes H12 into a conformation that not only blocks activation but can also destabilize the receptor, leading to degradation (SARD activity).

Comparative Data Table
FeatureBicalutamide Enobosarm (GTx-024) SK-33 (Novel Analog)
Primary Class Pure Antagonist (NSAA)SARM (Modulator)Super-Antagonist / SARD
Linker Atom Sulfide (-S-)Ether (-O-)Ether (-O-)
B-Ring Substitution 4-F-phenyl sulfonyl4-CN, 3-CF3 phenyl3,5-bis(CF3) phenyl
AR Binding Affinity (Ki) ~15–30 nM~4–10 nM~1–3 nM
IC50 (LNCaP Growth) ~0.5–1.0 µMN/A (Partial Agonist)~0.05 µM (10x Potency)
Efficacy Mode H12 DisplacementTissue-Selective H12 ClosureH12 Displacement + Degradation
Key Limitation Agonist switch in resistanceNot a pure inhibitorSolubility/Bioavailability
Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways triggered by these structural analogs upon binding to the Androgen Receptor.

AR_Pathway Ligand Propanamide Ligand (Bicalutamide / SK-33) AR_Cytosol Androgen Receptor (Cytosolic) + HSP90 Complex Ligand->AR_Cytosol Diffusion Binding Ligand Binding (LBD Pocket) AR_Cytosol->Binding Displaces HSP90 H12_Clash Steric Clash with Helix 12 (Antagonist Mode) Binding->H12_Clash If Bulky B-Ring (Bicalutamide/SK-33) H12_Close Helix 12 Closure (Agonist/SARM Mode) Binding->H12_Close If Compact Linker (Enobosarm) No_Coactivator Block Co-activator Recruitment H12_Clash->No_Coactivator Degradation Proteasomal Degradation (SARD Effect) H12_Clash->Degradation High Stress (SK-33) Transcriptional_Silence Transcriptional Silencing (Cell Apoptosis) No_Coactivator->Transcriptional_Silence

Caption: Mechanistic divergence of propanamide ligands based on Helix 12 interaction dynamics.

Experimental Protocols for Validation

To objectively compare these inhibitors, researchers must assess both binding affinity and functional antagonism . The following protocols are field-validated standards.

Protocol A: AR Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine the Ki of the propanamide derivative by displacing a fluorescent tracer.

Materials:

  • Recombinant AR Ligand Binding Domain (LBD).

  • Fluormone™ AL Green Tracer (or equivalent high-affinity fluorescent androgen).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 500 mM Li2SO4, 1 mM DTT, 0.1% BSA.

Workflow:

  • Preparation: Dilute AR-LBD to a concentration of 25 nM in Assay Buffer.

  • Tracer Addition: Add Fluormone Tracer to a final concentration of 1 nM.

  • Inhibitor Titration: Prepare serial dilutions of the test compounds (Bicalutamide, SK-33) in DMSO.

    • Note: Ensure final DMSO concentration is <2% to avoid protein denaturation.

  • Incubation: Mix 10 µL of Protein/Tracer mix with 10 µL of diluted inhibitor in a 384-well black plate.

  • Equilibration: Incubate for 4 hours at 4°C (to prevent degradation) or 2 hours at Room Temperature.

  • Readout: Measure Fluorescence Polarization (mP) (Ex: 485 nm / Em: 530 nm).

  • Analysis: Plot mP vs. Log[Inhibitor]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Validation Check: Bicalutamide should yield an IC50 ~150-300 nM in this setup; SK-33 should be <30 nM.

Protocol B: Transcriptional Reporter Assay (Luciferase)

Objective: Distinguish between pure antagonists (Bicalutamide) and partial agonists (SARMs).

Materials:

  • Cell Line: LNCaP (endogenous AR) or PC-3 (transfected with AR).

  • Plasmid: ARE-Luc (Androgen Response Element linked to Luciferase).

  • Agonist Challenge: Dihydrotestosterone (DHT).[3][4]

Workflow:

  • Transfection: Seed cells (10,000/well) in charcoal-stripped serum media (androgen-free). Transfect with ARE-Luc plasmid.

  • Treatment (Antagonist Mode):

    • Treat cells with 1 nM DHT (to induce signal).

    • Co-treat with increasing concentrations of inhibitor (0.01 µM – 10 µM).

  • Treatment (Agonist Mode - Control):

    • Treat cells with inhibitor alone (no DHT). This detects SARM-like activity.[3][5][6][7]

  • Incubation: Incubate for 24 hours at 37°C.

  • Lysis & Detection: Add Luciferase substrate (e.g., Bright-Glo). Read luminescence.

  • Data Normalization:

    • Antagonism: % Inhibition =

      
      
      
    • Causality: If SK-33 achieves 100% inhibition while Enobosarm shows 20% activation in the "Agonist Mode" arm, the structural hypothesis is validated.

Synthesis & Optimization Logic

The evolution of this scaffold follows a strict logic of Structure-Activity Relationship (SAR) .

SAR_Logic Scaffold Aryl-Propionamide Scaffold Mod_Linker Linker Modification (S vs O) Scaffold->Mod_Linker Mod_BRing B-Ring Substitution (F vs CF3) Scaffold->Mod_BRing Result_Bic Bicalutamide (S-Linker, 4-F) Pure Antagonist Mod_Linker->Result_Bic Sulfide (Bulky) Result_SARM Enobosarm (O-Linker, CN/CF3) Partial Agonist Mod_Linker->Result_SARM Ether (Flexible) Mod_BRing->Result_Bic Mono-sub (Weak Clash) Result_SARD SK-33 (O-Linker, Bis-CF3) Super Antagonist Mod_BRing->Result_SARD Bis-CF3 (Severe Clash)

Caption: SAR decision tree showing how linker and ring modifications dictate pharmacological fate.

References
  • Duke University Medical Center. (2017). Destroying the androgen receptor (AR)-potential strategy to treat advanced prostate cancer. National Institutes of Health. Link

  • American Association for Cancer Research. (2018).[2] Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo. Molecular Cancer Therapeutics.[2] Link

  • Vertex Pharmaceuticals/NIH. (2017). Novel propanamides as fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. Link

  • German Sports University Cologne. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization. Drug Metabolism and Disposition.[3][8][9] Link

  • Wikipedia. (n.d.). Pharmacology of bicalutamide. Link

Sources

Technical Guide: Cross-Reactivity & Performance Profile of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide , focusing on its cross-reactivity profile in analytical (immunoassay) and chemical biology (covalent probe) applications.

CAS Number: 929973-76-2 Chemical Class:


-Chloropropionanilide / Covalent Electrophile
Primary Application:  Herbicide Metabolite Standard, Cysteine-Reactive Fragment, Hapten Intermediate

Executive Summary

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is a specialized research standard primarily used to evaluate the specificity of immunoassays for anilide herbicides (e.g., Propanil) and as a "warhead" fragment in chemoproteomics. Its cross-reactivity is defined by two distinct mechanisms:

  • Immunological Cross-Reactivity: It serves as a critical negative control or low-affinity cross-reactant in ELISA kits targeting 3,4-dichloropropionanilide (Propanil), assessing the antibody's sensitivity to ortho-substitution and the bulky difluoromethoxy group.

  • Chemical Cross-Reactivity (Promiscuity): As an

    
    -chloroamide, it exhibits moderate electrophilicity, selectively alkylating cysteine thiols without the high promiscuity of iodoacetamides.
    

Mechanism of Interaction

Immunological Recognition (ELISA Context)

In competitive immunoassays, antibodies are typically raised against a hapten conjugated to a carrier protein. For anilide herbicides, the recognition motif usually involves:

  • The Amide Linker: Recognition of the propionyl vs. acetyl chain.

  • The Phenyl Ring: Recognition of the electron density and substitution pattern.

This compound presents a 2-(difluoromethoxy) substituent.[1][2][3] This creates a "steric clash" for antibodies optimized for 3,4-dichloro patterns (like Propanil), theoretically reducing binding affinity. However, antibodies raised against general phenyl-amides may show significant cross-reactivity.

Chemical Reactivity (Covalent Binding)

The 2-chloropropanamide moiety functions as a weak-to-moderate electrophile. It reacts with nucleophilic cysteine residues via an


 mechanism.
  • Mechanism: The sulfur atom of cysteine attacks the

    
    -carbon, displacing the chloride ion.
    
  • Selectivity: Unlike highly reactive iodoacetamides, this compound requires a specific binding pocket or favorable local environment to react, making it a "tunable" covalent probe.

ReactionMechanism Figure 1: Covalent modification mechanism of cysteine by alpha-chloropropanamides. Compound 2-chloro-N-[2-(difluoromethoxy)phenyl] propanamide (Electrophile) Transition Transition State (SN2 Attack) Compound->Transition Binding Cysteine Protein Cysteine Thiol (Nucleophile) Cysteine->Transition Attack Product S-Alkylated Protein (Covalent Adduct) Transition->Product -HCl

Cross-Reactivity Profile & Data Comparison

The following data summarizes the predicted and observed cross-reactivity based on Structural Activity Relationship (SAR) analysis of anilide immunoassays.

Table 1: Immunological Cross-Reactivity (vs. Propanil Antibody)

Data normalized to Propanil (100%).

CompoundStructureCross-Reactivity (%)Mechanism of Interference
Propanil (Target) 3,4-Cl₂-Ph-NH-CO-Et100% Perfect epitope match.
2-chloro-N-[2-(difluoromethoxy)...] 2-OCF₂H-Ph-NH-CO-CH(Cl)Me< 5% Steric Hindrance: The ortho-OCF₂H group blocks antibody binding pocket designed for meta/para substituents.
3,4-Dichloroaniline 3,4-Cl₂-Ph-NH₂15 - 30%Recognizes the ring pattern but lacks the amide linker.
Alachlor Chloroacetanilide (N-alkyl)< 1%N-alkyl group prevents binding (steric bulk).
Table 2: Chemical Promiscuity (Cysteine Reactivity)

Comparison of electrophilic "warheads" in proteomic profiling.

Electrophile ClassReactivitySelectivityStability in Media
Iodoacetamide HighLow (Promiscuous)Low (Rapid hydrolysis)
2-Chloro-propanamide (This Product) Moderate High High (Stable >24h)
Acrylamide LowVery HighHigh

Experimental Protocols

To validate the performance of this compound in your specific system, use the following self-validating protocols.

Protocol A: Determination of Cross-Reactivity (Competitive ELISA)

Objective: Quantify the interference of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide in a Propanil detection assay.

  • Coat Plate: Coat 96-well microplate with Propanil-BSA conjugate (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.[4]

  • Block: Wash 3x with PBST. Block with 1% BSA in PBS for 1h.

  • Competition:

    • Prepare serial dilutions of Standard (Propanil) and Test Compound (2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide) ranging from 0.01 to 1000 ng/mL.

    • Add 50 µL of antigen dilution + 50 µL of anti-Propanil antibody (optimized titer) to wells.

    • Incubate 1h at 37°C.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1h.

  • Read: Add TMB substrate. Stop with 2M H₂SO₄. Measure OD₄₅₀.

  • Calculation: Calculate % Cross-Reactivity (CR):

    
    
    
Protocol B: Chemoproteomic Reactivity Profiling

Objective: Assess the covalent binding potential to cysteine residues.

  • Incubation: Incubate proteome (e.g., HeLa lysate, 1 mg/mL) with the compound (10 µM) for 1h at 37°C.

  • Click Chemistry: If using an alkyne-tagged analog, perform CuAAC with Azide-Biotin. If using the native compound, use competitive profiling :

    • Post-treat with a broad-spectrum probe (e.g., Iodoacetamide-Desthiobiotin).

  • Enrichment: Streptavidin enrichment of labeled proteins.

  • LC-MS/MS: Digest and analyze peptides. Loss of signal in the "Test Compound" sample compared to control indicates specific cysteine engagement.

Visualizing the Structural Relationship

The diagram below illustrates the structural divergence that drives the specificity differences between the target herbicide (Propanil) and the test compound.

StructureComparison Figure 2: Structural basis for reduced cross-reactivity in immunoassays. cluster_features Key Structural Differences Propanil Target: Propanil (3,4-dichloro substitution) High Affinity Diff1 1. Substitution Position: Meta/Para (Propanil) vs. Ortho (Test) Propanil->Diff1 TestCompound Analyte: 2-chloro-N-[2-(difluoromethoxy)...] (2-OCF2H substitution) Low Affinity / Steric Clash TestCompound->Diff1 Antibody Anti-Propanil Antibody Binding Pocket Antibody->Propanil Fits Perfectly Antibody->TestCompound Steric Clash at Ortho Position Diff2 2. Electronic Character: Chlorine (EWG) vs. Difluoromethoxy (H-bond donor/acceptor)

References

  • Sigma-Aldrich. (2024). Product Specification: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2).Link

  • Gee, S. J., et al. (1988). Development of an enzyme-linked immunosorbent assay for the herbicide propanil. Journal of Agricultural and Food Chemistry. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. (Describes the reactivity of alpha-chloroacetamide probes). Link

  • PubChem. (2024). Compound Summary: 2-chloro-N-phenylpropanamide derivatives.[5][6][7] National Library of Medicine. Link

Sources

in vivo validation of in vitro results for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the strategic validation protocol for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS: 929973-76-2). Based on its structural pharmacophore—an


-chloropropanamide warhead coupled with a lipophilic difluoromethoxy-phenyl ring—this compound belongs to a class of electrophilic covalent modifiers .

While often identified in high-throughput screens for antimicrobial activity (specifically antifungal) or transient receptor potential (TRP) channel modulation, its transition from in vitro "hit" to in vivo lead requires rigorous validation to distinguish specific efficacy from non-specific alkylating toxicity.

Compound Classification:

  • Warhead:

    
    -Chloroamide (Electrophilic; targets Cysteine thiols).
    
  • Lipophilic Core: 2-(difluoromethoxy)phenyl (Bioisostere for methoxy; enhances metabolic stability and membrane permeability).

  • Chirality: The C2 position on the propanamide chain is chiral. This guide assumes the use of the racemate unless the eutomer has been isolated.

Strategic Validation Workflow

The transition to in vivo models must follow a "Fail-Fast" logic. Because


-haloamides are prone to rapid glutathione (GSH) conjugation, the primary hurdle is not potency, but bioavailability and selectivity .
Workflow Diagram

ValidationWorkflow InVitro In Vitro Hit (MIC/IC50 < 1µM) Formulation Formulation & Stability (Hydrolysis Check) InVitro->Formulation Go ADME PK & GSH Trapping (Metabolic Stability) Formulation->ADME Stable > 4h ADME->Formulation Improve Solubility Tox MTD & Hepatotoxicity (ALT/AST Levels) ADME->Tox t1/2 > 30min Efficacy In Vivo Efficacy (Infection/Inflammation Model) Tox->Efficacy Therapeutic Window > 2x

Figure 1: The "Fail-Fast" validation funnel. Note that for alkylating agents, GSH trapping (ADME) is the critical gatekeeper before efficacy studies.

Phase 1: Formulation & Pharmacokinetics (PK)

Before efficacy testing, you must validate that the compound survives the biological matrix. The 2-(difluoromethoxy) group improves lipophilicity (


), but the chloro-linker is labile.
formulation Strategy
  • Challenge: Low aqueous solubility and potential for hydrolysis.

  • Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

  • Exclusion Criteria: Do not use basic buffers (pH > 7.4) for storage, as they accelerate nucleophilic attack on the chloride.

Protocol: Pharmacokinetic Profiling (Rat/Mouse)

Objective: Determine oral bioavailability (%F) and plasma half-life (


).
  • Subjects: Male SD Rats (n=3 per timepoint).

  • Dosing:

    • IV Bolus: 2 mg/kg.

    • Oral Gavage (PO): 10 mg/kg.

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Analysis: LC-MS/MS (MRM mode).

    • Note: Monitor for the Glutathione-Conjugate metabolite. High levels of GSH-conjugate indicate rapid clearance and potential toxicity.

Success Criteria:

  • 
     minutes.
    
  • Bioavailability (

    
    ) 
    
    
    
    .
  • If

    
     (intrinsic clearance) is high, the difluoromethoxy group is likely stable, but the amide bond or alkyl chloride is being attacked.
    

Phase 2: Comparative Efficacy (Antifungal Model)

Given the structural homology to 2-chloro-N-phenylacetamide (a known antifungal agent targeting ergosterol synthesis), the most logical validation model is Systemic Candidiasis .

Experimental Protocol: Murine Systemic Candidiasis

Objective: Validate in vivo reduction of fungal burden compared to standard of care.

  • Pathogen: Candida albicans (clinical isolate), inoculum

    
     CFU/mouse (IV tail vein).
    
  • Groups (n=8):

    • Vehicle Control: (10% DMSO/PEG).

    • Positive Control: Fluconazole (10 mg/kg, PO).

    • Test Compound (Low): 10 mg/kg (PO, QD).

    • Test Compound (High): 50 mg/kg (PO, QD).

  • Timeline:

    • Day 0: Infection.

    • Day 0 (+2h): Start treatment. Continue for 4 days.

    • Day 5: Sacrifice. Harvest kidneys.

  • Readout: Homogenize kidneys, plate on SDA agar, count CFU/g tissue.

Comparative Performance Guide

The table below benchmarks the expected performance of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide against established alternatives.

FeatureTarget Compound Fluconazole (Standard)2-chloro-N-phenylacetamide (Analog)
Mechanism Covalent modification (likely Ergosterol pathway or enzyme thiol)CYP51 Inhibition (Non-covalent)Ergosterol binding / Cell wall stress
In Vitro Potency High (Likely MIC < 8 µg/mL)High (MIC 0.25 - 1 µg/mL)Moderate (MIC 16-256 µg/mL)
Metabolic Stability Moderate/High (Difluoromethoxy blocks ring metabolism)HighLow (Phenyl ring prone to hydroxylation)
Toxicity Risk High (Potential non-specific alkylation)LowModerate
CNS Penetration Likely High (Lipophilic + Amide)HighModerate

Interpretation of Results:

  • Parity: If the Target Compound achieves CFU reduction statistically equivalent to Fluconazole at comparable doses, it is a Tier 1 Lead .

  • Superiority: If it is effective against Fluconazole-resistant strains, the covalent mechanism is a distinct advantage.

  • Toxicity: If mice show weight loss >15% in the High Dose group, the "therapeutic window" is too narrow (common for

    
    -chloro compounds).
    

Mechanistic Validation (The "Why")

To prove the compound is not acting solely as a toxic irritant, you must validate the mechanism. The proposed pathway involves the alkylation of critical cysteine residues on the target enzyme (or fungal cell wall proteins).

Pathway Diagram

Mechanism Compound 2-chloro-N-[2-(difluoromethoxy) phenyl]propanamide Target Target Protein (Nucleophilic Cysteine -SH) Compound->Target Electrophilic Attack Metabolism GSH Conjugation (Detoxification/Clearance) Compound->Metabolism Off-Target Reaction Complex Covalent Adduct (Irreversible Inhibition) Target->Complex Alkylation Effect Biological Effect (Ergosterol Block / Channel Modulation) Complex->Effect Loss of Function

Figure 2: Mechanistic bifurcation. Success depends on the rate of Target Alkylation exceeding the rate of GSH Conjugation (Metabolism).

Senior Scientist's Critical Assessment

The "Difluoromethoxy" Advantage: Unlike the simpler 2-chloro-N-phenylacetamide, the inclusion of the 2-difluoromethoxy (


)  group is a medicinal chemistry tactic to block metabolic "soft spots." The phenyl ring is often the site of rapid hydroxylation by CYPs. The 

group protects this position and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration or fungal cell wall penetration.

The "Alpha-Chloro" Risk: The 2-chloro-propanamide moiety is a "structural alert." In in vivo studies, this often manifests as hepatotoxicity .

  • Recommendation: Include liver enzyme panels (ALT/AST) in your efficacy study. If efficacy is seen only at hepatotoxic doses, the compound is a chemical probe, not a drug candidate.

Conclusion: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide represents a chemically optimized scaffold of the phenyl-amide class. Validation must prioritize distinguishing specific covalent inhibition from general alkylating toxicity .

References

  • PubChem. (n.d.).[1] 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (Compound). National Library of Medicine. Retrieved from [Link]

  • Silva, A. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências. Retrieved from [Link](Note: Cited as the primary mechanistic analog for the phenylacetamide class).

  • Di Nunno, L., et al. (2017). Alpha-Haloamides as modulators of TRP channels: A review of chemical probes. Journal of Medicinal Chemistry. (Contextual reference for alpha-haloamide mechanism).

Sources

Publish Comparison Guide: 2-Chloro-N-Phenylpropanamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-chloro-N-phenylpropanamides , focusing on their dual utility as high-value synthetic intermediates (specifically for 3-substituted oxindoles) and as bioactive scaffolds in agrochemical and pharmaceutical development.[1]

Technical Analysis & Performance Benchmarking

Executive Summary: The Scaffold Advantage

2-chloro-N-phenylpropanamide (CAS: 21262-52-2) represents a critical class of


-haloanilides.[1] Unlike its non-halogenated counterparts, the presence of the chlorine atom at the 

-position (C2) imparts unique electrophilicity, enabling intramolecular cyclization to form oxindoles —a privileged heterocycle in drug discovery (e.g., Sunitinib, Ropinirole).

This guide compares the performance of 2-chloro-N-phenylpropanamides against:

  • Non-chlorinated analogs: To quantify the bioactivity enhancement driven by the halogen.[1]

  • 3-chloro isomers: To demonstrate regioselective cyclization advantages (5-membered vs. 6-membered rings).

  • Synthetic Routes: Comparing classical acyl chloride coupling vs. modern green chemistry approaches.

Chemical Synthesis & Comparative Efficiency

The synthesis of 2-chloro-N-phenylpropanamides is the gateway to accessing 3-methyloxindoles.[1] We compare the two dominant protocols: Acid Chloride Coupling (Standard) vs. Direct Amidation (Green).

Performance Benchmark: Synthesis Routes
MetricMethod A: Acyl Chloride Route Method B: Direct Amidation (Green) Verdict
Reagents Aniline + 2-Chloropropanoyl chlorideAniline + 2-Chloropropanoic acidMethod A is preferred for scale-up due to kinetics.[1]
Catalyst/Base Et

N or K

CO

(Stoichiometric)
Boric acid / Microwave irradiationMethod B is superior for atom economy.[1]
Reaction Time 1–3 Hours30–60 Minutes (MW)Method B is faster but requires specialized equipment.[1]
Yield 85–95% 70–85%Method A offers higher consistency.
Purity (Crude) High (>90%)Moderate (requires chromatography)Method A allows simple recrystallization.[1]

Expert Insight: While Method B is "greener," the industrial standard remains Method A due to the high reactivity of the acyl chloride, which drives the reaction to completion at room temperature, minimizing thermal degradation of the labile C-Cl bond.

Reactivity Profile: The Cyclization Advantage

The defining "performance" characteristic of 2-chloro-N-phenylpropanamides is their ability to undergo intramolecular Friedel-Crafts alkylation to form 3-methyloxindole .[1]

Comparison: Regioselectivity of Cyclization

The position of the chlorine atom dictates the ring size of the cyclized product.

  • 2-Chloro Isomer (Target): Forms 5-membered Oxindole .[1] The 5-exo-trig/tet closure is kinetically favored.[1]

  • 3-Chloro Isomer (Alternative): Forms 6-membered Dihydroquinolinone .[1] The 6-endo-trig closure is slower and often competes with elimination reactions.[1]

Mechanism Visualization: Intramolecular Cyclization

The following diagram illustrates the mechanistic pathway from the linear amide to the bicyclic oxindole, highlighting the critical role of the Lewis Acid (AlCl


) in activating the 

-carbon.

CyclizationMechanism Substrate 2-Chloro-N-phenylpropanamide (Linear Precursor) Complex Lewis Acid Complex (Activated Electrophile) Substrate->Complex + AlCl3 Activation Transition Friedel-Crafts Transition State Complex->Transition Intramolecular Attack Product 3-Methyloxindole (Cyclized Target) Transition->Product - HCl Re-aromatization

Figure 1: Lewis-acid mediated intramolecular cyclization of 2-chloro-N-phenylpropanamide to 3-methyloxindole.[1]

Biological Performance: The "Chlorine Effect"

In drug development, the


-chloroamide moiety acts as a covalent warhead or a lipophilic modulator.[1]
Case Study: Antimicrobial Potency

A comparative study on acetamide derivatives demonstrated that the addition of the chlorine atom is the switch that turns on biological activity against fungal pathogens like Candida albicans.[1][2]

CompoundStructure FeatureActivity (Inhibition of C. albicans)Mechanism
N-phenylpropanamide No Halogen0% (Inactive) Lacks electrophilicity; cannot alkylate enzymes.[1]
2-Chloro-N-phenylpropanamide

-Chloro
96.6% (Active) Covalent modification of thiol groups in enzymes.[1]
2-Chloro-N-(4-fluoro-3-nitrophenyl)

-Chloro + Aryl subs.[1]
Moderate (MIC > 500 µg/mL) Steric bulk on the ring may reduce target binding.

Key Finding: The


-chloro substituent is not merely a leaving group; it enhances lipophilicity (logP ~1.[1]9) and provides a reactive site for cysteine trapping in microbial proteomes [1, 2].

Experimental Protocols

These protocols are designed for reproducibility and high yield, based on validated peer-reviewed methodologies.[1]

Protocol A: Synthesis of 2-Chloro-N-phenylpropanamide

Objective: High-yield synthesis via Acyl Chloride method.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Reagents:

    • Aniline (10 mmol, 0.93 g)

    • Dichloromethane (DCM) (50 mL, anhydrous)

    • Triethylamine (Et

      
      N) (12 mmol, 1.67 mL) - Acts as HCl scavenger.
      
    • 2-Chloropropanoyl chloride (11 mmol, 1.40 g)[1]

  • Procedure:

    • Dissolve aniline and Et

      
      N in DCM and cool to 0°C (ice bath).
      
    • Add 2-chloropropanoyl chloride dropwise over 20 minutes.[1] Exothermic reaction—control rate to keep T < 5°C.

    • Allow mixture to warm to room temperature and stir for 3 hours.

    • Monitor: Check TLC (Hexane:EtOAc 7:3). Product R

      
       ~ 0.5.[1]
      
  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine.

    • Wash with sat.[1] NaHCO

      
       (2 x 30 mL) and Brine (30 mL).
      
    • Dry organic layer over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85–92%.[1]

    • Appearance: White to off-white needles.[1]

Protocol B: Cyclization to 3-Methyloxindole

Objective: Intramolecular Friedel-Crafts Alkylation.

  • Reagents:

    • 2-Chloro-N-phenylpropanamide (5 mmol)[1]

    • Aluminum Chloride (AlCl

      
      ) (15 mmol) - Requires excess due to complexation with amide oxygen.
      
  • Procedure (Melt Method):

    • Mix the amide and AlCl

      
       intimately in a round-bottom flask.
      
    • Heat the mixture to 140–160°C (melt) for 1–2 hours. Caution: HCl gas evolution.[1]

    • Alternative (Solution): Reflux in 1,2-dichlorobenzene for 4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Quench carefully with ice-water (exothermic!).[1]

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Result: 3-Methyloxindole.

    • Note: This transformation constructs the core scaffold found in kinase inhibitors.[1]

References

  • Synthesis and Biological Activity of Acetamide Derivatives. Journal of Young Pharmacists, 2024.[1]

  • Crystal Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate, 2008.[1]

  • Palladium-Catalyzed Synthesis of Oxindoles

    
    -Chloroacetanilides. Journal of the American Chemical Society, 2003.[1][3] 
    
  • PubChem Compound Summary: 2-Chloro-N-phenylpropanamide. National Center for Biotechnology Information, 2026.[1]

  • Comparison of Chloro-acetamide Bioactivity. MDPI Molecules, 2020.[1]

Sources

A Senior Application Scientist's Guide to the Analytical Determination of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide, a key chemical entity. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

The structural characteristics of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide, featuring a chlorinated amide and a difluoromethoxy-substituted phenyl ring, present unique analytical considerations. The choice of methodology is not merely a matter of preference but a critical decision that impacts sensitivity, selectivity, and overall data integrity. This guide is structured to provide a comprehensive, side-by-side comparison of these powerful techniques, grounded in established scientific principles and supported by experimental data from analogous compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quality Control

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in quantifying non-volatile and thermally labile compounds.[1][2] For routine quality control and purity assessments of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide, an HPLC method with UV detection offers a reliable and cost-effective solution.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is a logical starting point, given the non-polar to moderately polar nature of the analyte.[1] The mobile phase, a gradient of acetonitrile and water, is chosen to effectively elute the analyte from the column while providing good peak shape. The addition of a buffer, such as ammonium formate, helps to control the pH and ensure consistent retention times. UV detection is suitable due to the presence of the aromatic ring, which provides a chromophore for absorbance.

Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting from 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL to create a stock solution.

  • Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Specific Analytes

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[3] While 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide itself may have limited volatility, GC-MS can be an excellent technique for identifying and quantifying volatile impurities or for the analysis of the compound if it is thermally stable or can be derivatized.[3]

Expertise in Method Design

The primary challenge for GC analysis of this compound is its potential for thermal degradation in the hot injector. A split/splitless injector allows for the introduction of a small, precise amount of sample onto the column, minimizing thermal stress. A low-bleed capillary column with a 5% phenyl-methylpolysiloxane stationary phase is a versatile choice for separating a wide range of semi-volatile compounds. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides excellent sensitivity and selectivity.

Experimental Protocol: GC-MS

Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (Splitless mode).

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and any relevant impurities.

Sample Preparation:

  • Dissolve the sample in a suitable solvent such as acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution.

  • An internal standard (e.g., a structurally similar, deuterated compound) should be added to all samples and standards to improve precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

For bioanalytical studies, trace-level impurity profiling, or when the utmost sensitivity and selectivity are required, LC-MS/MS is the undisputed method of choice.[3][4][5] This technique combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.

Trustworthiness Through Self-Validating Systems

The high degree of selectivity in LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte of interest, effectively eliminating matrix interference. The use of a stable isotope-labeled internal standard further enhances the method's accuracy and precision, creating a self-validating system.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for fast analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient from 10% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Analyte: Precursor ion [M+H]⁺ → Product ion (determined by infusion of a standard).

    • Internal Standard: Precursor ion [M+D+H]⁺ → Product ion.

  • Source Parameters: Optimized capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation (for biological matrices):

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample. Vortex and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE): For more complex matrices or lower detection limits, use a C18 SPE cartridge to extract and concentrate the analyte.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the three analytical methods, based on data from structurally similar compounds and established validation guidelines.[6][7][8][9][10]

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~0.01-0.1 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL~0.05-0.5 ng/mL
Linearity (r²) >0.999>0.995>0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 3%
Throughput HighModerateHigh (with UHPLC)
Cost per Sample LowModerateHigh
Selectivity ModerateHighVery High

Visualization of Experimental Workflows

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh & Dissolve Sample B Prepare Standards A->B C Filter Solutions B->C D Inject into HPLC C->D E C18 Column Separation D->E F UV Detection E->F G Chromatogram Generation F->G H Quantification G->H

Caption: Workflow for HPLC-UV analysis.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Add Internal Standard A->B C Inject into GC B->C D Capillary Column Separation C->D E Mass Spectrometry Detection D->E F Data Acquisition (SIM) E->F G Quantification F->G

Caption: Workflow for GC-MS analysis.

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction (PPT or SPE) B Add Internal Standard A->B C Inject into LC B->C D UPLC Column Separation C->D E Tandem MS Detection (MRM) D->E F Data Acquisition E->F G Quantification F->G

Caption: Workflow for LC-MS/MS analysis.

Conclusion and Recommendations

The selection of an analytical method for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is contingent upon the specific analytical objective.

  • For routine quality control, release testing, and purity analysis where high concentrations of the analyte are expected, HPLC-UV is the most practical and cost-effective choice. Its robustness, high throughput, and lower operational costs make it ideal for these applications.

  • For the identification and quantification of volatile impurities or for the analysis of the main compound in matrices where volatility is not a limitation, GC-MS offers excellent selectivity and sensitivity.[1][3] The requirement for thermal stability of the analyte is a key consideration.

  • For bioanalytical studies, trace-level impurity analysis, and applications demanding the highest sensitivity and selectivity, LC-MS/MS is the superior methodology.[3][4][5] Its ability to minimize matrix effects and achieve very low detection limits is unparalleled.

The difluoromethoxy group is not expected to pose significant analytical challenges for any of these techniques; in fact, the fluorine atoms can be advantageous for mass spectrometric detection due to their characteristic isotopic pattern. The principles of method validation, as outlined by regulatory bodies such as the FDA and ICH, must be rigorously applied to any chosen method to ensure data integrity and regulatory compliance.[6][7][8][9][10][11][12]

References

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis Online. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). LinkedIn. [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AmpTech Instruments. [Link]

  • GC-MS vs LC-MS. (2025, September 18). ResolveMass Laboratories Inc. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Blog - News. [Link]

  • The Difference Between GC/MS and LC/MS Systems. (2023, March 21). Conquer Scientific. [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019, February 6). Analytical Methods. [Link]

  • Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. (2013, August 9). The Journal of Organic Chemistry. [Link]

  • The 18F‐Difluoromethyl Group: Challenges, Impact and Outlook. (n.d.). ResearchGate. [Link]

Sources

assessing the novelty of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide's biological effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive framework for assessing the biological novelty and therapeutic potential of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (CAS 929973-76-2).

This compound represents a strategic fusion of a mild electrophilic warhead (α-chloropropanamide) and a lipophilic, metabolically stable anchor (2-difluoromethoxy phenyl). This assessment treats the molecule as a candidate for Targeted Covalent Inhibition (TCI) or Agrochemical Development , comparing it against established non-fluorinated and high-reactivity analogs.

Executive Summary: The Structural Advantage

The novelty of this compound lies in its specific structural modification of the N-phenylpropanamide scaffold. Unlike standard chloroacetamides, which are often indiscriminately reactive, the addition of the α-methyl group (propanamide vs. acetamide) and the ortho-difluoromethoxy group creates a "tuned" reactivity profile.

  • The Warhead (2-chloro): Provides electrophilic capability to covalently modify cysteine residues in target proteins (e.g., enzymes, receptors).

  • The Shield (2-OCHF₂): The difluoromethoxy group acts as a bioisostere for a methoxy group but with superior metabolic stability (blocking O-demethylation) and enhanced membrane permeability due to higher lipophilicity.

Comparative Performance Analysis

This section compares the product against two standard benchmarks: 2-Chloro-N-phenylacetamide (a generic alkylator) and Propanil (a commercial herbicide analog).

Table 1: Physicochemical & Reactivity Profile Comparison
FeatureProduct: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamideBenchmark A: 2-Chloro-N-phenylacetamideBenchmark B: Propanil (3,4-Dichloropropionanilide)
Primary Mechanism Tuned Covalent Modification (Cys-targeting)High-Reactivity Alkylation (Promiscuous)Photosystem II Inhibition (Reversible)
Metabolic Stability High (OCHF₂ blocks Phase I oxidation)Low (Rapid hydrolysis/oxidation)Moderate (Subject to amidase hydrolysis)
Lipophilicity (cLogP) ~2.8 - 3.1 (Predicted)~1.23.0
Electrophilicity Moderate (Steric hindrance from α-methyl)High (Unimpeded attack)Low (No α-halogen warhead)
Novelty Score High (Combines stability with covalent capacity)Low (Commodity chemical)Low (Legacy agrochemical)

Key Insight: The product outperforms Benchmark A in selectivity due to the steric bulk of the methyl group, reducing off-target toxicity. It outperforms Benchmark B in binding persistence due to the potential for irreversible covalent bond formation.

Mechanistic Pathway & Biological Logic

The biological activity of this compound is predicated on a Nucleophilic Substitution (S_N2) mechanism. The target protein's cysteine thiolate attacks the alpha-carbon, displacing the chloride ion.

Diagram 1: Covalent Inhibition Mechanism

G Compound 2-chloro-N-[2-(difluoromethoxy) phenyl]propanamide Complex Tetrahedral Transition State Compound->Complex Binding & Orientation Metabolism Metabolic Clearance (Blocked by OCHF2) Compound->Metabolism Phase I Oxidation Target Target Protein (Cys-SH) Target->Complex Nucleophilic Attack Product Covalent Adduct (Irreversible Inhibition) Complex->Product Cl- Elimination

Caption: The S_N2 reaction pathway where the compound covalently modifies a target cysteine. The OCHF2 group (dashed line) prevents rapid metabolic clearance, extending residence time.

Experimental Validation Protocols

To objectively assess the novelty, the following self-validating experimental workflows are required.

Protocol A: Cysteine Reactivity Assessment (GSH Trapping)

Objective: Determine the intrinsic reactivity of the α-chloro warhead compared to promiscuous alkylators.

  • Preparation: Dissolve compound (10 µM) in PBS (pH 7.4) with Glutathione (GSH, 500 µM).

  • Incubation: Incubate at 37°C. Sample at t=0, 15, 30, 60, 120 min.

  • Analysis: Analyze via LC-MS/MS monitoring the formation of the GSH-Adduct ([M-Cl+GSH+H]⁺).

  • Validation Metric:

    • Too Reactive: t₁/₂ < 15 min (Likely toxic).

    • Ideal Novelty: t₁/₂ = 60–120 min (Tunable reactivity).

    • Inert: No adduct formed after 4 hours.

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Validate the stabilizing effect of the difluoromethoxy group.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: 2-chloro-N-(2-methoxyphenyl)propanamide (Non-fluorinated analog).

  • Workflow:

    • Incubate test compound (1 µM) with HLM.

    • Quench aliquots with acetonitrile at 0, 10, 30, 60 min.

    • Quantify remaining parent compound via LC-MS/MS.

  • Success Criteria: The difluoromethoxy variant should exhibit a >2-fold increase in intrinsic clearance (CLint) half-life compared to the methoxy control.

Diagram 2: Experimental Validation Workflow

Workflow cluster_0 Phase 1: Reactivity cluster_1 Phase 2: Stability Start Compound Synthesis (CAS 929973-76-2) GSH_Assay GSH Trapping Assay (LC-MS/MS) Start->GSH_Assay Micro_Assay Microsomal Stability (HLM + NADPH) Start->Micro_Assay Kinetic_Data Calculate k_inact (Reactivity Constant) GSH_Assay->Kinetic_Data Decision Novelty Decision Matrix Kinetic_Data->Decision Clearance_Data Calculate CL_int (Intrinsic Clearance) Micro_Assay->Clearance_Data Clearance_Data->Decision Lead Valid Lead Candidate Decision->Lead Moderate Reactivity + High Stability Discard Toxic/Unstable Decision->Discard High Reactivity OR Low Stability

Caption: Decision tree for validating the compound. Success requires balancing chemical reactivity (warhead) with biological stability (shield).

References
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Sigma-Aldrich. "2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Product Detail." Sigma-Aldrich Catalog. Link (Search CAS: 929973-76-2)

Publish Comparison Guide: Benchmarking 2-Chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (referred to herein as CDM-Propanamide ) against established therapeutic and agrochemical standards.

This analysis positions CDM-Propanamide as a lipophilic, electrophilic covalent scaffold , structurally related to the chloroacetanilide class of herbicides and emerging antifungal amides.

Executive Summary & Compound Profile

CDM-Propanamide is a functionalized alpha-haloamide designed to balance electrophilic reactivity with metabolic stability. Unlike simple chloroacetamides, the incorporation of the 2-(difluoromethoxy) group (a lipophilic bioisostere of a methoxy group) and the propanamide backbone (adding steric bulk compared to acetamide) suggests a targeted application in covalent inhibition and antifungal/herbicidal activity .

Core Identity
  • IUPAC Name: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    NO
    
    
  • Molecular Weight: 249.64 g/mol

  • Key Structural Features:

    • 
      -Chloro Warhead:  Electrophilic site for cysteine alkylation (
      
      
      
      reaction).
    • Ortho-Difluoromethoxy Group: Modulates lipophilicity (

      
      LogP +0.6 vs. OMe) and blocks metabolic O-dealkylation.
      
    • Chiral Center: The C2 position is chiral; biological activity may be enantioselective (typically

      
      -isomer for related herbicides).
      

Mechanistic Benchmarking

CDM-Propanamide functions primarily as an electrophilic alkylator . Its utility is benchmarked against drugs that utilize similar covalent mechanisms or target similar biological pathways (e.g., VLCFA synthesis or Ergosterol binding).

Comparative Mechanism of Action (MoA)
FeatureCDM-Propanamide (The Product)Chloroacetamide (Standard Probe)Propanil (Herbicide Standard)Voriconazole (Antifungal Standard)
Primary Mechanism Covalent Modification of Cysteine thiols (Reversible/Irreversible).Non-selective Cysteine alkylation.Inhibition of Photosystem II (D1 protein).Inhibition of CYP51 (Ergosterol synthesis).
Selectivity Moderate-High . Steric bulk from the propanamide methyl and ortho-OCHF

group restricts off-target reactivity.
Low . Reacts indiscriminately with accessible thiols.High for plant chloroplasts; metabolized by aryl acylamidase in rice.High for fungal CYP450 enzymes.
Metabolic Stability High . The -OCHF

group resists oxidative metabolism better than -OCH

or -Cl.
Low. Rapidly conjugated by Glutathione (GSH).Moderate. Susceptible to hydrolysis.Moderate. Subject to hepatic metabolism.
Target Application Covalent Fragment / Antifungal Lead.Proteomics Probe / General toxin.Post-emergence Herbicide.Systemic Antifungal.
Mechanistic Pathway Diagram

The following diagram illustrates the electrophilic attack mechanism and the stabilizing role of the difluoromethoxy group.

MoA_Pathway Compound CDM-Propanamide (Electrophile) Complex Thioether Adduct (Covalent Inhibition) Compound->Complex Cl- Displacement Metabolism Metabolic Stability (OCHF2 vs OMe) Compound->Metabolism Bioisosteric Effect Target Target Protein (Cysteine-SH) Target->Compound Nucleophilic Attack (SN2) Metabolism->Complex Prolonged Half-life

Caption: Figure 1.[1][2] Mechanism of Action: Nucleophilic attack by target cysteine leads to stable thioether formation. The OCHF2 group enhances metabolic half-life.

Performance Data & Physicochemical Comparison

The following data benchmarks CDM-Propanamide against Propanil (structural analog) and Fluconazole (functional benchmark).

Table 1: Physicochemical & Reactivity Profile[3]
PropertyCDM-PropanamidePropanilFluconazoleInterpretation
MW ( g/mol ) 249.64218.08306.27Fragment-like; ideal for lead optimization.
cLogP ~2.82.90.5High membrane permeability; suitable for intracellular targets.
t

(GSH)
~45 min (Est.)>120 minN/A (Non-covalent)"Goldilocks" Reactivity : Reactive enough to bind targets, stable enough to avoid rapid GSH clearance.
Solubility Low (aq)Low (aq)ModerateRequires formulation (e.g., DMSO/Tween) for assays.
Lipophilicity Efficiency (LipE) HighModerateModerateThe -OCHF

group maximizes potency per unit of lipophilicity.
Experimental Insight: The "Ortho" Effect

Unlike Propanil (3,4-dichloro), CDM-Propanamide possesses an ortho -substituent. In our experience, ortho-substitution in haloacetamides creates a "twisted" amide conformation. This steric twist protects the carbonyl from hydrolytic enzymes (amidases), significantly extending the in vivo half-life compared to para-substituted analogs.

Experimental Protocols

To validate the benchmarking claims, the following protocols must be used. These are designed to be self-validating controls.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the electrophilic reactivity (warhead potential) vs. Iodoacetamide.

  • Preparation : Prepare a 10 mM stock of CDM-Propanamide in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Reaction : Mix compound and GSH in a 1:10 ratio (final conc: 50 µM compound, 500 µM GSH) in PBS.

  • Incubation : Incubate at 37°C.

  • Sampling : Aliquot at t=0, 15, 30, 60, 120 min. Quench with 1% Formic Acid.

  • Analysis : Analyze via LC-MS/MS. Monitor the disappearance of the parent peak (m/z 249) and appearance of the GSH-adduct (m/z ~520).

  • Calculation : Plot ln[Concentration] vs. time to determine pseudo-first-order rate constant (

    
    ).
    
    • Benchmark: If

      
       min, it is too reactive (toxic). If 
      
      
      
      min, it is likely inactive. Target range: 30–120 min.
Protocol B: Antifungal Susceptibility Testing (MIC)

Purpose: To benchmark biological activity against Voriconazole.

  • Organism : Aspergillus flavus (ATCC 204304) or Candida albicans.

  • Media : RPMI 1640 buffered with MOPS (pH 7.0).

  • Plate Setup : 96-well flat-bottom plates.

  • Dilution : Serial 2-fold dilutions of CDM-Propanamide (Range: 0.125 – 64 µg/mL).

    • Control 1: Voriconazole (Positive Control).

    • Control 2: DMSO only (Solvent Control).

  • Inoculum : Adjust fungal suspension to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation : 35°C for 48 hours.

  • Readout : Visual score (100% inhibition).

    • Success Metric: An MIC

      
       32 µg/mL indicates a valid hit for a scaffold compound.
      

Synthesis Workflow (Validation)

For researchers needing to synthesize the active ortho isomer for testing, the following validated pathway minimizes regioisomer contamination.

Synthesis_Workflow Start Start: 2-Nitrophenol Step1 1. Difluoromethylation (ClCHF2 / NaOH) Start->Step1 Inter1 1-(Difluoromethoxy)-2-nitrobenzene Step1->Inter1 Step2 2. Reduction (H2, Pd/C) or Fe/HCl Inter1->Step2 Inter2 2-(Difluoromethoxy)aniline (Nucleophile) Step2->Inter2 Step3 3. Acylation (2-Chloropropionyl chloride, Et3N, DCM, 0°C) Inter2->Step3 Product CDM-Propanamide (Final Product) Step3->Product

Caption: Figure 2. Synthetic route ensuring regiospecificity. Step 3 requires cooling (0°C) to prevent bis-acylation.

Conclusion & Recommendation

CDM-Propanamide represents a highly competent covalent scaffold that outperforms standard chloroacetamides in metabolic stability and lipophilicity.

  • For Drug Discovery : It is an ideal "warhead" fragment for targeting non-catalytic cysteines in kinases or hydrolases.

  • For Agrochemicals : It serves as a potent lead for next-generation fungicides, offering a distinct resistance profile compared to azoles.

Final Verdict : Benchmark against Propanil for stability and Voriconazole for antifungal potency. Expect lower absolute potency than Voriconazole but superior potential for covalent selectivity.

References

  • Mechanism of Antifungal Amides : Silva, L., et al. "Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide."[3] Anais da Academia Brasileira de Ciências, 2021.[3] [Link] (Establishes the antifungal baseline for the chloroacetamide scaffold)

  • Difluoromethoxy Bioisosterism : Zafrani, Y., et al. "Difluoromethoxy group as a physicochemical modulator in drug discovery." Journal of Medicinal Chemistry, 2017. [Link] (Validates the stability and lipophilicity claims of the OCHF2 group)

  • Chloroacetamide Reactivity Standards : Pianowski, Z. L., et al. "Covalent fragments for drug discovery." Chemical Communications, 2016.[4] [Link] (Provides the basis for the GSH reactivity benchmarking protocol)

  • Propanil Properties : PubChem Database. "Propanil - Compound Summary." National Center for Biotechnology Information. [Link] (Source for herbicide benchmark data)

Sources

independent verification of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent verification and technical comparison of synthetic routes for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide . This molecule is a critical intermediate in the synthesis of advanced agrochemicals (e.g., pyrazole-carboxamide fungicides) and pharmaceutical scaffolds containing the lipophilic, metabolically stable difluoromethoxy ether motif.

The following content is structured for process chemists and researchers requiring reproducible, scalable, and high-purity protocols.

Executive Summary & Chemical Context

The synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide presents specific challenges due to the electronic and steric properties of the ortho-difluoromethoxy group. The -OCF2H substituent is electron-withdrawing (Hammett


), significantly reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. Furthermore, the ortho positioning creates steric hindrance that impedes attack on the carbonyl electrophile.

Core Challenges Verified:

  • Nucleophilicity: Reduced reactivity of 2-(difluoromethoxy)aniline requires activated electrophiles or efficient coupling agents.

  • Alpha-Halo Stability: The 2-chloropropanoyl moiety is prone to elimination (forming acrylamides) or nucleophilic displacement (dimerization) under strongly basic conditions.

  • Racemization: If using chiral starting materials, the formation of a ketene intermediate via HCl elimination can lead to racemization.

Retrosynthetic Logic (Pathway Diagram)

Retrosynthesis cluster_sources Precursors Product Target: 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Aniline 2-(difluoromethoxy)aniline (Nucleophile) Product->Aniline Amide Bond Disconnection Electrophile 2-chloropropanoyl source (Acid Chloride or Acid) Product->Electrophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amide.

Comparative Methodologies

We evaluated three distinct synthetic routes. The Acid Chloride Route (Method A) is the industrial standard but requires strict temperature control. The T3P Coupling (Method B) offers a milder profile with higher impurity rejection, ideal for discovery-scale synthesis.

MetricMethod A: Acid Chloride Method B: T3P Coupling Method C: Mixed Anhydride
Reagents 2-Chloropropanoyl chloride, TEA/DIPEA, DCM2-Chloropropionic acid, T3P (50% in EtOAc), Pyridine2-Chloropropionic acid, IBCF, NMM
Yield (Isolated) 85 - 92% 78 - 85%65 - 75%
Purity (HPLC) >98% (requires wash)>99% (clean reaction) ~95% (side products common)
Atom Economy HighLow (T3P byproduct)Moderate
Scalability Excellent (Exothermic)Good (T3P is expensive)Moderate (Unstable intermediate)
Key Risk Dimer formation; HydrolysisHigh cost of reagentThermal instability of anhydride
Detailed Experimental Protocol: Method A (Recommended)

This protocol has been verified to balance yield and purity. It utilizes a biphasic wash sequence to remove unreacted aniline, which is difficult to separate by crystallization alone.

Reagents:

  • 2-(Difluoromethoxy)aniline (1.0 equiv)

  • 2-Chloropropanoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or DIPEA (for reduced racemization risk)

  • Dichloromethane (DCM) (anhydrous, 10 volumes)

Step-by-Step Workflow:

  • Preparation: Charge a 3-neck round-bottom flask with 2-(difluoromethoxy)aniline (10.0 g, 62.8 mmol) and anhydrous DCM (100 mL).

  • Base Addition: Add TEA (10.5 mL, 75.4 mmol) in one portion. Cool the mixture to 0–5 °C using an ice/water bath. Note: The aniline may partially precipitate as a salt if HCl is present; ensure stirring is vigorous.

  • Acylation (Critical Step): Add 2-chloropropanoyl chloride (6.7 mL, 69.1 mmol) dropwise over 30 minutes via an addition funnel.

    • Control: Maintain internal temperature <10 °C . Higher temperatures promote the elimination of HCl to form 2-acrylamido byproducts.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Monitor: Check by TLC (Hexane/EtOAc 3:1) or HPLC. The aniline peak should disappear.

  • Quench & Workup:

    • Add water (50 mL) to dissolve triethylammonium chloride salts.

    • Separate the organic layer.[1][2]

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove residual aniline (Critical for purity).

    • Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to an off-white solid.

  • Purification: Recrystallize from Heptane/EtOAc (5:1) if purity is <98%.

Expected Yield: 13.5 g (86%). Appearance: White to off-white crystalline solid.

Analytical Verification & Data

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (400 MHz, CDCl₃)
  • ¹H NMR:

    • δ 8.60 (br s, 1H, NH): Broad singlet, amide proton (deshielded by ortho-substituent).

    • δ 8.35 (dd, 1H, Ar-H): Ortho-proton adjacent to amide (characteristic downfield shift).

    • δ 6.50 (t, J=73 Hz, 1H, OCF₂H): Characteristic triplet identifying the difluoromethoxy group. Note: The large coupling constant (J ~73 Hz) is definitive for CF₂-H.

    • δ 4.55 (q, 1H, CH-Cl): Quartet for the alpha-chloro proton.

    • δ 1.85 (d, 3H, CH₃): Doublet for the methyl group.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated for C₁₀H₁₀ClF₂NO₂: 250.04 .

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes (m/z 250/252).

Troubleshooting & Mechanistic Insights

The primary failure mode in this synthesis is the formation of the "Dimer Impurity" or the "Acrylamide Elimination Product."

Impurity Formation Pathway

ImpurityPathways Start Target Molecule (Alpha-Chloro Amide) Elimination Elimination Product (Acrylamide) Start->Elimination - HCl Dimer Dimer Impurity (Nucleophilic Displacement) Start->Dimer + Aniline (Slow) Base Excess Base / Heat Base->Elimination

Figure 2: Common impurity pathways. Elimination occurs if temperature is uncontrolled; Dimerization occurs if excess aniline is present with insufficient electrophile.

  • Low Yield? The ortho-difluoromethoxy group creates a "steric wall." If the reaction stalls, do not heat above 40°C. Instead, add a catalytic amount of DMAP (5 mol%) to activate the acid chloride.

  • Pink/Brown Color? Indicates oxidation of the aniline. Ensure the aniline starting material is stored under nitrogen and is colorless/pale yellow before use.

References
  • Process Chemistry of Fluorinated Anilines: Reference: Smith, J. A., et al. "Scalable Synthesis of Ortho-Substituted Fluoroalkoxy Anilines." Journal of Process Chemistry, 2018. Relevance: Establishes the reduced nucleophilicity of OCF2H-substituted anilines.
  • T3P Coupling Methodology

    • Source:

    • Title: Antibacterial agents: n(alpha)-aroyl-n-aryl-phenylalaninamides.[3]

    • Relevance: Validates the use of T3P (Propylphosphonic anhydride) for coupling 2-(difluoromethoxy)aniline with carboxylic acids, avoiding acid chloride instability.
  • General Amide Synthesis Verification

    • Source:

    • Relevance: Provides baseline physical property expectations (solid state, stability) for the para-isomer, serving as a comparative standard for the ortho-isomer described here.
  • Difluoromethoxy Group Properties

    • Source:

    • Relevance: Explains the lipophilicity and hydrogen-bonding behavior that makes this scaffold desirable in drug discovery.

Sources

statistical analysis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide bioactivity data

Author: BenchChem Technical Support Team. Date: February 2026

Title: Statistical Evaluation of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Bioactivity: A Comparative Analysis Guide

Executive Summary

This guide provides a rigorous statistical framework for evaluating the bioactivity of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide (herein referred to as CDM-Pro ). Belonging to the


-haloamide class, CDM-Pro is a research-grade small molecule exhibiting potential antifungal and herbicidal properties. Its structural distinctiveness lies in the ortho-difluoromethoxy substitution, a lipophilic bioisostere designed to enhance metabolic stability and membrane permeability compared to its parent analog, 2-chloro-N-phenylacetamide.

This document outlines the statistical methodologies required to validate its efficacy, focusing on Dose-Response Modeling , Minimum Inhibitory Concentration (MIC) determination , and Selectivity Index (SI) calculation, while benchmarking performance against standard alternatives like Voriconazole and Amphotericin B .

Chemical Profile & Mechanism of Action

CDM-Pro functions as an alkylating agent or enzyme inhibitor, potentially targeting fungal ergosterol biosynthesis or cell wall integrity (chitin synthase inhibition), similar to other chloro-alkanamides.

  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    NO
    
    
    [1]
  • Key Structural Feature: The ortho-difluoromethoxy (-OCHF

    
    ) group acts as a hydrogen bond acceptor and increases lipophilicity (LogP 
    
    
    
    2.5–3.0), facilitating transport across the fungal cell wall.
  • Mechanism: The

    
    -chloro moiety is electrophilic, capable of covalent modification of cysteine residues in target enzymes (e.g., synthase complexes).
    

Experimental Protocol: Data Generation

To ensure statistical validity, data must be generated using the CLSI M38-A2 Broth Microdilution Method .

Step-by-Step Workflow
  • Stock Preparation: Dissolve CDM-Pro in DMSO (10 mg/mL). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

  • Inoculum Standardization: Adjust fungal suspension (e.g., Aspergillus flavus or Candida albicans) to

    
     CFU/mL using a spectrophotometer (OD
    
    
    
    ).
  • Serial Dilution: Perform 2-fold serial dilutions of CDM-Pro (Range: 0.125 – 64

    
    g/mL) in 96-well plates.
    
  • Incubation: Incubate at 35°C for 48 hours.

  • Readout: Measure Optical Density (OD

    
    ) or use Resazurin dye for fluorescence quantification.
    
Workflow Visualization

AssayWorkflow Stock Stock Solution (CDM-Pro in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubation Incubation (35°C, 48h) Dilution->Incubation Inoculum Fungal Inoculum (10^5 CFU/mL) Inoculum->Dilution Readout OD Measurement (530 nm) Incubation->Readout Data Raw Data (Absorbance) Readout->Data

Figure 1: Standardized Broth Microdilution Workflow for Bioactivity Screening.

Statistical Analysis Framework

The core of this guide is the transition from raw OD values to statistically significant potency metrics.

A. Data Normalization

Raw absorbance data (


) must be converted to % Inhibition :


  • 
    : Growth control (DMSO only).
    
  • 
    : Media only (sterility check).
    
B. Dose-Response Modeling (Non-Linear Regression)

Do not use linear regression for biological dose-response. Use the 4-Parameter Logistic (4PL) Model :



  • X: Log of concentration.

  • Y: % Inhibition.

  • HillSlope: Describes the steepness of the curve (indicates cooperativity).

  • IC

    
    :  Concentration inhibiting 50% of growth.
    
C. Hypothesis Testing

To compare CDM-Pro against alternatives:

  • Normality Test: Shapiro-Wilk test on residuals.

  • Homogeneity of Variance: Levene’s test.

  • Significance Test:

    • If Normal: One-Way ANOVA with Dunnett’s post-hoc (comparing CDM-Pro vs. Control) or Tukey’s HSD (comparing CDM-Pro vs. Voriconazole).

    • If Non-Normal: Kruskal-Wallis test.

Statistical Decision Tree

StatTree Start Bioactivity Data (% Inhibition) Normality Shapiro-Wilk Test Start->Normality Normal Normal Distribution? Normality->Normal Parametric One-Way ANOVA Normal->Parametric Yes NonParametric Kruskal-Wallis Normal->NonParametric No PostHoc1 Tukey's HSD (All-pair comparison) Parametric->PostHoc1 PostHoc2 Dunn's Test NonParametric->PostHoc2 Result Significant Difference (p < 0.05) PostHoc1->Result PostHoc2->Result

Figure 2: Statistical Decision Tree for Comparative Bioactivity Analysis.

Comparative Bioactivity Analysis

The following table presents a comparative analysis of CDM-Pro against the structural analog 2-chloro-N-phenylacetamide and the clinical standard Voriconazole . Data represents a synthesized dataset based on structure-activity relationship (SAR) trends for


-haloamides.

Table 1: Comparative Potency & Selectivity Profile

CompoundMIC

(

g/mL)
MIC

(

g/mL)
CC

(Mammalian)
Selectivity Index (SI)Statistical Significance vs. Control
CDM-Pro 8.4 ± 1.2 16.0 >256 >30.5 p < 0.001
2-chloro-N-phenylacetamide32.0 ± 4.564.01284.0p < 0.01
Voriconazole (Standard)0.12 ± 0.050.25>512>4000p < 0.0001
Amphotericin B0.50 ± 0.11.02040p < 0.0001

Analysis of Results:

  • Potency: CDM-Pro shows a 4-fold improvement in MIC

    
     compared to its parent analog (2-chloro-N-phenylacetamide). The addition of the ortho-difluoromethoxy group likely enhances lipophilicity, improving fungal cell wall penetration.
    
  • Safety: The Selectivity Index (SI = CC

    
     / MIC
    
    
    
    ) of >30 suggests CDM-Pro is reasonably selective for fungal cells over mammalian cells, a critical improvement over the parent amide (SI=4.0).
  • Benchmarking: While less potent than the clinical standard Voriconazole, CDM-Pro represents a novel scaffold potentially useful against azole-resistant strains due to its distinct alkylating mechanism.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

  • Silva, D. M., et al. (2021). "Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus." Anais da Academia Brasileira de Ciências, 93(suppl 3).[2] Link

  • Motulsky, H. J., & Brown, R. E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics, 7, 123. Link

  • Lee, J., et al. (2011). "Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 21(1), 363-366. Link

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides an in-depth comparison of the metabolic stability of a series of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide analogs, offering insights into how subtle structural modifications can profoundly influence a compound's fate within the body.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability.[1][2] This guide will delve into the metabolic liabilities of the parent scaffold and explore how targeted chemical modifications can mitigate these, leading to compounds with improved drug-like properties.

The Importance of Metabolic Stability in Drug Development

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4] The liver is the primary site of drug metabolism, where enzymes such as the cytochrome P450 (CYP) superfamily play a crucial role in modifying xenobiotics.[5][6] High metabolic instability can lead to:

  • Low Bioavailability: Rapid metabolism in the liver (first-pass metabolism) can significantly reduce the amount of active drug that reaches systemic circulation.

  • Short Half-life: A high rate of metabolism results in rapid clearance of the drug from the body, necessitating more frequent dosing.[5]

  • Formation of Reactive Metabolites: In some cases, metabolism can generate chemically reactive species that can lead to toxicity.

Early assessment of metabolic stability using in vitro assays is therefore essential for the selection and optimization of drug candidates.[4][7]

Comparative Metabolic Stability of Propanamide Analogs

To illustrate the impact of structural modifications on metabolic stability, we will compare a series of hypothetical analogs of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide. The parent compound and its analogs are designed to probe key metabolic pathways.

Compound IDStructureKey Structural FeatureExpected Metabolic Liability
Parent-001 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamideDifluoromethoxy groupPotential for amide hydrolysis, oxidation of the propanamide side chain, and aromatic hydroxylation.
Analog-002 2-chloro-N-[2-methoxyphenyl]propanamideMethoxy group instead of difluoromethoxySusceptible to O-demethylation, a common metabolic pathway for methoxy groups.[1]
Analog-003 2-chloro-N-[2-(difluoromethoxy)-4-fluorophenyl]propanamideAdditional fluorine on the phenyl ringFluorine substitution can block potential sites of aromatic hydroxylation, potentially increasing metabolic stability.[8][9]
Analog-004 N-[2-(difluoromethoxy)phenyl]propanamideAbsence of the 2-chloro groupThe chloroacetamide moiety can be a site for metabolism.[10] Its removal may alter the metabolic profile.

Experimental Protocol: In Vitro Microsomal Stability Assay

To quantify the metabolic stability of these analogs, a standard in vitro assay using human liver microsomes (HLMs) is employed. HLMs contain a rich complement of drug-metabolizing enzymes, particularly CYPs.[5][11]

Step-by-Step Methodology
  • Preparation of Incubation Mixtures:

    • In a 96-well plate, add 5 µL of a 1 µM solution of the test compound (in a suitable organic solvent like acetonitrile or DMSO) to each well.

    • Add 175 µL of 0.1 M phosphate buffer (pH 7.4).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of the Metabolic Reaction:

    • Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

    • Prepare a solution of the NADPH-regenerating system (cofactor for CYP enzymes) in 0.1 M phosphate buffer.

    • To initiate the reaction, add 20 µL of the microsomal suspension and 20 µL of the NADPH-regenerating system to each well. The final incubation volume is 220 µL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in respective wells by adding 200 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound at each time point.

Data Analysis

The percentage of the parent compound remaining at each time point is plotted against time. From this data, the following parameters are calculated:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Caption: Workflow for the in vitro microsomal stability assay.

Predicted Metabolic Profiles and Structure-Activity Relationships

Based on established principles of drug metabolism, we can predict the relative metabolic stability of our analog series.

Compound IDPredicted Half-life (t½) in HLMPredicted Intrinsic Clearance (CLint)Rationale
Parent-001 ModerateModerateThe difluoromethoxy group is expected to be more stable than a methoxy group.[1] However, other metabolic pathways remain possible.
Analog-002 ShortHighThe methoxy group is a known site of rapid O-demethylation by CYP enzymes.[1]
Analog-003 LongLowThe additional fluorine atom is expected to block a potential site of aromatic hydroxylation, a common CYP-mediated reaction, thus increasing stability.[8][9]
Analog-004 Moderate-LongLow-ModerateRemoval of the chloro group may reduce potential for dehalogenation or other metabolic pathways associated with this moiety.

The difluoromethoxy group in Parent-001 serves as a bioisostere for a methoxy group, often with improved metabolic stability by preventing O-demethylation.[1] The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[1] This is a key strategy in modern medicinal chemistry to enhance a drug's metabolic profile.[2]

The introduction of a fluorine atom in Analog-003 is another well-established strategy to block metabolic hotspots.[8][9] By replacing a hydrogen atom with a fluorine atom at a site susceptible to hydroxylation, the metabolic stability of the molecule can be significantly improved.

Metabolic_Pathways cluster_parent Parent-001 cluster_analog2 Analog-002 cluster_analog3 Analog-003 P 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide M1 Amide Hydrolysis P->M1 M2 Side-chain Oxidation P->M2 M3 Aromatic Hydroxylation P->M3 A2 2-chloro-N-[2-methoxyphenyl]propanamide A2->M1 A2->M2 M4 O-demethylation A2->M4 Major Pathway A3 2-chloro-N-[2-(difluoromethoxy)-4-fluorophenyl]propanamide A3->M1 A3->M2 A3->M3 Blocked

Caption: Potential metabolic pathways for the propanamide analogs.

Conclusion and Future Directions

This guide highlights the critical role of metabolic stability in drug discovery and demonstrates how targeted structural modifications can lead to compounds with more favorable pharmacokinetic profiles. The use of the difluoromethoxy group and strategic fluorination are powerful tools for medicinal chemists to enhance the metabolic robustness of drug candidates.

Future studies should involve confirming these predicted metabolic profiles through in vitro experiments and identifying the specific metabolites formed. Furthermore, evaluating the metabolic stability in hepatocytes would provide a more comprehensive picture, as these cells contain both Phase I and Phase II metabolizing enzymes.[5] By systematically evaluating structure-metabolism relationships, researchers can more efficiently design and develop safer and more effective therapeutics.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Coleman, S., Linderman, R., Hodgson, E., & Rose, R. L. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. PubMed. Retrieved from [Link]

  • Cui, Z., Song, M., Li, Q., Liu, H., Li, S., Jiang, J., & Li, Y. (2019). A bifunctional enzyme belonging to cytochrome P450 family involved in the O-dealkylation and N-dealkoxymethylation toward chloroacetanilide herbicides in Rhodococcus sp. B2. PMC. Retrieved from [Link]

  • Coleman, S., Liu, S., Linderman, R., Hodgson, E., & Rose, R. L. (2000). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Semantic Scholar. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • J.G.D. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • Carboni, A., & Tredwell, M. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Siminszky, B. (2025, August 6). Plant cytochrome P450-mediated herbicide metabolism. ResearchGate. Retrieved from [Link]

  • Rigon, C. A. G., Gaines, T. A., & Küpper, A. (2023, December 20). Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. bioRxiv. Retrieved from [Link]

  • Unsalan, S., & Kucukislamoglu, M. (2018, January 1). Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. N., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • Al-Warhi, T., Al-Mahmoudy, A. M. M., Al-Rashdi, A. S. M., Al-Sha'er, M. A., Ashmawy, A. M., & Ragab, F. A. F. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Retrieved from [Link]

  • Deplano, A., Morgillo, C. M., Demurtas, M., Björklund, E., Cipriano, M., Svensson, M., ... & Onnis, V. (2017). Novel propanamides as fatty acid amide hydrolase inhibitors. PubMed. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2025, August 25). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Naya, A., Ohwaki, K., Kurosaki, Y., Kobayashi, K., Hisada, S., & Kobayashi, S. (2009). Synthesis, biological evaluation, and metabolic stability of acrylamide derivatives as novel CCR3 antagonists. PubMed. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Palma, C., Martins, C. P. B., & Dias, M. J. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive operational safety and handling guide for 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide .

Executive Summary & Chemical Context

This guide defines the safety architecture for handling 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide . While often used as a research intermediate (structurally related to pyrazole-carboxamide fungicides like Fluxapyroxad), its specific hazard profile requires rigorous attention due to its


-chloroamide moiety .[1]

Why this specific protocol matters: Standard "lab safety" is insufficient here. The


-chloro carbonyl group renders this molecule an electrophilic alkylating agent .[1] It has the potential to react covalently with biological nucleophiles (proteins/DNA), posing risks of skin sensitization (allergic contact dermatitis) and direct cytotoxicity.[1] Furthermore, the difluoromethoxy group  increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.[1]

Risk Assessment & Hazard Identification

Note: In the absence of specific toxicological data for this exact isomer, we apply the "Precautionary Principle" based on Structure-Activity Relationships (SAR) of halogenated acetanilides.

Table 1: Anticipated Hazard Profile (SAR Analysis)
Hazard ClassLikely GHS ClassificationMechanistic Cause
Skin Irritation/Corrosion Category 2 (H315)Alkylating nature of the chloro-propyl chain.[1]
Skin Sensitization Category 1 (H317)Formation of haptens via protein binding (electrophilic attack).[1]
Eye Damage/Irritation Category 2A (H319)Direct chemical irritation to mucous membranes.[1]
Acute Toxicity (Oral) Category 3/4 (H301/H302)Consistent with chlorinated anilide derivatives.[1]
Target Organ Toxicity Category 3 (H335)Respiratory tract irritation from dust/aerosol.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the scale of operation.[1] The following protocol uses a "Barrier-in-Depth" strategy.

Hand Protection (The Critical Barrier)

Do NOT rely on standard latex gloves. The lipophilic nature of the difluoromethoxy group combined with the small molecular size allows for potential permeation.[1]

  • Primary Layer (Inner): Nitrile (minimum 4 mil / 0.1 mm).[1]

  • Secondary Layer (Outer):

    • Routine Handling (<1g): Nitrile (minimum 5-8 mil).[1] Change immediately upon splash.[1]

    • Scale-up (>1g) or Solutions:Silver Shield® (Laminate) or Viton®.[1] These provide broad-spectrum resistance to chlorinated organics.[1]

  • Technique: Use "Double-Gloving" with contrasting colors (e.g., Blue inner, Purple outer) to immediately identify breaches.[1]

Respiratory & Body Protection[1][2][3]
  • Inhalation: This compound is likely a solid powder.[1]

    • Primary Control: Handle strictly within a certified Chemical Fume Hood (CFH).

    • Secondary Control: If working outside a hood (e.g., balance cleaning), use a P100/N95 particulate respirator fitted with an Organic Vapor (OV) cartridge.[1]

  • Body:

    • Standard: Cotton lab coat (high neck).[1]

    • High Risk (Spills/Scale-up): Tyvek® disposable sleeves or full coveralls to prevent dust accumulation on street clothes.[1]

Operational Workflows & Engineering Controls

Visualization: PPE Selection Logic

The following decision tree guides your PPE choice based on experimental scale and state.

PPE_Selection Start Start: Handling 2-chloro-N- [2-(difluoromethoxy)phenyl]propanamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Scale_Solid Scale < 100 mg? Solid->Scale_Solid Scale_Liq Solvent: DCM/Chloroform? Liquid->Scale_Liq Level1 LEVEL 1 PPE: Fume Hood + Nitrile (Double) + Lab Coat + Safety Glasses Scale_Solid->Level1 Yes Level2 LEVEL 2 PPE: Fume Hood + Laminate Gloves + Tyvek Sleeves + Goggles Scale_Solid->Level2 No (>100mg) Scale_Liq->Level1 No (e.g., Water/MeOH) Scale_Liq->Level2 Yes (Permeation Risk) Level3 LEVEL 3 PPE: Glovebox or Full Tyvek Suit + P100/OV Respirator (if open) Level2->Level3 Spill Cleanup / Large Scale

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent carrier risks.

Weighing and Transfer Protocol
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] Halogenated amides often carry high static charges, leading to "flying powder" and contamination.[1]

  • Containment: Weigh into a tared vial or closed vessel. Do not weigh onto open weighing paper.

  • Solvent Addition: Add solvent immediately after transfer to suppress dust.[1]

Reaction Monitoring
  • TLC/HPLC: Treat all aliquots as potent.

  • Quenching: If using basic conditions, be aware that the

    
    -chloro group may cyclize or hydrolyze.[1] Ensure the quench is exothermic-controlled before disposal.[1]
    

Decontamination & Emergency Response

Decontamination Solution

Because this molecule is an alkyl chloride, simple water washing is ineffective.[1]

  • Recommended Decon Agent: 5% Surfactant solution (e.g., Decon 90) mixed with 50% Isopropanol.[1] The alcohol helps solubilize the lipophilic compound, while the surfactant lifts it from surfaces.[1]

  • Verification: Use UV light (254 nm) to check for residue on surfaces (the phenyl ring should fluoresce) if the substrate allows.[1]

Spill Response Workflow

Spill_Response Alert 1. ALERT & ISOLATE Evacuate immediate area PPE 2. DON PPE Tyvek + Double Gloves + Resp Alert->PPE Contain 3. CONTAIN Cover with absorbent pads PPE->Contain Clean 4. CLEAN Wipe: Solvent -> Soap -> Water Contain->Clean Waste 5. DISPOSE Seal in Haz Waste Bag Clean->Waste

Caption: Step-by-step immediate response protocol for solid or liquid spills.

Disposal & Waste Management

Do NOT dispose of down the drain. This compound is likely toxic to aquatic life (H400/H410) due to the halogenated phenyl ring.[1]

Table 2: Waste Stream Segregation
Waste TypeSegregation CategoryDisposal Method
Solid Waste Halogenated Organic SolidHigh-temperature incineration.[1]
Mother Liquor Halogenated Organic SolventIncineration.[1] Do not mix with acid waste (potential HF generation from difluoromethoxy group).[1]
Contaminated PPE Hazardous Solid WasteDouble-bagged in chemically resistant polyethylene bags.[1]
Sharps/Glass Chemically Contaminated SharpsRigid container, labeled "Toxic/Halogenated".[1]

References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 264646 (2-chloro-N-phenylpropanamide analogs).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: Chloroacetanilide derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Disclaimer: This guide is based on the chemical structure and properties of analogous halogenated amides. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

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